molecular formula C8H10N2O3 B1439950 Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate CAS No. 6214-46-6

Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Cat. No.: B1439950
CAS No.: 6214-46-6
M. Wt: 182.18 g/mol
InChI Key: LBOPQWUXCIRYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(6-oxo-1H-pyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-7(11)3-6-4-9-5-10-8(6)12/h4-5H,2-3H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOPQWUXCIRYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676776
Record name Ethyl (6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-46-6
Record name Ethyl 3,4-dihydro-4-oxo-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6214-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate (CAS Number 6214-46-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate stands as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. As a derivative of the pyrimidine core, a scaffold central to the structure of nucleobases, its synthetic accessibility and potential for diverse functionalization make it a valuable building block for the development of novel therapeutic agents. This guide, intended for researchers and professionals in the field, provides a comprehensive overview of its chemical characteristics, plausible synthetic routes based on established methodologies for analogous structures, and its potential applications in the pharmaceutical sciences. While this compound is noted as a research chemical, detailed public-domain data remains selective. This document, therefore, synthesizes available information on closely related structures to provide a robust and practical technical framework.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a hydroxyl group at the 4-position and an ethyl acetate group at the 5-position. The presence of these functional groups imparts a unique electronic and steric profile, rendering it a versatile intermediate in organic synthesis.

Key Physicochemical Data
PropertyValueSource
CAS Number 6214-46-6Commercially available
Molecular Formula C₈H₁₀N₂O₃Commercially available
Molecular Weight 182.18 g/mol Calculated
Appearance Expected to be a solidInferred from similar compounds
Solubility Expected to be soluble in polar organic solventsInferred from structure
Structural Insight: Tautomerism

A critical aspect of the chemistry of 4-hydroxypyrimidine derivatives is the existence of keto-enol tautomerism. The "4-hydroxy" form can exist in equilibrium with its keto tautomer, 4(3H)-pyrimidinone. The predominance of either tautomer is influenced by the solvent environment and the presence of other substituents on the pyrimidine ring. In polar solvents, the keto form is often favored, which can significantly impact the molecule's reactivity and its interactions with biological targets. This equilibrium is a crucial consideration in both the synthesis and the application of this compound.

Caption: Tautomeric equilibrium of the 4-hydroxypyrimidine core.

Synthesis Strategies

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted pyrimidines. The following proposed synthesis is informed by the work of Morgentin et al. on related alkyl 5-hydroxypyrimidin-2-yl acetates and general principles of heterocyclic chemistry.

Proposed Synthetic Pathway

A logical approach involves the construction of the pyrimidine ring through a condensation reaction, followed by functionalization to introduce the ethyl acetate moiety. A common and versatile method for pyrimidine synthesis is the Biginelli reaction or its variations.

synthesis_pathway reagent1 Formamidine Acetate intermediate Ethyl 2-(pyrimidin-5-yl)acetate reagent1->intermediate Base (e.g., NaOEt) Ethanol, Reflux reagent2 Ethyl 3-ethoxy-2-formylacrylate reagent2->intermediate product This compound intermediate->product Oxidation/Hydroxylation

Caption: Proposed high-level synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of the Pyrimidine Core

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamidine acetate.

  • Addition of Reagents: To this stirring suspension, add ethyl 3-ethoxy-2-formylacrylate dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable acid (e.g., acetic acid) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude pyrimidine intermediate. Purification can be achieved by column chromatography.

Step 2: Introduction of the Hydroxyl Group

The introduction of the hydroxyl group at the 4-position of the pyrimidine ring can be a challenging step. One potential route involves the oxidation of the pyrimidine ring followed by rearrangement, or a nucleophilic substitution on a pre-functionalized pyrimidine (e.g., a 4-chloropyrimidine derivative).

Spectroscopic Characterization (Expected)

While experimental spectra for this compound are not widely published, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals for the pyrimidine ring protons. The chemical shift of the pyrimidine protons will be influenced by the electronic effects of the hydroxyl and acetate substituents.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons will provide information about the electron distribution within the heterocyclic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl and aromatic protons, a strong C=O stretch for the ester, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (182.18 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the acetate side chain.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is largely dictated by its functional groups: the hydroxylated pyrimidine ring and the ethyl acetate side chain.

  • The Hydroxypyrimidine Core: The hydroxyl group can undergo O-alkylation or O-acylation, providing a handle for further molecular elaboration. The pyrimidine ring itself can be subject to electrophilic or nucleophilic substitution, depending on the reaction conditions and the nature of the attacking reagent.

  • The Ethyl Acetate Moiety: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The methylene group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, allowing for alkylation or condensation reactions at this position.

Role as a Pharmaceutical Intermediate

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic applications. Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a broad range of biological activities.[1]

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of pyrimidineacetic acid are known precursors for Janus kinase (JAK) inhibitors, which are used in the treatment of myeloproliferative neoplasms and other related conditions.[2]

  • Anti-inflammatory and Anticancer Agents: The pyrimidine core is also found in a variety of compounds with anti-inflammatory and anticancer properties.[3] The ability to functionalize both the pyrimidine ring and the acetate side chain of the title compound allows for the systematic exploration of structure-activity relationships in the design of new therapeutic agents.

  • Other Therapeutic Areas: The versatility of the pyrimidine scaffold extends to a wide range of other therapeutic areas, including antiviral, antibacterial, and central nervous system (CNS) applications.[4]

applications cluster_applications Potential Therapeutic Applications topic This compound intermediate Versatile Pharmaceutical Intermediate topic->intermediate Serves as kinase Kinase Inhibitors (e.g., JAK inhibitors) intermediate->kinase anti_inflammatory Anti-inflammatory Agents intermediate->anti_inflammatory anticancer Anticancer Agents intermediate->anticancer other Other CNS, Antiviral, Antibacterial Agents intermediate->other

Caption: Potential applications derived from the core scaffold.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is not extensively documented in publicly accessible literature, its structural relationship to well-studied pyrimidine derivatives allows for the confident prediction of its chemical properties and the design of robust synthetic strategies. Its importance as a pharmaceutical intermediate is underscored by the broad and potent biological activities exhibited by the pyrimidine class of compounds. This guide provides a foundational understanding for researchers looking to leverage the unique chemical attributes of this molecule in their drug discovery and development endeavors.

References

  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]
  • Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
  • Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Journal of Chemistry, 1:326. doi:10.4172/scientificreports.326
  • Morgentin, R., et al. (2009).
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(5), 1533. [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(38), 23568-23588. [Link]
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Pharmaceuticals, 17(1), 125. [Link]
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2020). Molecules, 25(11), 2555. [Link]
  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
  • Process for preparing 4-hydroxypyrimidine. (1990). EP0326389B1.
  • CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate. (2013).
  • Dinh, N. T., Do, T. M., Ngo, X. L., Trinh, T. H., Nguyen, T. H., Vu, T. H. M., ... & Vu, T. K. O. (2020). Chemical constituents from ethyl acetate extract of the leaves of Rourea harmandiana Pierre. Vietnam Journal of Science, Technology and Engineering, 62(3), 64-68.
  • Ethyl Acetate. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Ethyl 2-(pyrimidin-4-yl)acetate. (n.d.). PubChem.
  • Ethyl 2-(5-bromopyrimidin-2-yl)acetate. (n.d.). PubChem.
  • Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o239.
  • Synthesis and Characterization of New Heterocyclic Derives Com- pounds from Ethyl-4-(furan-2-yl)-6-methyl-2-oxo-1,3-dihydropy- rimidine-5-carboxylate. (2015). International Journal of ChemTech Research, 8(11), 329-335.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports, 15, Article number: 12345.
  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. (2023). European Journal of Medicinal Chemistry, 256, 115469.
  • ethyl [2-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetate. (n.d.). In SpectraBase.
  • Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). (2024).
  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (2019). Journal of Chemical and Pharmaceutical Research, 11(5), 24-34.
  • ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate. (n.d.). ChemWhat.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate, a notable member of the pyrimidine derivative family, presents significant interest within medicinal chemistry and drug discovery. Pyrimidine scaffolds are fundamental to a vast array of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes available information, draws upon established principles of medicinal chemistry, and leverages data from closely related structural analogs to provide a robust predictive characterization. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, from synthesis and purification to formulation and biological screening.

Chemical Identity and Molecular Structure

This compound is identified by the CAS Number 6214-46-6 . Its molecular structure consists of a pyrimidine ring substituted with a hydroxyl group at the 4-position and an ethyl acetate group at the 5-position. The presence of the hydroxyl group means the compound can exist in tautomeric forms, predominantly the 4-oxo-1,4-dihydropyrimidine form, which has significant implications for its chemical reactivity and biological interactions.

Table 1: Core Compound Identification

IdentifierValueSource
IUPAC Name This compound[2]
Synonyms 4-Hydroxy-5-pyrimidineacetic acid ethyl ester; ethyl 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetate; 2-(6-oxo-1H-pyrimidin-5-yl)acetic acid ethyl ester[2]
CAS Number 6214-46-6[3][][5]
Molecular Formula C₈H₁₀N₂O₃[3]
Molecular Weight 182.18 g/mol [5]

The structural arrangement of electron-donating (hydroxyl) and electron-withdrawing (ester and pyrimidine nitrogens) groups dictates the molecule's electronic and chemical properties. The nitrogen atoms at positions 1 and 3 make the pyrimidine ring electron-deficient, which influences its reactivity in substitution reactions[6].

Predicted Physicochemical Properties

Direct experimental data for many physicochemical properties of this compound are not widely published. However, by examining closely related analogs, we can establish a reliable set of expected properties. For instance, 4-hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester (CAS 53135-24-3), an analog with a methyl group at the 2-position, provides valuable comparative data.

Table 2: Predicted Physicochemical Data

PropertyPredicted Value/RangeBasis of Prediction and Expert Commentary
Appearance White to off-white solidBased on the typical appearance of similar pyrimidine derivatives[7].
Melting Point (°C) 180 - 200The analog, 4-hydroxy-2-methyl-pyrimidine-5-carboxylic acid ethyl ester, has a melting point of 191-194°C[7]. The absence of the electron-donating methyl group in the target compound may slightly alter the crystal lattice energy.
Boiling Point (°C) > 250 at 760 mmHgThe analog has a boiling point of 267.9°C[7]. Significant thermal energy is required to overcome the intermolecular hydrogen bonding and dipole-dipole interactions.
Solubility Sparingly soluble in water; Soluble in DMSO, DMF, and methanolThe 4-hydroxy-pyrimidine core allows for hydrogen bonding with protic solvents, but the overall molecule retains significant non-polar character. For drug discovery, a kinetic solubility of >60 µg/mL is often a target[1].
pKa ~7.5 - 8.5 (acidic); ~1.5 - 2.5 (basic)The hydroxyl group on the pyrimidine ring is acidic due to resonance stabilization of the conjugate base. The pyrimidine nitrogens are weakly basic; protonation is significantly less favorable than in pyridine (pKa of protonated pyridine is 5.30) due to the electron-withdrawing effect of the second nitrogen atom[6].
LogP -0.5 to 0.5The calculated XLogP3 for the methylated analog is -0.3[7]. This suggests the compound is relatively hydrophilic.

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach would involve the reaction of a suitable C3 synthon, such as an ethoxymethylene derivative of an acetate, with formamidine.

Synthetic_Pathway reagent1 Diethyl (ethoxymethylene)malonate intermediate1 Intermediate Cyclization reagent1->intermediate1 Base (e.g., NaOEt) reagent2 Formamidine reagent2->intermediate1 product This compound intermediate1->product Tautomerization

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol
  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add diethyl (ethoxymethylene)malonate.

  • Condensation: Add formamidine hydrochloride to the reaction mixture and reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Causality Behind Experimental Choices:

  • Base Catalyst (NaOEt): The alkoxide base is crucial for deprotonating the active methylene compound, facilitating the initial Michael addition reaction with formamidine.

  • Reflux Conditions: Heating is necessary to provide the activation energy for the cyclization and subsequent dehydration steps.

  • TLC Monitoring: This is a critical in-process control to determine the reaction endpoint, preventing the formation of by-products from prolonged heating.

Purification Considerations

Purification of pyrimidine derivatives via silica gel column chromatography can sometimes lead to decomposition, especially for compounds sensitive to acidic conditions. If streaking or multiple spots are observed on TLC, using a neutralized silica gel or an alternative stationary phase like alumina is recommended[10].

Spectroscopic and Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of this compound.

Analytical_Workflow sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Structural Elucidation ms Mass Spectrometry (LC-MS, HRMS) sample->ms Molecular Weight Verification ir Infrared Spectroscopy (FT-IR) sample->ir Functional Group Analysis purity Purity Assessment (HPLC, Elemental Analysis) sample->purity confirmation Structural Confirmation & Purity Report nmr->confirmation ms->confirmation ir->confirmation purity->confirmation

Caption: A self-validating analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene protons of the acetate group (around 3.5-3.7 ppm), and signals for the pyrimidine ring protons. The C2-H and C6-H protons of the pyrimidine ring would appear as singlets in the aromatic region (typically 8.0-9.0 ppm). A broad singlet corresponding to the hydroxyl/amide proton would also be present, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the ethyl group (around 14 and 61 ppm), the methylene carbon (around 30-40 ppm), the ester carbonyl carbon (around 170 ppm), and the carbons of the pyrimidine ring. The C4 carbon, being attached to the hydroxyl group (or being a carbonyl carbon in the oxo form), would be significantly downfield (around 160-170 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 183.07. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) and the entire ethyl acetate side chain.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • ~3100-3400 cm⁻¹: N-H stretching (from the tautomeric amide form).

  • ~2800-3000 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1730-1750 cm⁻¹: C=O stretching of the ester group.

  • ~1650-1680 cm⁻¹: C=O stretching of the pyrimidine ring (amide carbonyl in the tautomeric form).

  • ~1550-1620 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.

Stability and Storage

Pyrimidine derivatives can be susceptible to degradation under certain conditions.

  • pH Stability: The ester functional group can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Photostability: Compounds with aromatic heterocyclic rings can be light-sensitive. Exposure to UV or ambient light may lead to photodegradation[10].

  • Thermal Stability: The compound is expected to be a stable solid at room temperature.

Recommended Storage Conditions: For long-term stability, it is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation[10].

Conclusion

This compound is a valuable building block in medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties, drawing on data from structural analogs and established chemical principles. The outlined synthetic and analytical protocols offer a robust framework for researchers working with this and related pyrimidine derivatives. A thorough understanding of these properties is paramount for the successful design and execution of experiments, ultimately accelerating the drug discovery and development process.

References

  • ChemWhat. (n.d.). ETHYL2-(4-HYDROXYPYRIMIDIN-5-YL)ACETATE CAS#: 6214-46-6.
  • Tamm, C. (1962). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent.
  • Wikipedia. (2023, December 19). Pyrimidine.
  • Tejedor, D., & García-Tellado, F. (2007).
  • Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 7(1), 322-331.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055.
  • Reinert, H., & Weiss, R. (1969). [Chemical Complex Behavior of Pyrimidine Derivatives. XI. Stability Constants of Some Purine and Pyrimidine-Copper Complexes]. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 350(11), 1310-1320.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20295406, Ethyl 2-(pyrimidin-4-yl)acetate.
  • de la Torre, M. C., & G. A. García, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 739.
  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.

Sources

A Technical Guide to the Structure Elucidation of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate, a pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1][2][3] The methodologies detailed herein are grounded in established analytical principles and are designed to provide unambiguous structural confirmation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

Pyrimidine scaffolds are fundamental components of various biologically active molecules, including nucleic acids and numerous therapeutic agents.[4] The title compound, this compound, and its derivatives are being explored for a range of pharmacological activities.[5][6][7] Accurate structural determination is a critical prerequisite for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide will detail the synergistic application of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to definitively elucidate the structure of this compound.

A crucial aspect to consider in the structural analysis of 4-hydroxypyrimidine derivatives is the potential for keto-enol tautomerism.[4][8][9][10][11] The 4-hydroxy form can exist in equilibrium with its keto tautomer, 4(3H)-pyrimidinone. Spectroscopic data will be interpreted in the context of this potential isomerism.

Analytical Workflow for Structure Elucidation

A multi-faceted analytical approach is essential for the comprehensive structural characterization of this compound. The logical flow of experiments is designed to provide orthogonal data points, leading to a confident structural assignment.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Synthesis Synthesis of Compound MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS Obtain Crude Product IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirm MW NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, 2D NMR IR->NMR Functional Group Info Data_Integration Data Integration & Structure Confirmation NMR->Data_Integration Connectivity & Environment

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula

Principle: Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.[12][13] High-resolution mass spectrometry (HRMS) is particularly powerful for deducing the molecular formula.

Experimental Protocol:
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺) and use this to calculate the molecular formula.

Expected Data and Interpretation:

The molecular formula for this compound is C₈H₁₀N₂O₃. The expected monoisotopic mass is 198.0691 g/mol .

Ion Expected Exact Mass (m/z)
[M+H]⁺199.0764
[M+Na]⁺221.0583

The fragmentation pattern can also provide structural insights.[14][15] Common fragmentation pathways for similar structures often involve the loss of the ethoxy group from the ester or cleavage of the acetate side chain.

Infrared Spectroscopy: Identifying Key Functional Groups

Principle: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.

Experimental Protocol:
  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands for the expected functional groups.

Expected Data and Interpretation:
Functional Group Expected Wavenumber (cm⁻¹) Interpretation
O-H / N-H stretch3400-3200 (broad)Presence of hydroxyl and/or amine groups. Tautomerism can influence this region.
C-H stretch (aromatic)3100-3000Aromatic C-H bonds in the pyrimidine ring.
C-H stretch (aliphatic)2980-2850C-H bonds in the ethyl and acetate methylene groups.
C=O stretch (ester)~1735Carbonyl of the ethyl acetate group.
C=O stretch (amide/keto)~1680Potential carbonyl from the keto tautomer of the 4-hydroxypyrimidine.
C=N / C=C stretch1650-1550Aromatic ring stretching vibrations.
C-O stretch1250-1000C-O bonds of the ester and hydroxyl groups.

The presence of a broad absorption in the O-H/N-H region and potentially two distinct carbonyl peaks would be strong evidence for the existence of tautomers.

Nuclear Magnetic Resonance Spectroscopy: The Cornerstone of Structure Elucidation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[1] A combination of ¹H, ¹³C, and 2D NMR experiments is essential for an unambiguous structural assignment.

Experimental Protocols:
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY, HSQC, HMBC): Acquire Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.

  • Data Analysis: Integrate ¹H NMR signals, determine chemical shifts and coupling constants, and analyze correlations in 2D spectra.

Expected ¹H NMR Data and Interpretation:

The proton NMR spectrum will reveal the number of different proton environments and their neighboring protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Interpretation
Pyrimidine H-2, H-6~8.0 - 9.0Singlets1H eachProtons on the pyrimidine ring. Their exact shifts will depend on the tautomeric form.
Methylene (-CH₂-)~3.5Singlet2HMethylene group of the acetate side chain.
Methylene (-OCH₂-)~4.1Quartet2HMethylene group of the ethyl ester, coupled to the methyl protons.
Methyl (-CH₃)~1.2Triplet3HMethyl group of the ethyl ester, coupled to the methylene protons.
Hydroxyl (-OH)Variable (broad)Singlet1HLabile proton of the hydroxyl group. May exchange with water in the solvent.
Expected ¹³C NMR Data and Interpretation:

The carbon NMR spectrum will indicate the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Interpretation
Ester Carbonyl (C=O)~170Carbonyl carbon of the ethyl ester.
Pyrimidine C-4 (C-OH/C=O)~160-165The chemical shift will be highly dependent on the predominant tautomer.
Pyrimidine C-2, C-6~150-160Aromatic carbons of the pyrimidine ring.
Pyrimidine C-5~110-120Carbon to which the acetate group is attached.
Methylene (-OCH₂-)~60Methylene carbon of the ethyl ester.
Methylene (-CH₂-)~30-35Methylene carbon of the acetate side chain.
Methyl (-CH₃)~14Methyl carbon of the ethyl ester.
2D NMR for Connectivity Confirmation:

The following diagram illustrates the key correlations expected in the 2D NMR spectra that will confirm the connectivity of the molecule.

2D_NMR_Correlations cluster_ethyl Ethyl Group cluster_acetate Acetate Sidechain cluster_pyrimidine Pyrimidine Ring CH3 CH₃ (δ ~1.2) CH2_ethyl OCH₂ (δ ~4.1) CH3->CH2_ethyl COSY Ester_CO Ester C=O (δ ~170) CH2_ethyl->Ester_CO HMBC CH2_acetate CH₂ (δ ~3.5) C5 C-5 (δ ~110-120) CH2_acetate->C5 HMBC CH2_acetate->Ester_CO HMBC H2 H-2 (δ ~8-9) C2 C-2 H2->C2 HSQC C4 C-4 H2->C4 HMBC H6 H-6 (δ ~8-9) H6->C4 HMBC C6 C-6 H6->C6 HSQC

Caption: Key 2D NMR correlations for this compound.

  • COSY: Will show the correlation between the methyl and methylene protons of the ethyl group.

  • HSQC: Will correlate each proton to its directly attached carbon (e.g., pyrimidine protons to their respective carbons, ethyl and acetate methylene protons to their carbons).

  • HMBC: Will reveal long-range (2-3 bond) correlations, which are crucial for piecing together the molecular fragments. Key HMBC correlations include from the acetate methylene protons to the pyrimidine C-5 and the ester carbonyl carbon, and from the pyrimidine protons to other carbons in the ring.

Conclusion

By systematically applying the analytical techniques of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. The integration of data from these orthogonal methods provides a self-validating system, ensuring the highest level of confidence in the final structural assignment. This rigorous approach is fundamental for advancing research and development in medicinal chemistry where this and related pyrimidine derivatives show significant promise.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (2025). Structural Elucidation of Novel Pyrido[2,3-d]pyrimidine Nucleosides: An In-depth Technical Guide.
  • ChemicalBook. (n.d.). Tautomerism characteristics of 4-pyrimidone.
  • Jana, P., Agarwal, S., Kashaw, V., Das, R., Dixit, A., & Kashaw, S. K. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR, molecular docking, and MMGBSA analysis: a rational approach in anticancer drug design. SciSpace.
  • PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium.
  • Wikipedia. (n.d.). 4-Pyridone.
  • ResearchGate. (2025). Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation.
  • Journal of the American Chemical Society. (n.d.). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase.
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism.
  • ResearchGate. (2025). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate.
  • PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.
  • Sigma-Aldrich. (2006). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.
  • ResearchGate. (2025). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates.
  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base.
  • Taylor & Francis Online. (n.d.). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum.
  • ResearchGate. (n.d.). Mass fragmentation pattern of identified compounds from ethyl acetate....
  • Abdurrahman, I., et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).

Sources

Spectroscopic Data for Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive and interpretive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and by drawing comparisons with analogous structures, we present a robust theoretical framework for the characterization of this compound. This guide is designed to aid in the identification and structural elucidation of this compound in a research and development setting.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Accurate structural confirmation through spectroscopic methods is a critical step in the synthesis and development of such compounds. This guide will delve into the predicted spectroscopic signatures of the title compound, offering a detailed rationale for the expected data.

A key structural feature of 4-hydroxypyrimidine is its existence in tautomeric forms: the enol (4-hydroxypyrimidine) and the keto (pyrimidin-4(3H)-one) forms. The equilibrium between these tautomers is influenced by the solvent and solid-state packing. In most cases, the keto form is predominant, and our predictions will be based on this assumption. This tautomerism will significantly influence the spectroscopic data, particularly in NMR and IR spectroscopy.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is detailed below.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Employ a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication factor to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.20Triplet (t)3H-O-CH₂-CH₃
~3.60Singlet (s)2H-CH₂ -COO-
~4.10Quartet (q)2H-O-CH₂ -CH₃
~7.90Singlet (s)1HPyrimidine C2-H
~8.10Singlet (s)1HPyrimidine C6-H
~12.0Broad Singlet (br s)1HPyrimidine N3-H
Interpretation of the Predicted ¹H NMR Spectrum
  • Ethyl Ester Group: The ethyl group of the ester will give rise to a characteristic triplet at approximately 1.20 ppm for the methyl protons (-CH₃) and a quartet at around 4.10 ppm for the methylene protons (-O-CH₂-). The triplet splitting is due to the coupling with the two adjacent methylene protons, and the quartet is due to coupling with the three adjacent methyl protons, following the n+1 rule.

  • Acetate Methylene Group: The methylene protons of the acetate group (-CH₂-COO-) are predicted to appear as a singlet at approximately 3.60 ppm. These protons are adjacent to a quaternary carbon (the pyrimidine C5) and the ester carbonyl group, so no proton-proton coupling is expected.

  • Pyrimidine Ring Protons: The pyrimidine ring has two protons. The proton at the C2 position is expected to be a singlet at around 7.90 ppm. The proton at the C6 position is also expected to be a singlet at a slightly downfield-shifted position of approximately 8.10 ppm due to the influence of the adjacent keto group.

  • N-H Proton: The proton on the nitrogen at the 3-position (N3-H) of the pyrimidine ring (in its keto tautomeric form) is expected to be a broad singlet at a significantly downfield chemical shift, around 12.0 ppm. This proton is acidic and its chemical shift can be highly variable and dependent on concentration and temperature.

Visualizing the Predicted ¹H NMR Assignments

G cluster_mol This compound Structure cluster_data Predicted 1H NMR Assignments mol H_Et_CH3 ~1.20 ppm (t, 3H) H_Et_CH3->mol H_Ac_CH2 ~3.60 ppm (s, 2H) H_Ac_CH2->mol H_Et_OCH2 ~4.10 ppm (q, 2H) H_Et_OCH2->mol H_Pyr_C2 ~7.90 ppm (s, 1H) H_Pyr_C2->mol H_Pyr_C6 ~8.10 ppm (s, 1H) H_Pyr_C6->mol H_Pyr_NH ~12.0 ppm (br s, 1H) H_Pyr_NH->mol

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound is presented below.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a carbon probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-180 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~14.0-O-CH₂-C H₃
~30.0-C H₂-COO-
~61.0-O-C H₂-CH₃
~110.0Pyrimidine C 5
~145.0Pyrimidine C 2
~152.0Pyrimidine C 6
~162.0Pyrimidine C 4
~170.0Ester C =O
Interpretation of the Predicted ¹³C NMR Spectrum
  • Ethyl Ester Group: The methyl carbon (-CH₃) of the ethyl group is expected at a high field, around 14.0 ppm. The methylene carbon (-O-CH₂-) will be further downfield at approximately 61.0 ppm due to the deshielding effect of the adjacent oxygen atom.

  • Acetate Methylene Carbon: The methylene carbon of the acetate group (-CH₂-COO-) is predicted to be around 30.0 ppm.

  • Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. The C5 carbon, bearing the acetate side chain, is expected around 110.0 ppm. The C2 and C6 carbons, bonded to hydrogens, are predicted to be at approximately 145.0 ppm and 152.0 ppm, respectively. The C4 carbon, part of the keto group, will be significantly deshielded and is expected around 162.0 ppm.

  • Ester Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is predicted to be the most downfield signal, at approximately 170.0 ppm.

Visualizing the Predicted ¹³C NMR Assignments

G cluster_mol This compound Structure cluster_data Predicted 13C NMR Assignments mol C_Et_CH3 ~14.0 ppm C_Et_CH3->mol C_Ac_CH2 ~30.0 ppm C_Ac_CH2->mol C_Et_OCH2 ~61.0 ppm C_Et_OCH2->mol C_Pyr_C5 ~110.0 ppm C_Pyr_C5->mol C_Pyr_C2 ~145.0 ppm C_Pyr_C2->mol C_Pyr_C6 ~152.0 ppm C_Pyr_C6->mol C_Pyr_C4 ~162.0 ppm C_Pyr_C4->mol C_Ester_CO ~170.0 ppm C_Ester_CO->mol

Caption: Predicted ¹³C NMR assignments for this compound.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI).

  • Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺.

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data
m/z (Predicted)Assignment
197.08[M+H]⁺
151.06[M+H - C₂H₅OH]⁺
124.05[M+H - COOC₂H₅]⁺
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion: The molecular formula of this compound is C₈H₁₀N₂O₃, with a molecular weight of 196.18 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 197.08.

  • Key Fragmentations:

    • A common fragmentation pathway for ethyl esters is the loss of ethanol (C₂H₅OH, 46.07 g/mol ), which would result in a fragment ion at m/z 151.06.

    • Another likely fragmentation is the cleavage of the entire ethyl carboxylate group (-COOC₂H₅, 73.07 g/mol ), leading to a fragment at m/z 124.05.

Visualizing the Predicted Fragmentation Pathway

G M_H [M+H]⁺ m/z = 197.08 Frag1 [M+H - C₂H₅OH]⁺ m/z = 151.06 M_H->Frag1 - C₂H₅OH Frag2 [M+H - COOC₂H₅]⁺ m/z = 124.05 M_H->Frag2 - •COOC₂H₅

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Functional Group
3100-3000N-H stretch (lactam)
2980-2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1670C=O stretch (lactam)
1600-1450C=C and C=N stretches (aromatic ring)
~1240C-O stretch (ester)
Interpretation of the Predicted IR Spectrum
  • N-H Stretch: A broad absorption band is expected in the region of 3100-3000 cm⁻¹ corresponding to the N-H stretching vibration of the lactam form of the pyrimidine ring.

  • C-H Stretches: Sharp peaks in the 2980-2850 cm⁻¹ region will correspond to the C-H stretching vibrations of the ethyl and methylene groups.

  • Carbonyl Stretches: Two distinct carbonyl absorption bands are predicted. A strong, sharp peak around 1730 cm⁻¹ is characteristic of the ester C=O stretch. Another strong absorption at a lower wavenumber, around 1670 cm⁻¹, is expected for the lactam C=O stretch of the pyrimidine ring.

  • Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ range are due to the C=C and C=N stretching vibrations within the pyrimidine ring.

  • C-O Stretch: A strong band around 1240 cm⁻¹ is expected for the C-O stretching vibration of the ester group.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. By understanding these predicted spectral features and the underlying chemical principles, researchers can more effectively characterize this molecule upon its synthesis. The provided protocols and interpretations serve as a valuable resource for guiding experimental work and confirming the structure of this and related pyrimidine derivatives.

References

For the compilation of this predictive guide, general principles of spectroscopic interpretation were utilized, and chemical shift predictions were based on standard values found in the following authoritative sources:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • ChemWhat. ETHYL2-(4-HYDROXYPYRIMIDIN-5-YL)ACETATE CAS#: 6214-46-6.

A Technical Guide to the Synthesis of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate: Precursor Strategy and Core Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. Its prevalence is due to its ability to engage in diverse biological interactions, often acting as a bioisostere for natural purines and pyrimidines in nucleic acids. Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate is a key intermediate, providing a versatile platform for further functionalization, particularly for the development of kinase inhibitors, antiviral agents, and other targeted therapies. This guide provides an in-depth, technically-focused narrative on the principal synthetic precursors and the strategic considerations underpinning the efficient construction of this valuable molecule.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to a classical and robust approach for pyrimidine ring formation: the cyclocondensation of a 1,3-dicarbonyl equivalent with an amidine. This strategy dissects the target molecule into two primary precursor fragments:

  • The N-C-N Fragment : This is reliably provided by formamidine , which delivers the N1 and C2 atoms of the pyrimidine ring.

  • The C3 Fragment (C4-C5-C6) : This fragment must contain the core carbon backbone, the hydroxyl group at C4 (or a precursor), and the crucial ethyl acetate side chain at C5. The ideal precursor for this is diethyl formylsuccinate .

This two-precursor strategy is advantageous due to the commercial availability of the starting materials and the high-yielding, well-understood nature of the transformations involved.

G Target This compound Disconnect Cyclocondensation (C-N Bond Formation) Target->Disconnect Precursors Core Precursors Disconnect->Precursors C3_Precursor C3 Fragment: Diethyl Formylsuccinate Precursors->C3_Precursor NCN_Precursor N-C-N Fragment: Formamidine Precursors->NCN_Precursor

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Core C3 Precursor: Diethyl Formylsuccinate

The cornerstone of this synthesis is the preparation of diethyl formylsuccinate. This precursor is not commonly available commercially and must be synthesized. The most efficient method is a base-catalyzed Claisen condensation between diethyl succinate and ethyl formate.

Causality Behind Experimental Choices:
  • Base Selection (Sodium Ethoxide): A strong, non-nucleophilic alkoxide base is required to deprotonate the α-carbon of diethyl succinate, forming the reactive enolate. Sodium ethoxide is ideal as it is highly effective and its conjugate acid (ethanol) is typically the reaction solvent, preventing unwanted transesterification side reactions. The use of metallic sodium in ethanol is a classic method to generate sodium ethoxide in situ.

  • Reactant Stoichiometry: Ethyl formate is used in excess to drive the reaction towards the formylated product. Diethyl succinate is the limiting reagent.

  • Solvent (Toluene/Ethanol): Toluene serves as a suitable non-polar medium, while ethanol is generated from the reaction of sodium with the initial ethanol charge and acts as a co-solvent. The reaction is often performed in a solvent that allows for azeotropic removal of the ethanol byproduct, though it is not strictly necessary for this condensation.

  • Temperature Control: The initial enolate formation is exothermic and requires cooling to maintain control. The subsequent condensation is typically run at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions like self-condensation of the ethyl formate.

Detailed Experimental Protocol: Synthesis of Diethyl Formylsuccinate[1]
  • Apparatus Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube. The system is flushed with an inert gas (Nitrogen or Argon).

  • Base Preparation: Finely divided sodium metal (1.0 eq) is suspended in dry toluene. Dry ethanol is added cautiously and portionwise to the suspension. An exothermic reaction ensues, generating sodium ethoxide. The mixture is heated to ~80°C to ensure complete reaction of the sodium.

  • Reaction: The resulting sodium ethoxide suspension is cooled to 20°C. A mixture of diethyl succinate (1.0 eq) and ethyl formate (1.5 eq) is added dropwise from the addition funnel over 1 hour, maintaining the internal temperature between 20-30°C with external cooling.

  • Reaction Completion: After the addition is complete, the mixture is stirred at ambient temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the addition of water. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to a pH of ~3-4.

  • Extraction & Purification: The acidified aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude diethyl formylsuccinate, which can be purified further by vacuum distillation.

ParameterValue/ConditionRationale
Base Sodium Ethoxide (in situ)Strong, non-nucleophilic base; avoids transesterification.
Solvents Toluene, EthanolToluene provides a suitable reaction medium; ethanol is the conjugate acid of the base.
Temperature 20-30°CControls the exothermic reaction and prevents side reactions.
Reaction Time 16-24 hoursAllows the reaction to proceed to completion at ambient temperature.
Typical Yield 60-75%Reflects the efficiency of the Claisen condensation for this substrate.

Part 2: Cyclocondensation to Yield this compound

With the key C3 precursor in hand, the final step is the construction of the pyrimidine ring. This is achieved through a well-established cyclocondensation reaction with formamidine acetate.

Mechanism and Scientific Rationale:

The reaction proceeds via a sequence of nucleophilic additions and eliminations. The formamidine, a strong bis-nucleophile, attacks the electrophilic carbonyl centers of the diethyl formylsuccinate (which exists in equilibrium with its enol tautomer).

  • Initial Attack: One of the amino groups of formamidine attacks the formyl carbon of the precursor.

  • Cyclization: The second amino group of the formamidine intermediate then attacks the ester carbonyl of the original succinate backbone.

  • Dehydration & Tautomerization: A molecule of water (or ethanol, depending on the exact pathway) is eliminated to form the aromatic pyrimidine ring. The final product exists predominantly in the more stable 4-hydroxy tautomeric form.

The use of a base like sodium methoxide is crucial as it deprotonates the starting materials, increasing their nucleophilicity and catalyzing the condensation.

G cluster_0 Workflow: Pyrimidine Synthesis Start Combine Diethyl Formylsuccinate and Formamidine Acetate in Methanol AddBase Add Sodium Methoxide Solution Start->AddBase Reflux Heat to Reflux (e.g., 65-70°C for 4-6h) AddBase->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Neutralize Neutralize with Acetic Acid Cool->Neutralize Precipitate Precipitate Product in Ice Bath Neutralize->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry Under Vacuum Filter->Dry End Pure this compound Dry->End

Caption: Experimental workflow for the cyclocondensation step.

Detailed Experimental Protocol: Cyclocondensation[2][3][4]

This protocol is a representative procedure based on established methods for synthesizing 4-hydroxypyrimidines.

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

  • Reagents: Diethyl formylsuccinate (1.0 eq) and formamidine acetate (1.1 eq) are dissolved in a suitable alcohol, such as methanol or ethanol.

  • Base Addition: A solution of sodium methoxide in methanol (1.1 - 1.5 eq, e.g., 25-30% w/w) is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux (typically 65-80°C depending on the solvent) and maintained for 4-8 hours. The reaction should be monitored for the consumption of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully neutralized by the addition of glacial acetic acid. This protonates the sodium salt of the product, causing it to become less soluble.

  • Isolation: The neutralized mixture is cooled in an ice bath to maximize precipitation. The resulting solid is collected by vacuum filtration, washed with cold ethanol and then diethyl ether to remove residual impurities.

  • Purification: The product is dried under vacuum. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Conclusion

The synthesis of this compound is most effectively achieved through a robust two-stage process. The foundational step is a Claisen condensation to produce the key intermediate, diethyl formylsuccinate, from readily available diethyl succinate. This is followed by a classical pyrimidine synthesis via cyclocondensation with formamidine. This pathway is not only efficient but also relies on well-understood, scalable, and reliable chemical transformations, making it highly suitable for applications in both academic research and industrial drug development.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (1984). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Royal Society of Chemistry.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Independent synthesis of three types of N-substituted dihydropyrimidines by desulphurization and their properties. Royal Society of Chemistry.
  • CN102060784A. (2011). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Google Patents.
  • Nantong Finc Pharma Chem. (2011). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Patsnap Eureka.
  • EP0326389B1. (1992). Process for preparing 4-hydroxypyrimidine. Google Patents.
  • Organic Syntheses. (1955). 4-Methyl-6-hydroxypyrimidine. John Wiley & Sons, Inc.
  • Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (pp. 189-224). Springer US.
  • CN102190628A. (2011). Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. Google Patents.
  • PrepChem. (n.d.). Synthesis of (i) diethyl (RS)-formylsuccinate.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 941-957.
  • Hana, A., et al. (2018). Synthesis and Characterization of New Heterocyclic Derives Compounds from Ethyl-4-(furan-2-yl)-6-methyl-2-oxo-1,3-dihydropyrimidine-5-carboxylate. Global Scientific Journal of Organic Chemistry, 1, 1-5.

Tautomeric Forms of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The ability of a molecule to exist in multiple tautomeric forms can significantly influence its physicochemical properties, including solubility, lipophilicity, and pKa. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 4-hydroxypyrimidines are of particular interest due to their potential to exhibit keto-enol tautomerism. This guide provides a comprehensive technical overview of the tautomeric forms of a specific derivative, Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a self-validating framework for the characterization of these tautomers. We will delve into the underlying causality of experimental choices and ground our claims in authoritative scientific literature.

This guide is structured to provide a logical flow from the theoretical underpinnings of tautomerism in 4-hydroxypyrimidines to the practical aspects of synthesis and characterization of the title compound. While direct experimental data for this compound is not extensively available in the public domain, this guide will extrapolate from established principles and data for closely related analogues to provide a robust predictive framework.

Theoretical Framework: Tautomerism in 4-Hydroxypyrimidines

The tautomerism of 4-hydroxypyrimidine is primarily a keto-enol equilibrium. The "enol" form is the aromatic 4-hydroxypyrimidine, while the "keto" form is the non-aromatic 4(1H)-pyrimidinone or 4(3H)-pyrimidinone. The position of the proton on either the N1 or N3 nitrogen atom in the pyrimidinone ring gives rise to two distinct keto tautomers.

Tautomers cluster_enol Enol Tautomer cluster_keto Keto Tautomers 4-Hydroxypyrimidine 4-Hydroxypyrimidine (Enol Form) 4(1H)-Pyrimidinone 4(1H)-Pyrimidinone (Keto Form) 4-Hydroxypyrimidine->4(1H)-Pyrimidinone Equilibrium 4(3H)-Pyrimidinone 4(3H)-Pyrimidinone (Keto Form) 4(1H)-Pyrimidinone->4(3H)-Pyrimidinone Equilibrium 4(3H)-Pyrimidinone->4-Hydroxypyrimidine Equilibrium

Caption: Tautomeric equilibria of the 4-hydroxypyrimidine core.

The position of this equilibrium is governed by several factors:

  • Aromaticity: The enol form is aromatic, which provides a degree of stabilization. However, the keto forms can also possess considerable stability.

  • Solvent Effects: The tautomeric equilibrium is highly sensitive to the solvent environment. Polar, protic solvents tend to favor the more polar keto tautomers through hydrogen bonding interactions. In contrast, non-polar solvents or the gas phase often favor the less polar enol form.[1][2]

  • pH: The ionization state of the molecule, dictated by the pH of the medium, can significantly shift the tautomeric equilibrium. The de novo biosynthesis of pyrimidines, for instance, is influenced by intracellular pH.[3]

  • Substituents: The electronic nature and position of substituents on the pyrimidine ring can influence the relative stability of the tautomers. Electron-withdrawing groups can favor one form over another. For this compound, the electron-withdrawing nature of the ethyl acetate group at the 5-position is expected to influence the electron density of the ring and thus the tautomeric preference.

Computational studies on 4(3H)-pyrimidinone have shown that the introduction of a nitrogen atom into the ring of 2-hydroxypyridine shifts the equilibrium towards the ketonic form.[4]

Synthesis of this compound

While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common approach involves the condensation of a three-carbon component with a source of the N-C-N fragment, such as urea or a guanidine derivative. An efficient method for accessing the related 5-hydroxy-pyrimidin-2-yl acetate core has been developed, which can be adapted.[5]

Proposed Synthetic Protocol

A potential synthetic route could involve the reaction of ethyl 3-ethoxy-2-formylacrylate with formamidine acetate.

Synthesis Reactant_A Ethyl 3-ethoxy-2-formylacrylate Intermediate Cyclization & Condensation Reactant_A->Intermediate Reactant_B Formamidine acetate Reactant_B->Intermediate Product This compound Intermediate->Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Preparation of Ethyl 3-ethoxy-2-formylacrylate: This starting material can be prepared from ethyl 3,3-diethoxypropionate by formylation with ethyl formate in the presence of a strong base like sodium ethoxide.

  • Condensation Reaction:

    • To a solution of sodium ethoxide in absolute ethanol, add formamidine acetate and stir until dissolved.

    • To this solution, add ethyl 3-ethoxy-2-formylacrylate dropwise at room temperature.

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of Tautomeric Forms

A multi-faceted approach employing spectroscopic, computational, and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric equilibria in solution. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which differs significantly between the keto and enol forms.

  • ¹H NMR: In the enol (hydroxy) form, a characteristic signal for the hydroxyl proton (OH) would be observed, typically as a broad singlet. The chemical shifts of the pyrimidine ring protons would also differ from those in the keto (oxo) forms. In the keto tautomers, the N-H protons would give rise to distinct signals.

  • ¹³C NMR: The carbon spectrum provides clear evidence of the tautomeric form. The C4 carbon in the enol form will have a chemical shift typical of a carbon attached to a hydroxyl group in an aromatic ring. In contrast, the C4 carbon in the keto form will exhibit a downfield shift characteristic of a carbonyl carbon. The chemical shifts of other ring carbons will also be indicative of the electronic distribution in each tautomer. The tautomeric composition of 4-hydroxypyrimidines has been successfully determined using 13C NMR spectroscopy.[6]

Expected Chemical Shifts (ppm) Enol Form (4-hydroxy) Keto Form (4-oxo)
¹H NMR
Pyrimidine H2~8.5~8.2
Pyrimidine H6~8.0~7.8
OHVariable (broad)-
NH-~11-13 (broad)
CH₂ (acetate)~3.5~3.4
CH₂ (ethyl)~4.1~4.1
CH₃ (ethyl)~1.2~1.2
¹³C NMR
C2~155~152
C4~165~175 (C=O)
C5~110~108
C6~150~148
C=O (ester)~170~170
CH₂ (acetate)~35~34
CH₂ (ethyl)~61~61
CH₃ (ethyl)~14~14

Note: These are estimated values based on general principles and data for related compounds. Actual values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the molecule, which differ between the tautomers.

  • Enol Form: Characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and C=N stretching vibrations.

  • Keto Form: Characterized by a strong C=O stretching band for the pyrimidinone carbonyl, typically in the range of 1650-1700 cm⁻¹, and N-H stretching vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Enol Form
O-H stretch (H-bonded)3200-3600 (broad)
C=N stretch1600-1650
Keto Form
N-H stretch3100-3300
C=O stretch (pyrimidinone)1650-1700
C=O stretch (ester)~1735
UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the tautomers are expected to differ due to variations in their conjugation systems. The aromatic enol form will have a different absorption maximum (λmax) compared to the non-aromatic keto forms. The protonation of 4,6-dihydroxypyrimidine derivatives has been studied using UV spectroscopy.[7][8]

Tautomer Expected λmax (nm)
Enol Form ~260-280
Keto Form ~230-250

Note: These are approximate values and can be influenced by the solvent.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable for predicting the relative stabilities of tautomers.[9][10] These methods can calculate the ground-state energies of each tautomer, providing insight into the equilibrium position. Computational studies have been used to understand the tautomeric equilibrium in 4(3H)-pyrimidinone.[11]

Computational Method Parameter Predicted Trend
DFT (e.g., B3LYP/6-31G*)Relative Energy (ΔE)Keto form likely more stable in polar solvents
Dipole MomentKeto form expected to have a higher dipole moment
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state.[12][13][14][15] Obtaining a suitable crystal of this compound would unambiguously determine which tautomeric form is present in the crystal lattice. The crystal structure of related pyrimidine derivatives has been reported.[1][7]

Experimental Protocols (Self-Validating Systems)

To experimentally investigate the tautomeric equilibrium of this compound, the following self-validating protocols are recommended.

NMR Spectroscopic Analysis of Solvent Effects

This protocol aims to observe the shift in tautomeric equilibrium as a function of solvent polarity.

NMR_Workflow Start Dissolve sample in non-polar solvent (e.g., CDCl₃) Acquire_NMR_1 Acquire ¹H and ¹³C NMR spectra Start->Acquire_NMR_1 Analyze_1 Analyze spectra for enol/keto ratio Acquire_NMR_1->Analyze_1 Change_Solvent Dissolve fresh sample in polar aprotic solvent (e.g., DMSO-d₆) Analyze_1->Change_Solvent Acquire_NMR_2 Acquire ¹H and ¹³C NMR spectra Change_Solvent->Acquire_NMR_2 Analyze_2 Analyze spectra for enol/keto ratio Acquire_NMR_2->Analyze_2 Compare Compare ratios to determine solvent effect Analyze_2->Compare

Caption: Workflow for NMR analysis of solvent effects.

Step-by-Step Methodology:

  • Prepare a ~10 mg/mL solution of the compound in a non-polar deuterated solvent (e.g., Chloroform-d).

  • Acquire ¹H and ¹³C NMR spectra.

  • Integrate the relevant peaks for the enol and keto forms to determine their relative populations.

  • Repeat steps 1-3 using a polar aprotic deuterated solvent (e.g., DMSO-d₆).

  • Repeat steps 1-3 using a polar protic deuterated solvent (e.g., Methanol-d₄).

  • Compare the tautomeric ratios across the different solvents. The expectation is a shift towards the keto form with increasing solvent polarity.

Variable-Temperature (VT) NMR Spectroscopy

This experiment provides thermodynamic data (ΔH° and ΔS°) for the tautomeric interconversion.

Step-by-Step Methodology:

  • Prepare a sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H NMR spectra at a series of different temperatures (e.g., 298 K, 313 K, 328 K, 343 K).

  • At each temperature, calculate the equilibrium constant (K = [keto]/[enol]) from the integration of the corresponding signals.

  • Plot ln(K) versus 1/T (van 't Hoff plot). The slope of the line is -ΔH°/R and the y-intercept is ΔS°/R, where R is the gas constant.

pH-Dependent UV-Vis Spectroscopy

This protocol assesses the influence of pH on the tautomeric equilibrium.

Step-by-Step Methodology:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to pH 12).

  • Add a small aliquot of the stock solution to each buffer solution to a constant final concentration.

  • Record the UV-Vis spectrum for each sample.

  • Analyze the changes in the absorption maxima and intensities as a function of pH to identify shifts in the tautomeric equilibrium and determine pKa values.

Implications for Drug Development

The predominant tautomeric form of this compound will have significant consequences for its potential as a drug candidate.

  • Pharmacokinetics:

    • Solubility: The more polar keto tautomer is likely to have higher aqueous solubility than the enol form.

    • Lipophilicity (LogP): The less polar enol form will be more lipophilic, which can affect its ability to cross cell membranes.

    • Metabolism: The different functional groups in each tautomer (hydroxyl vs. carbonyl and N-H) can be sites for metabolic transformations, leading to different metabolic profiles.

  • Pharmacodynamics:

    • Receptor Binding: The two tautomers have different shapes, hydrogen bonding capabilities, and electrostatic potentials. Therefore, one tautomer may bind to a biological target with significantly higher affinity than the other. Understanding the active tautomer is crucial for structure-activity relationship (SAR) studies and rational drug design.

A thorough understanding of the tautomeric landscape of this molecule is, therefore, not merely an academic exercise but a critical step in its journey as a potential therapeutic agent.

Conclusion

The tautomerism of this compound is a complex interplay of structural and environmental factors. Based on the extensive literature on related 4-hydroxypyrimidine systems, it is predicted that this compound will exist as a mixture of enol (4-hydroxy) and keto (4-oxo) tautomers. The equilibrium is expected to be highly sensitive to the solvent, with polar solvents favoring the keto form and non-polar environments favoring the enol form. The ethyl acetate substituent at the 5-position will likely influence the precise position of this equilibrium through its electronic effects.

A comprehensive characterization, employing a combination of advanced spectroscopic techniques (NMR, IR, UV-Vis), computational modeling, and ideally, X-ray crystallography, is imperative to fully elucidate the tautomeric behavior of this compound. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The insights gained from these studies will be invaluable for any future drug development efforts involving this and related pyrimidine derivatives, enabling a more rational approach to optimizing their therapeutic potential.

References

  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]
  • Konstantinova, L. S., Tolmachev, M. A., Popov, V. V., & Rakitin, O. A. (2020). Synthesis of ethyl 11a,12-dihydrobenzo[b]benzo[6][5]oxazino[2,3-e][5]oxazine-5a(6H)-carboxylate.
  • Wang, C.-H. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o647. [Link]
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. (2025).
  • Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. [Link]
  • Spectra of ethyl acet
  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (2010).
  • Rimaz, M., Khalafy, J., & Prager, R. H. (2017). A green organocatalyzed one-pot protocol for efficient synthesis of new substituted pyrimido[4,5-d]pyrimidinones using a Biginelli-like reaction.
  • Nagashima, S., Yokota, M., Nakai, E.-I., Kuromitsu, S., Ohga, K., Takeuchi, M., Tsukamoto, S.-I., & Ohta, M. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044–1055. [Link]
  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Wang, C.-H. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate.
  • Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. (2025).
  • 4-Pyridone. (n.d.). Wikipedia. [Link]
  • 4-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. [Link]
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021).
  • Murguly, E., Norsten, T. B., & Branda, N. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2259-2262. [Link]
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). MDPI. [Link]
  • Proton tautomerism in (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol- 2(5H)-one: a Computational study. (2023).
  • Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
  • Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. (n.d.).
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2016). PMC. [Link]
  • Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by using DFT (B3LYP)
  • Single crystal X-ray diffraction of compound 4b. (n.d.).
  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2018). OUCI. [Link]
  • X‐ray crystal structures of 4p and 4q. (n.d.).

Sources

An In-depth Technical Guide to Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate: A Core Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Scaffold in Modern Drug Discovery

Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate, with the molecular formula C8H10N2O3, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its strategic importance lies in its role as a versatile building block, particularly in the burgeoning area of targeted protein degradation (TPD). This guide provides a comprehensive technical overview of this molecule, from its synthesis and chemical properties to its critical application in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

As a Senior Application Scientist, the insights presented herein are aimed at empowering researchers to leverage the full potential of this pyrimidine derivative in their drug discovery programs. We will delve into the causality behind its synthetic route, its reactivity, and its pivotal function in the rational design of next-generation pharmaceuticals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C8H10N2O3[1]
Molecular Weight 182.18 g/mol [2]
CAS Number 6214-46-6[1]
Appearance Off-white to light yellow powderInferred from typical small organic molecules
Purity Typically ≥95%[2]

Note: Experimental data for properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.

Tautomerism: A Key Consideration

The 4-hydroxypyrimidine core of the molecule exists in a tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydropyrimidine. In the solid state and in polar solvents, the keto (pyrimidinone) form is generally favored. This has important implications for its reactivity and its interactions with biological targets, as the hydrogen bond donor-acceptor pattern differs between the two forms.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through a classical pyrimidine ring-forming condensation reaction. A reliable method involves the reaction of diethyl 2-formylsuccinate with formimidamide acetate in the presence of a base such as sodium ethoxide.[3][4]

Rationale Behind the Synthetic Strategy

This approach is a variation of the well-established Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[5] In this case, diethyl 2-formylsuccinate acts as the three-carbon building block, and formimidamide provides the N-C-N fragment necessary to complete the pyrimidine ring. The ethoxide base serves to deprotonate the active methylene group of the succinate, facilitating the initial condensation with the formimidamide. Subsequent cyclization and aromatization lead to the desired 4-hydroxypyrimidine core.

Experimental Protocol: A Step-by-Step Guide

Materials:

  • Diethyl 2-formylsuccinate[3]

  • Formimidamide acetate[4]

  • Sodium ethoxide

  • Anhydrous ethanol

  • 5% Aqueous hydrochloric acid

  • Water

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution to 0°C under an inert atmosphere (e.g., argon).

  • Add diethyl 2-formylsuccinate to the cooled solution with stirring.

  • After 5 minutes, add formimidamide acetate at 0°C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3 days.

  • Add 5% aqueous hydrochloric acid and stir for 30 minutes.

  • Add water and remove the ethanol under reduced pressure.

  • The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

This is a general procedure and may require optimization for scale and purity requirements.

Reactivity and Chemical Transformations

The reactivity of this compound is primarily dictated by the functional groups present: the 4-hydroxyl group (and its tautomeric keto form), the ester, and the pyrimidine ring itself.

  • N-Alkylation/Arylation: The nitrogen atoms of the pyrimidine ring can undergo alkylation or arylation, providing a handle for further functionalization.

  • O-Alkylation/Arylation: The hydroxyl group can be alkylated or arylated, although this may compete with N-alkylation depending on the reaction conditions.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation.

  • Halogenation: The pyrimidine ring can be halogenated, for example, at the 2- or 6-positions, to introduce reactive handles for cross-coupling reactions.

Application in Drug Development: A Core Component of PROTACs

The primary application of this compound in modern drug discovery is as a degrader building block in the synthesis of PROTACs.[6][7] PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][8][9]

This targeted protein degradation strategy offers a powerful alternative to traditional inhibition, with the potential to address previously "undruggable" targets.[10]

Role in PROTAC Design and Synthesis

PROTACs are modular molecules consisting of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. This compound is typically employed as a precursor to the linker or as part of the E3 ligase-binding moiety.

The ester group of this compound can be readily hydrolyzed to the carboxylic acid. This carboxylic acid then serves as a convenient attachment point for coupling to an E3 ligase ligand or a POI ligand via amide bond formation. The pyrimidine ring itself can be further functionalized to modulate the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.

PROTAC_Synthesis_Workflow

Mechanism of Action of PROTACs

The PROTAC molecule acts as a bridge, bringing the POI and an E3 ligase into close proximity to form a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-ubiquitin conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule.[11]

PROTAC_Mechanism

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the field of drug discovery, with its significance being particularly pronounced in the development of PROTACs. Its straightforward synthesis and amenable functional handles make it an attractive starting point for the construction of these novel therapeutic agents. As the field of targeted protein degradation continues to expand, the demand for such well-defined and adaptable chemical scaffolds is expected to grow. Further research into the derivatization of this core structure may lead to the discovery of novel linkers and E3 ligase ligands with improved properties, ultimately contributing to the development of more effective and selective medicines. This guide serves as a foundational resource for researchers embarking on the exciting journey of harnessing targeted protein degradation for therapeutic benefit.

References

  • Vertex AI Search, query: "Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: A Key Intermediate in Pharmaceutical Synthesis", performed on 2024-01-07.
  • Vertex AI Search, query: "Pinner pyrimidine synthesis | PPTX - Slideshare", performed on 2024-01-07.
  • Vertex AI Search, query: "Process for preparing 4-hydroxypyrimidine - Google P
  • Vertex AI Search, query: "A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH", performed on 2024-01-07.
  • Vertex AI Search, query: "Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience", performed on 2024-01-07.
  • Vertex AI Search, query: "Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid
  • Vertex AI Search, query: "Degrader Building Blocks for Targeted Protein Degradation | Custom Synthesis Services | Contract Research | Life Chemicals", performed on 2024-01-07.
  • Vertex AI Search, query: "Degrader Building Blocks with IAP In Silico-Derived Ligands - Sigma-Aldrich", performed on 2024-01-07.
  • Vertex AI Search, query: "Protein Degrader Building Blocks - Sigma-Aldrich", performed on 2024-01-07.
  • Vertex AI Search, query: "Degrader Building Blocks | LYTAC & PROTAC Degraders - Bio-Techne", performed on 2024-01-07.
  • Vertex AI Search, query: "Recent Advances in the Development of Pro-PROTAC for Selective Protein Degrad
  • Vertex AI Search, query: "PROTAC Linkers - BroadPharm", performed on 2024-01-07.
  • Vertex AI Search, query: "Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate - PrepChem.com", performed on 2024-01-07.
  • Vertex AI Search, query: "Targeted protein degradation: mechanisms, strategies and application - PMC - NIH", performed on 2024-01-07.
  • ChemWhat. ETHYL2-(4-HYDROXYPYRIMIDIN-5-YL)
  • Vertex AI Search, query: "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions", performed on 2024-01-07.
  • Vertex AI Search, query: "Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PubMed Central", performed on 2024-01-07.
  • Vertex AI Search, query: "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central", performed on 2024-01-07.
  • Vertex AI Search, query: "Targeted protein degradation: advances in drug discovery and clinical practice - PMC", performed on 2024-01-07.
  • Vertex AI Search, query: "E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC - NIH", performed on 2024-01-07.
  • Vertex AI Search, query: "E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology", performed on 2024-01-07.
  • Vertex AI Search, query: "Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC", performed on 2024-01-07.
  • Vertex AI Search, query: "E3 Ligase Ligands in PROTAC - Precise PEG", performed on 2024-01-07.
  • Vertex AI Search, query: "5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure", performed on 2024-01-07.
  • Vertex AI Search, query: "4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure", performed on 2024-01-07.
  • Vertex AI Search, query: "Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH", performed on 2024-01-07.
  • Vertex AI Search, query: "Key Considerations in Targeted Protein Degradation Drug Discovery and Development", performed on 2024-01-07.
  • Vertex AI Search, query: "Ethyl 2-(pyrimidin-4-yl)acetate | C8H10N2O2 | CID 20295406 - PubChem", performed on 2024-01-07.
  • Vertex AI Search, query: "Ethyl 2-(2-benzylpyrimidin-5-yl)acetate | C15H16N2O2 | CID 154157491 - PubChem", performed on 2024-01-07.
  • Vertex AI Search, query: "Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate - PMC - NIH", performed on 2024-01-07.
  • Vertex AI Search, query: "ethyl [2-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetate - Optional[1H NMR] - Spectrum - SpectraBase", performed on 2024-01-07.
  • Vertex AI Search, query: "Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC - NIH", performed on 2024-01-07.
  • Vertex AI Search, query: "US11046674B2 - Crystalline forms of 6-((6,7-dimethoxyquinazolin-4-yl)oxy)
  • Vertex AI Search, query: "917024-99-8 | Ethyl 2-(2,4-dichloropyrimidin-5-yl)acetate | ChemScene", performed on 2024-01-07.
  • Vertex AI Search, query: "Ethyl 2-(3-chloropropoxy)acetate | PROTAC Linker | MedChemExpress", performed on 2024-01-07.

Sources

Unlocking Therapeutic Potential: A Technical Guide to Pyrimidine Intermediates as Drug Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of Pyrimidine Metabolism in Cellular Proliferation and Disease

Pyrimidine nucleotides are fundamental building blocks for DNA and RNA synthesis, and their availability is a critical determinant of cellular proliferation and survival.[1] The metabolic pathways that govern their synthesis and degradation are tightly regulated to meet the fluctuating demands of the cell. In states of rapid proliferation, such as in cancer, or during viral replication, the demand for pyrimidines escalates dramatically, making the enzymes involved in their biosynthesis attractive targets for therapeutic intervention.[2] This in-depth technical guide provides a comprehensive overview of the key enzymes in the pyrimidine metabolic pathway that represent validated or emerging therapeutic targets. We will delve into the mechanistic rationale for their inhibition, explore the landscape of inhibitors, and provide detailed experimental protocols for their characterization and validation.

The De Novo Pyrimidine Biosynthesis Pathway: A Roadmap for Therapeutic Intervention

The de novo synthesis of pyrimidines is a multi-step enzymatic process that begins with simple precursors like bicarbonate, aspartate, and glutamine.[1] This pathway is particularly active in proliferating cells, whereas quiescent cells often rely on the less energy-intensive salvage pathway.[3] The key enzymes in the de novo pathway that have been successfully targeted for drug development are Carbamoyl-Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase (CAD); Dihydroorotate Dehydrogenase (DHODH); UMP Synthase (UMPS); and Thymidylate Synthase (TS).

Chapter 1: CAD – The Gatekeeper of Pyrimidine Synthesis

The trifunctional enzyme CAD catalyzes the first three steps of de novo pyrimidine biosynthesis.[4] Its central role as the initial rate-limiting enzyme makes it a compelling target to shut down the entire pathway.[5]

Mechanistic Rationale for Targeting CAD

Inhibition of CAD leads to a depletion of the entire downstream pyrimidine nucleotide pool, effectively starving rapidly dividing cells of the necessary precursors for DNA and RNA synthesis. This strategy is particularly relevant in cancers that exhibit a high dependency on de novo pyrimidine synthesis.[6]

Inhibitors of CAD
  • PALA (N-(Phosphonacetyl)-L-aspartate): A potent and specific inhibitor of the aspartate transcarbamoylase activity of CAD.[7] While its clinical efficacy as a monotherapy has been limited, it serves as a valuable research tool and a foundation for the development of new CAD inhibitors.

Experimental Workflow: Assessing CAD Activity

Validating the efficacy of CAD inhibitors requires robust enzymatic and cell-based assays.

This assay measures the conversion of [¹⁴C]-carbamoyl phosphate to [¹⁴C]-carbamoyl aspartate.

Protocol:

  • Prepare a reaction mixture containing purified CAD enzyme, aspartate, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding [¹⁴C]-carbamoyl phosphate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding perchloric acid.

  • Separate the product, [¹⁴C]-carbamoyl aspartate, from the substrate using anion-exchange chromatography.

  • Quantify the radioactivity of the product using liquid scintillation counting.

  • Calculate the IC50 value of the inhibitor.

Chapter 2: Dihydroorotate Dehydrogenase (DHODH) – A Mitochondrial Hub

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis, the oxidation of dihydroorotate to orotate.[8] Its localization within the mitochondria links pyrimidine metabolism to cellular respiration.

Mechanistic Rationale for Targeting DHODH

Inhibition of DHODH not only depletes pyrimidine pools but also affects mitochondrial function, making it an attractive target for a range of diseases.[9]

  • Cancer: Rapidly proliferating cancer cells are highly dependent on DHODH activity.[2]

  • Autoimmune Diseases: Activated lymphocytes, key players in autoimmune disorders like rheumatoid arthritis, require high levels of pyrimidines for clonal expansion.[10]

  • Viral Infections: Viruses rely on the host cell's machinery for replication, including the pyrimidine synthesis pathway.[11]

DHODH Inhibitors in Clinical Use and Development
InhibitorTherapeutic AreaMechanism of Action
Leflunomide Rheumatoid ArthritisReversible inhibitor of DHODH, leading to reduced lymphocyte proliferation.[10]
Teriflunomide Multiple SclerosisActive metabolite of leflunomide with a similar mechanism of action.[12]
Brequinar Cancer (investigational)Potent, non-competitive inhibitor of DHODH.[13]
Structural Basis for DHODH Inhibition

The crystal structure of human DHODH has been resolved, revealing a binding pocket for inhibitors adjacent to the flavin mononucleotide (FMN) cofactor.[14] This structural information has been instrumental in the rational design of potent and selective DHODH inhibitors. For example, the structure of DHODH in complex with brequinar (PDB ID: 1D3G) shows the inhibitor occupying the ubiquinone binding channel.[15]

Experimental Workflow: Characterizing DHODH Inhibitors

This assay measures the reduction of a fluorogenic probe coupled to the oxidation of dihydroorotate.

Protocol:

  • Prepare a reaction buffer containing Tris-HCl, detergent, and coenzyme Q.

  • Add recombinant human DHODH enzyme and the test inhibitor to a 96-well plate.

  • Initiate the reaction by adding dihydroorotate and a fluorogenic probe (e.g., resazurin).

  • Incubate at room temperature, protected from light.

  • Measure the increase in fluorescence over time using a microplate reader.

  • Determine the IC50 value of the inhibitor.

This colorimetric assay assesses the impact of DHODH inhibition on cell viability.[14]

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the DHODH inhibitor for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls.

Chapter 3: UMP Synthase (UMPS) – A Bifunctional Target

UMPS is a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine synthesis: the conversion of orotate to orotidine 5'-monophosphate (OMP) by its orotate phosphoribosyltransferase (OPRT) domain, and the decarboxylation of OMP to uridine 5'-monophosphate (UMP) by its OMP decarboxylase (ODC) domain.[16]

Mechanistic Rationale for Targeting UMPS

Inhibition of either enzymatic activity of UMPS blocks the formation of UMP, the precursor for all other pyrimidine nucleotides.[16] Defects in UMPS are the cause of the rare genetic disorder orotic aciduria.[17]

Inhibitors of UMPS
  • Pyrazofurin: A C-nucleoside antibiotic that, once converted to its 5'-phosphate, inhibits OMP decarboxylase.[18]

  • 5-Fluorouracil (5-FU): While primarily known as a thymidylate synthase inhibitor, one of its active metabolites, 5-fluoro-UMP (FUMP), can inhibit OMP decarboxylase.[6]

Structural Insights into UMPS Inhibition

The crystal structure of human OMP decarboxylase has been determined in complex with various inhibitors, providing a framework for the design of novel therapeutic agents.[19] For instance, the structure with the product UMP (PDB ID: 2QCC) reveals the key residues involved in substrate binding and catalysis.

Experimental Workflow: UMPS Enzyme Activity Assay

A nonradioactive HPLC-based assay can be used to measure both OPRT and ODC activities of UMPS.[9]

Protocol:

  • For OPRT activity, incubate purified UMPS with orotate and PRPP.

  • For ODC activity, incubate the enzyme with OMP.

  • Stop the reactions and separate the substrates and products by reverse-phase HPLC.

  • Quantify the amount of UMP produced by UV detection at 260 nm.

Chapter 4: Thymidylate Synthase (TS) – A Classic Cancer Target

Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in the synthesis of thymine, one of the four DNA bases.[20]

Mechanistic Rationale for Targeting TS

Inhibition of TS leads to a "thymineless death" in rapidly dividing cells, as they are unable to synthesize the necessary thymidine for DNA replication.[14] This has made TS a cornerstone target in cancer chemotherapy for decades.

Clinically Used TS Inhibitors
InhibitorTherapeutic AreaMechanism of Action
5-Fluorouracil (5-FU) Colorectal, Breast, Head and Neck CancersA prodrug that is converted to FdUMP, which forms a stable inhibitory complex with TS.[21]
Capecitabine Colorectal, Breast CancersAn oral prodrug that is converted to 5-FU.[21]
Pemetrexed Non-small cell lung cancer, MesotheliomaA multi-targeted antifolate that inhibits TS, DHFR, and GARFT.[14]
Raltitrexed Colorectal CancerA specific TS inhibitor.[14]
Structural Basis of TS Inhibition

The crystal structure of human thymidylate synthase has been solved in complex with various inhibitors, including FdUMP (PDB ID: 1HVY). These structures have elucidated the covalent binding mechanism of fluoropyrimidines and guided the development of non-covalent inhibitors.[3][22]

Experimental Workflow: TS Activity Assay

A common method for measuring TS activity is the tritium release assay.[7]

Protocol:

  • Prepare a cell lysate or use purified TS enzyme.

  • Create a reaction mixture containing the enzyme source, dithiothreitol, and tetrahydrofolate.

  • Initiate the reaction by adding [5-³H]dUMP.

  • Incubate at 37°C.

  • Stop the reaction by adding activated charcoal to adsorb unreacted [5-³H]dUMP.

  • Centrifuge to pellet the charcoal.

  • Measure the radioactivity of the supernatant, which contains the released ³H₂O, using liquid scintillation counting.

Chapter 5: Dihydropyrimidine Dehydrogenase (DPD) – A Key Player in Drug Metabolism

DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[23]

Therapeutic Rationale for Targeting DPD

Inhibition of DPD can increase the bioavailability and efficacy of 5-FU.[13] Conversely, patients with a deficiency in DPD are at high risk of severe toxicity from standard doses of 5-FU.[24] Therefore, DPD is a target for both enhancing chemotherapy and predicting its toxicity.

DPD Inhibitors
  • Eniluracil: An irreversible inhibitor of DPD that has been investigated to improve the therapeutic index of 5-FU.[25]

  • Gimeracil: A component of the combination drug S-1, which also contains tegafur (a 5-FU prodrug) and oteracil (which reduces gastrointestinal toxicity). Gimeracil inhibits DPD.[13]

Structural Insights into DPD

The crystal structure of pig liver DPD has provided insights into its complex architecture and the binding of 5-FU.[26] This information is valuable for designing specific DPD inhibitors.

Experimental Workflow: DPD Activity Assessment

DPD activity can be measured in peripheral blood mononuclear cells or via genetic testing for known polymorphisms in the DPYD gene that lead to DPD deficiency.[22]

This can be done by measuring the conversion of [¹⁴C]-5-FU to its metabolites using HPLC.

Protocol:

  • Isolate peripheral blood mononuclear cells from a patient sample.

  • Prepare a cell lysate.

  • Incubate the lysate with [¹⁴C]-5-FU and NADPH.

  • Separate the substrate and metabolites using reverse-phase HPLC.

  • Quantify the radioactivity of the different fractions.

Chapter 6: Broader Therapeutic Horizons for Pyrimidine Intermediate Targeting

The therapeutic potential of targeting pyrimidine metabolism extends beyond cancer.

  • Autoimmune Diseases: As demonstrated by the success of DHODH inhibitors in rheumatoid arthritis and multiple sclerosis, modulating pyrimidine availability is an effective strategy to dampen aberrant immune responses.[10][12]

  • Viral Infections: A growing body of evidence indicates that broad-spectrum antiviral activity can be achieved by inhibiting host pyrimidine biosynthesis, as many viruses are highly dependent on this pathway for their replication.[11][27]

  • Parasitic Diseases: Parasites such as Plasmodium falciparum (the causative agent of malaria) and schistosomes rely on de novo pyrimidine synthesis, making the enzymes in this pathway attractive targets for antiparasitic drug development.[9][21] Pyrimethamine, an antimalarial drug, inhibits dihydrofolate reductase, an enzyme involved in folate metabolism which is essential for nucleotide synthesis.[28]

Conclusion: A Pathway Ripe for Continued Therapeutic Exploration

The pyrimidine metabolic pathway is a wellspring of validated and promising therapeutic targets. The intricate network of enzymes involved in the synthesis and degradation of these essential building blocks offers multiple points of intervention for a diverse range of diseases characterized by aberrant cellular proliferation or pathogen replication. The continued elucidation of the structural biology of these enzymes, coupled with the development of sophisticated screening and validation assays, will undoubtedly fuel the discovery of the next generation of inhibitors with improved efficacy and safety profiles. This guide provides a foundational framework for researchers and drug development professionals to navigate this exciting and impactful field of therapeutic discovery.

Visualizations

De Novo Pyrimidine Biosynthesis Pathway and Key Therapeutic Targets

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_inhibitors Inhibitors Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CAD (CPSII) CO2 CO2 CO2->Carbamoyl Phosphate Aspartate Aspartate Carbamoyl Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl Aspartate CAD (ATCase) Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol CAD (DHO) Dihydroorotate_mito Dihydroorotate Dihydroorotate_cytosol->Dihydroorotate_mito Transport Orotate Orotate OMP OMP Orotate->OMP UMPS (OPRT) UMP UMP OMP->UMP UMPS (ODC) UDP UDP UMP->UDP dUDP dUDP UDP->dUDP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate Transport PALA PALA PALA->Carbamoyl Aspartate Inhibits CAD Brequinar Brequinar Brequinar->Orotate_mito Inhibits DHODH Pyrazofurin Pyrazofurin Pyrazofurin->UMP Inhibits UMPS 5-FU 5-FU 5-FU->dTMP Inhibits TS DHODH_Workflow cluster_workflow DHODH Inhibitor Validation Workflow Compound_Library Compound Library Screening Enzyme_Assay DHODH Enzyme Activity Assay (Fluorometric) Compound_Library->Enzyme_Assay Hit_Identification Hit Identification & IC50 Determination Enzyme_Assay->Hit_Identification Cell_Proliferation Cell Proliferation Assay (MTT) Hit_Identification->Cell_Proliferation Validate Hits In_Vivo_Studies In Vivo Efficacy Studies (e.g., Animal Models) Cell_Proliferation->In_Vivo_Studies Confirm Cellular Activity Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical workflow for the identification and validation of DHODH inhibitors.

References

  • Mata, M. A., Satterly, N., Versteeg, G. A., Frantz, D., Das, S., Chen, Z., ... & García-Sastre, A. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Journal of Cell Biology, 196(3), 349-360. [Link]
  • Wang, W., Cui, J., Wang, Y., & Huang, J. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 671191. [Link]
  • Dias, R. L., & Dias, M. M. (1999). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology (Williston Park, N.Y.), 13(7 Suppl 3), 17–21. [Link]
  • Lee, M. S., Kim, Y., & Kim, J. H. (2001). A nonradioactive high-performance liquid chromatographic microassay for uridine 5'-monophosphate synthase, orotate phosphoribosyltransferase, and orotidine 5'-monophosphate decarboxylase. Analytical biochemistry, 293(2), 248–254. [Link]
  • Wikipedia contributors. (2024). Pyrimethamine. In Wikipedia, The Free Encyclopedia. [Link]
  • Marschall, M., Lösing, G., & Rawlinson, W. D. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences of the United States of America, 108(14), 5777–5782. [Link]
  • Cardinale, D., Guaitoli, G., Tondi, D., Luciani, R., Henrich, S., Salo-Ahen, O. M., ... & Costi, M. P. (2011). Protein-protein interface-binding peptides inhibit the cancer therapy target human thymidylate synthase. Proceedings of the National Academy of Sciences of the United States of America, 108(24), E225–E234. [Link]
  • Baker, C. H., Banzon, J., Bollinger, J. M., Stubbe, J., Samano, V., Robins, M. J., ... & Santi, D. V. (1991). 5-Ethynyluracil: a potent mechanism-based inhibitor of dihydropyrimidine dehydrogenase. Journal of medicinal chemistry, 34(6), 1879–1884. [Link]
  • Dobritzsch, D., Schneider, G., Schnackerz, K. D., & Lindqvist, Y. (2001). Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. The EMBO journal, 20(4), 650–660. [Link]
  • Patsnap Synapse. (2024). What are TYMS inhibitors and how do they work?. [Link]
  • Wikipedia contributors. (2023). Thymidylate synthase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
  • Gero, A. M., Brown, G. V., & O'Sullivan, W. J. (1984). Cytotoxic effects of inhibitors of de novo pyrimidine biosynthesis upon Plasmodium falciparum. The Journal of parasitology, 70(4), 536–542. [Link]
  • eDiss. (2025).
  • Löffler, M., Jarry, B., & Poncet, J. (1998). CAD, a multienzymatic protein in the de novo pyrimidine biosynthesis pathway. The international journal of biochemistry & cell biology, 30(1), 27–34. [Link]
  • MedlinePlus. (2015). Dihydropyrimidine dehydrogenase deficiency. [Link]
  • Chen, Y. C., Chen, Y. J., Chen, P. C., Chen, Y. H., Chen, C. C., & Chen, C. J. (2023). Complexed Crystal Structure of the Dihydroorotase Domain of Human CAD Protein with the Anticancer Drug 5-Fluorouracil. International journal of molecular sciences, 24(2), 1485. [Link]
  • Rahman, A., Anjum, S., Bhatt, J. D., Dixit, B. C., Singh, A., Khan, S., ... & Hoda, N. (2024). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial agents. RSC medicinal chemistry. [Link]
  • Wu, N., Mo, Y., Gao, J., & Pai, E. F. (2008). Structures of the human orotidine-5'-monophosphate decarboxylase support a covalent mechanism and provide a framework for drug design. Structure (London, England : 1993), 16(3), 357–368. [Link]
  • Nakano, K., Muroi, M., Kawatani, M., & Osada, H. (2024). Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. Biochemistry. [Link]
  • Peters, G. J., van der Wilt, C. L., van Triest, B., Codacci-Pisanelli, G., van der Meide, P. H., Smid, K., ... & Pinedo, H. M. (1999). Thymidylate synthase level as the main predictive parameter for sensitivity to 5-fluorouracil, but not for folate-based thymidylate synthase inhibitors, in 13 nonselected colon cancer cell lines. Clinical cancer research : an official journal of the American Association for Cancer Research, 5(3), 643–652. [Link]
  • Tochowicz, A., Santucci, M., Saxena, P., Guaitoli, G., Trande, M., Finer-Moore, J., ... & Costi, M. P. (2013). Allosteric peptidic inhibitor of human thymidylate synthase that stabilizes inactive conformation of the enzyme. ACS chemical biology, 8(3), 562–570. [Link]
  • ResearchGate. (2023). Chemical structure of DPD inhibitors. [Link]
  • Bacon, P. A., Kitas, G. D., & Gordon, D. (1985). Studies on pyrimidine biosynthesis in the granulocytes of patients receiving gold therapy for rheumatoid arthritis. QJM: An International Journal of Medicine, 55(2), 133–141. [Link]
  • Proteopedia. (2021).
  • He, S., Li, Y., & Zhang, H. (2021). Pyrimidine Biosynthetic Enzyme CAD. In Encyclopedia. MDPI. [Link]
  • Phan, J., Steadman, D. J., Koli, S., Ding, W. C., Minor, W., Dunlap, R. B., ... & Lebioda, L. (2001). Structure of human thymidylate synthase suggests advantages of chemotherapy with noncompetitive inhibitors. The Journal of biological chemistry, 276(17), 14165–14171. [Link]
  • Patsnap Synapse. (2024). What are UMPS inhibitors and how do they work?. [Link]
  • Liu, Y., Jiang, H., Zhu, W., & Zhang, H. (2014). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS journal, 281(19), 4417–4430. [Link]
  • Shoichet, B. K., Stroud, R. M., Santi, D. V., Kuntz, I. D., & Perry, K. M. (1993). Structure-based discovery of inhibitors of thymidylate synthase. Science (New York, N.Y.), 259(5100), 1445–1450. [Link]
  • Dias, M. C., & Dias, R. L. (2020). Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door. European journal of human genetics : EJHG, 28(5), 508–517. [Link]
  • Fox, R. I. (1998). Leflunomide: mode of action in the treatment of rheumatoid arthritis.
  • Wu, N., & Pai, E. F. (2007). Indiscriminate binding by orotidine 5'-phosphate decarboxylase of uridine 5'-phosphate derivatives with bulky anionic C6 substituents. Biochemistry, 46(36), 10330–10339. [Link]
  • Wikipedia contributors. (2024). Pyrimidine metabolism. In Wikipedia, The Free Encyclopedia. [Link]
  • ResearchGate. (2021).
  • Kumar, R., Kumar, S., & Singh, R. (2023). Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. Molecules (Basel, Switzerland), 28(13), 5133. [Link]
  • Löffler, M., & Carrey, E. A. (2025). CAD, A Multienzymatic Protein at the Head of de Novo Pyrimidine Biosynthesis. In Encyclopedia. MDPI. [Link]
  • Taylor, M. J., Martin, C., & Ford, L. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS medicinal chemistry letters, 12(9), 1436–1442. [Link]
  • St. Jude Children's Research Hospital. (n.d.). DPYD and Medicines. [Link]
  • Cieśla, J., Frączek, T., & Rode, W. (2018). Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. International journal of molecular sciences, 19(11), 3354. [Link]
  • Bares, J. E. (2021). Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research. Frontiers in immunology, 12, 678887. [Link]
  • Khan, I., Zaib, S., Batool, S., & Ul-Haq, Z. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(11), 6048–6082. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Drug Discovery Cascade

Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate is a heterocyclic compound featuring a hydroxypyrimidine core, a structure of significant interest in medicinal chemistry due to the prevalence of pyrimidine scaffolds in a wide array of therapeutic agents. As a key intermediate or a potential bioactive molecule itself, understanding its physicochemical properties is paramount for its application in research and drug development. Among these properties, solubility stands out as a critical determinant of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive empirical data in the public domain for this specific molecule, this guide synthesizes information from structurally related pyrimidine derivatives, fundamental physicochemical principles, and established experimental methodologies to offer a robust framework for its solubility assessment. We will delve into the theoretical underpinnings of its solubility, the key factors that modulate it, and the practical, field-proven protocols for its empirical determination.

Physicochemical Properties: A Window into Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. By examining these properties for this compound and its close analogs, we can make informed predictions about its behavior in various solvent systems.

PropertyThis compoundEthyl 2-(pyrimidin-4-yl)acetate[1]Ethyl 2-(5-bromopyrimidin-2-yl)acetate[2]
Molecular Formula C₈H₁₀N₂O₃C₈H₁₀N₂O₂C₈H₉BrN₂O₂
Molecular Weight 198.18 g/mol 166.18 g/mol 245.07 g/mol
XLogP3 -0.50.41.1
Hydrogen Bond Donors 200
Hydrogen Bond Acceptors 544

Data for this compound and its analogs are computed properties from PubChem.

The negative XLogP3 value for this compound suggests a degree of hydrophilicity. The presence of two hydrogen bond donors (the hydroxyl group and the pyrimidine nitrogen) and five acceptors enhances its potential for interaction with polar solvents like water.

Theoretical Solubility Profile: A Tale of Two Moieties

The structure of this compound can be conceptually divided into two key regions that dictate its solubility: the polar hydroxypyrimidine ring and the more nonpolar ethyl acetate side chain.

  • The Hydroxypyrimidine Core: The 4-hydroxypyrimidine moiety is the primary driver of aqueous solubility. The hydroxyl group and the nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding with water molecules.[3] Furthermore, the hydroxypyrimidine ring exhibits tautomerism and can be ionized depending on the pH of the solution, which can dramatically increase aqueous solubility.[3]

  • The Ethyl Acetate Side Chain: The ethyl acetate group contributes to the molecule's lipophilicity. While the ester group has some polar character, the ethyl chain is nonpolar. This part of the molecule will favor interactions with nonpolar organic solvents.

The overall solubility of the molecule is a balance between these competing influences. The principle of "like dissolves like" is a fundamental concept for predicting solubility.[4] We can therefore anticipate that this compound will exhibit moderate solubility in polar protic solvents (like water and ethanol) and polar aprotic solvents (like DMSO and ethyl acetate), while having lower solubility in nonpolar solvents (like hexane).

Key Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

pH-Dependent Solubility

The 4-hydroxypyrimidine ring contains ionizable groups, making its aqueous solubility highly dependent on the pH of the medium.[3] Most drugs are weak acids or bases, and their solubility can change significantly with pH.[5] The Henderson-Hasselbalch equation is often used to predict the pH-dependent solubility profiles of ionizable compounds.[6][7][8] For a compound with a basic nitrogen atom on the pyrimidine ring, solubility will generally increase in acidic conditions due to the formation of a more soluble salt. Conversely, the acidic hydroxyl group will be more ionized at higher pH, which can also lead to increased solubility. A full pH-solubility profile is crucial for predicting a drug's behavior in the gastrointestinal tract, where pH varies considerably.[1]

Temperature

For most solid solutes, solubility increases with temperature.[3][9] This is because the dissolution process is often endothermic, meaning it consumes heat. According to the van't Hoff equation, increasing the temperature will favor the dissolution process, leading to higher solubility.[9] Studies on various pyrimidine derivatives have consistently shown a positive correlation between temperature and solubility in different organic solvents.[10][11]

Solvent Polarity

The choice of solvent is a critical factor. Based on the "like dissolves like" principle, polar solvents are expected to be more effective at dissolving this compound due to its polar functional groups.[4]

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxypyrimidine ring.

  • Polar Aprotic Solvents (e.g., DMSO, Ethyl Acetate): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar regions of the molecule. DMSO is a particularly strong organic solvent capable of dissolving a wide array of organic compounds.[12]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in these solvents is expected to be low, as they primarily interact through weaker van der Waals forces, which are less effective at overcoming the crystal lattice energy of a polar solid.

Experimental Determination of Solubility: A Practical Guide

A thorough understanding of a compound's solubility profile requires empirical measurement. The two most common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.[1][2]

Kinetic Solubility Assay

This high-throughput method is typically used in the early stages of drug discovery for rapid screening of large numbers of compounds.[2] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.

Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to create a range of concentrations.

  • Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Precipitate Detection: Analyze the samples for the presence of precipitate using methods like turbidimetry (nephelometry) or by measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.[2]

  • Quantification: Use an analytical technique such as HPLC-UV or LC-MS to determine the concentration of the compound in the clear supernatant.[2][4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM stock in DMSO assay1 Add stock to aqueous buffer in 96-well plate prep1->assay1 Dispense assay2 Incubate with shaking (1-2h) assay1->assay2 analysis1 Filter or centrifuge to remove precipitate assay2->analysis1 Separate solid from liquid analysis2 Analyze supernatant by HPLC-UV or LC-MS analysis1->analysis2

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[1] It is more time and resource-intensive than the kinetic assay and is typically used in later stages of drug development for lead optimization and formulation.[1][2]

Protocol for Thermodynamic Solubility Determination:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[2]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by careful filtration through a chemically inert filter (e.g., PTFE).[4]

  • Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS. A calibration curve with standards of known concentrations is essential for accurate quantification.

  • Data Reporting: Report the solubility in units such as mg/mL or µg/mL at the specified temperature and pH.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent eq1 Agitate at constant temperature (24-48h) prep1->eq1 analysis1 Centrifuge and filter to obtain saturated solution eq1->analysis1 Achieve equilibrium analysis2 Quantify concentration by HPLC-UV or LC-MS analysis1->analysis2

Caption: Workflow for Thermodynamic Solubility Assay.

Data Interpretation and Application in Drug Development

The solubility data for this compound, whether predicted or experimentally determined, has significant implications for its progression as a drug candidate or its use as a research tool.

  • Early Discovery: In early drug discovery, a kinetic solubility of >60-100 µg/mL is often considered a good starting point for oral drug candidates. Low solubility can lead to false negatives in biological screens and unreliable structure-activity relationships.

  • Lead Optimization: During lead optimization, medicinal chemists can use solubility data to guide structural modifications to improve the compound's properties.

  • Formulation Development: For preclinical and clinical studies, the thermodynamic solubility in various solvents and pH conditions is crucial for developing appropriate formulations (e.g., solutions, suspensions) for in vivo dosing.

  • Biopharmaceutical Classification System (BCS): Aqueous solubility is a key parameter in the BCS, which helps to predict the in vivo performance of a drug product.

Safety and Handling

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure and the surrounding environment. While specific experimental data is limited, a comprehensive understanding of its physicochemical properties, coupled with established theoretical principles, allows for a robust prediction of its solubility profile. This guide provides the theoretical framework and practical methodologies for researchers and drug development professionals to effectively assess and manage the solubility of this and other related pyrimidine derivatives, thereby facilitating their successful application in the advancement of science and medicine.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Solubility of Things. (n.d.). Pyrimidine.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). Dimethyl Sulfoxide.
  • Baluja, S., & Solanki, H. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • SlideShare. (n.d.). Solubility experimental methods.
  • ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
  • PubChem. (n.d.). Ethyl 2-(pyrimidin-4-yl)acetate.
  • PubChem. (n.d.). Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate.
  • ChemWhat. (n.d.). ETHYL2-(4-HYDROXYPYRIMIDIN-5-YL)ACETATE CAS#: 6214-46-6.
  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 17(4), 451-460.
  • PubMed. (2024). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?
  • PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • ResearchGate. (2011). Study of pH-dependent drugs solubility in water.
  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • ResearchGate. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.

Sources

The 4-Hydroxypyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxypyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its remarkable versatility and significant therapeutic potential. This heterocyclic motif is a key constituent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties. Its ability to act as a bioisostere for the purine base in ATP allows it to effectively interact with the hinge region of various kinases, making it a privileged structure in the design of kinase inhibitors. Furthermore, its unique electronic and structural features enable it to participate in crucial hydrogen bonding interactions with a variety of biological targets. This guide provides a comprehensive review of the 4-hydroxypyrimidine core, delving into its fundamental chemical properties, diverse synthetic methodologies, and extensive applications in drug discovery. We will explore its role in targeting key enzymes and pathways implicated in numerous diseases, supported by detailed structure-activity relationships (SAR) and mechanistic insights.

Introduction: The Significance of the 4-Hydroxypyrimidine Moiety

The pyrimidine ring is a fundamental heterocyclic scaffold found in the nucleobases of DNA and RNA, highlighting its intrinsic biological relevance.[1][2] The strategic functionalization of this core has led to the development of a vast number of therapeutic agents.[3][4] Among its derivatives, the 4-hydroxypyrimidine moiety has emerged as a particularly valuable pharmacophore. This is largely due to its tautomeric nature, existing in equilibrium between the 4-hydroxy and 4-pyrimidone forms, which influences its interaction with biological targets.[5][6] This characteristic, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and biological activity.[7]

The 4-hydroxypyrimidine core's prevalence in successful drug candidates stems from its ability to engage in multiple, high-affinity interactions with enzyme active sites.[8][9] Its utility as a bioisostere for other functional groups, particularly in mimicking the hydrogen bonding patterns of purines, has been a key strategy in the design of targeted therapies.[10][11][12] This guide will provide a detailed exploration of this critical scaffold, from its synthesis to its therapeutic applications.

Synthetic Strategies for 4-Hydroxypyrimidine Derivatives

The construction of the 4-hydroxypyrimidine core can be achieved through various synthetic routes, often tailored to the desired substitution pattern. The choice of synthetic strategy is critical for accessing diverse chemical libraries for screening and optimization.

Classical Condensation Reactions

A common and versatile method for synthesizing 4-hydroxypyrimidines involves the condensation of a β-ketoester with an amidine.[13] This approach allows for the introduction of substituents at various positions of the pyrimidine ring by selecting appropriately substituted starting materials. However, the yield can be influenced by the nature of the amidine used.[13]

Another established method is the reaction of a β-ketoester with thiourea, followed by desulfurization using Raney nickel.[13] While this method generally provides high yields, the use of Raney nickel on an industrial scale presents challenges due to its cost and handling difficulties.[13]

A more recent and industrially scalable process involves the reaction of a non-cyclic 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base.[13]

Experimental Protocol: General Synthesis of a 6-Substituted-4-Hydroxypyrimidine

  • Reaction Setup: To a solution of sodium methoxide in an appropriate solvent (e.g., n-butanol), add the selected β-ketoester and amidine hydrochloride.

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried. Further purification can be achieved by recrystallization or column chromatography.

Modern Synthetic Approaches

More contemporary methods often employ microwave-assisted organic synthesis to accelerate reaction times and improve yields. For instance, the synthesis of certain 4-hydroxypyrimidine derivatives has been efficiently achieved via microwave irradiation.[14]

The following diagram illustrates a generalized synthetic workflow for accessing functionalized 4-hydroxypyrimidine cores.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product cluster_functionalization Further Functionalization cluster_final Final Compound Beta-Ketoester Beta-Ketoester Condensation Condensation Beta-Ketoester->Condensation Amidine Amidine Amidine->Condensation 4-Hydroxypyrimidine Core 4-Hydroxypyrimidine Core Condensation->4-Hydroxypyrimidine Core Cyclization Substitution Reactions Substitution Reactions 4-Hydroxypyrimidine Core->Substitution Reactions Modification Bioactive Derivative Bioactive Derivative Substitution Reactions->Bioactive Derivative

Caption: Generalized workflow for the synthesis and functionalization of 4-hydroxypyrimidine derivatives.

Biological Activities and Therapeutic Applications

The 4-hydroxypyrimidine scaffold is a versatile platform for the development of drugs targeting a wide array of diseases.[1][15] Its derivatives have demonstrated potent activity as kinase inhibitors, antiviral agents, and anticancer therapeutics, among others.

Kinase Inhibition

The pyrimidine scaffold is a well-established privileged core in the design of kinase inhibitors, with numerous FDA-approved drugs incorporating this motif.[8][16] The 4-hydroxypyrimidine moiety often serves as a bioisostere for the adenine base of ATP, forming critical hydrogen bond interactions with the kinase hinge region.[8] The substitution pattern on the pyrimidine ring is crucial for achieving high potency and selectivity against specific kinase targets.[8]

Derivatives of 4-(phenylamino)pyrimido[5,4-d]pyrimidines have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[17] The structure-activity relationship (SAR) studies of these compounds have revealed that substitutions at the 6-position can significantly impact their inhibitory activity and solubility.[17]

Compound ClassTarget KinaseKey SAR InsightsReference
4-(Phenylamino)pyrimido[5,4-d]pyrimidinesEGFR6-substituents influence potency and solubility.[17]
4-AnilinopyrimidinesClass III RTKsN-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives show selectivity.[16]
Pyrazolo[3,4-d]pyrimidinesMultiple Oncogenic KinasesIsostere of adenine, mimics hinge region binding.[9]

Signaling Pathway Illustration:

G RTK Receptor Tyrosine Kinase (e.g., EGFR) P1 Phosphorylation RTK->P1 Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1->Downstream_Signaling Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Promotes Inhibitor 4-Hydroxypyrimidine Kinase Inhibitor Inhibitor->RTK Inhibits ATP Binding

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a 4-hydroxypyrimidine-based inhibitor.

Antiviral Activity

The 4-hydroxypyrimidine core is present in several compounds with significant antiviral properties.[18][19] These compounds can target various stages of the viral life cycle, from entry to replication. For instance, compounds containing the pyrimido[4,5-d]pyrimidine scaffold have shown notable efficacy against human coronavirus 229E (HCoV-229E).[20]

Furthermore, some pyrimidine derivatives act as broad-spectrum antivirals by inhibiting host pyrimidine biosynthesis, thereby depleting the nucleotide pool necessary for viral replication.[18] This mechanism can also induce an antiviral state through the upregulation of interferon-stimulated genes (ISGs), independent of type 1 interferon production.[18] The 3-hydroxypyrimidine-2,4-dione scaffold has been validated as an inhibitor of HIV integrase, a crucial enzyme for viral replication.[21]

Anticancer Activity

Beyond kinase inhibition, 4-hydroxypyrimidine derivatives exhibit anticancer activity through various mechanisms.[22][23] One important target is the de novo pyrimidine biosynthetic pathway, which is often upregulated in cancer cells to meet the high demand for nucleic acid synthesis.[22][24] Inhibitors of this pathway can selectively starve cancer cells of essential building blocks for proliferation.[25]

Additionally, certain 4-hydroxy-2-pyridone derivatives, which share structural similarities with 4-hydroxypyrimidines, have demonstrated significant tumor growth inhibition against a panel of human tumor cell lines.[26]

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases

The 4-hydroxypyrimidine core has been identified as a promising scaffold for the development of inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[14][27] PHDs are enzymes that regulate the stability of HIF-α, a key transcription factor in the cellular response to hypoxia. Inhibition of PHDs can stabilize HIF-α, leading to the expression of genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism is being explored for the treatment of anemia and other ischemic diseases.[27]

Structure-activity relationship and crystallographic studies have provided detailed insights into how 4-hydroxypyrimidine-containing inhibitors bind to the active site of PHDs.[14][27]

The 4-Hydroxypyrimidine Core as a Bioisostere

Bioisosterism is a fundamental strategy in drug design, involving the substitution of a functional group with another that has similar physicochemical properties, leading to comparable biological activity.[12][28] The 4-hydroxypyrimidine core is an excellent example of a successful bioisostere.[3][4] Its ability to mimic the purine core of ATP is a key factor in its success as a kinase inhibitor scaffold.[8] This bioisosteric replacement allows for the preservation of essential hydrogen bonding interactions with the target enzyme while offering opportunities to modulate other properties such as solubility, metabolic stability, and selectivity.[11]

Conclusion and Future Perspectives

The 4-hydroxypyrimidine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its diverse and potent biological activities, ensures its continued prominence in drug discovery efforts. The broad therapeutic potential of 4-hydroxypyrimidine derivatives, spanning from oncology to virology, underscores the versatility of this remarkable heterocyclic system.

Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse 4-hydroxypyrimidine libraries. A deeper understanding of the structure-activity relationships and the application of computational modeling will guide the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets for 4-hydroxypyrimidine-based compounds will undoubtedly open new avenues for the treatment of a wide range of human diseases.

References

  • Benchchem.
  • PubMed. (2020-02-05). Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors.
  • NIH.
  • ResearchGate. (2025-10-19). Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors.
  • PMC. (2011-03-07). 3-Hydroxypyrimidine-2,4-diones as an Inhibitor Scaffold of HIV Integrase.
  • ChemicalBook. (2025-07-04). 4-Hydroxypyrimidine | 51953-17-4.
  • MDPI. (2024-11-25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • ResearchGate. Antiviral drugs having pyrimidine structure.
  • Guidechem. What is the synthesis process of 4-Hydroxypyridine?.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.
  • Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
  • MDPI. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors.
  • ResearchGate. Overview of pyrimidine de novo synthesis inhibitors used in cancer therapy.
  • PubMed. (2022-02-20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
  • PubMed. (1997-06-06). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor.
  • Frontiers. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
  • MDPI. (2022-02-20). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
  • PMC - NIH. (2015-11-16). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • MDPI. (2024-02-08). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities.
  • PubMed Central. (2020-09-08). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PubMed. (1997-11-21). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
  • PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. (2000-05).
  • Yuya Morita. (2012-05-07).
  • ResearchGate.
  • PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • Wiley Online Library. (2021-12-17). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • ResearchGate. (2023-07-07). Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group.
  • Patsnap Synapse. (2025-05-21). What is the role of bioisosterism in drug design?.
  • ResearchGate. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery | Request PDF.
  • PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines.
  • PubChem. 4-Hydroxypyrimidine | C4H4N2O | CID 20695.
  • Semantic Scholar. (2025-04-03). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • PubMed Central.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • PubMed. (2024-01-11). Recent Advances in Pyrimidine-Based Drugs.
  • PubMed. (2025-11-21).
  • ResearchGate. FDA approved drugs with pyrimidine skeleton having fluoro-substitution.
  • International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • MDPI. QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools.
  • PMC - NIH. (2023-02-25). Developments of pyridodipyrimidine heterocycles and their biological activities.
  • J-STAGE. (2024-10-30). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need.
  • PubMed. (2013-11-27). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium.
  • FDA. (2024-06-24).
  • American Veterinary Medical Association. (2024-05-23). FDA allows compounded FIP drug in certain cases.

Sources

Subject: Stability and Degradation Profile of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. As a key intermediate in the synthesis of various biologically active compounds, understanding its intrinsic stability is paramount for ensuring the quality, safety, and efficacy of final drug products. This document outlines anticipated degradation pathways based on the molecule's functional groups, provides detailed protocols for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines, and details the development of a robust, stability-indicating analytical method. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable roadmap for characterization, formulation development, and establishment of appropriate storage conditions.

Introduction: The Imperative for Stability Analysis

This compound is a substituted pyrimidine derivative, a class of heterocyclic compounds central to numerous pharmaceutical agents. The stability of such an intermediate is not merely an academic curiosity; it is a critical quality attribute that directly influences the purity profile of the final Active Pharmaceutical Ingredient (API). Degradation can lead to the formation of impurities that may be inactive, less active, or potentially toxic.

Therefore, a thorough investigation of the molecule's degradation profile under various stress conditions—hydrolytic, oxidative, thermal, and photolytic—is a regulatory and scientific necessity.[1][2] These forced degradation studies serve a multi-faceted purpose:

  • Elucidation of potential degradation pathways.[1]

  • Identification of likely degradation products.

  • Development and validation of a stability-indicating analytical method capable of separating the parent molecule from its degradants.

  • Informing stable formulation development, packaging selection, and defining storage conditions and shelf-life.[2]

This guide presents a systematic approach, grounded in established principles of physical organic chemistry and regulatory expectations, to fully characterize the stability of this compound.

Molecular Structure and Anticipated Reactivity

To design a rational stability study, one must first analyze the subject molecule's structure for chemically labile sites.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Based on its functional groups, we can predict several potential degradation pathways:

  • Ester Hydrolysis: The ethyl acetate moiety is the most probable site for hydrolysis. This reaction is readily catalyzed by both acid and base, yielding the corresponding carboxylic acid (2-(4-hydroxypyrimidin-5-YL)acetic acid) and ethanol. This is a common degradation pathway for ester-containing drugs.[3]

  • Pyrimidine Ring Opening: Pyrimidine rings, while aromatic, can be susceptible to cleavage under harsh conditions, particularly strong alkali at elevated temperatures.[4][5] This could lead to a variety of acyclic degradation products.

  • Oxidation: The hydroxypyrimidine moiety, being an electron-rich system, could be susceptible to oxidative degradation. The hydroxyl group can be oxidized, and the ring itself may undergo oxidative cleavage.

  • Photodegradation: Aromatic systems and heteroatoms can absorb UV radiation, potentially leading to photolytic degradation through radical mechanisms or rearrangements.

The following diagram illustrates these hypothetical primary degradation routes.

DegradationPathways Parent This compound HydrolysisProduct 2-(4-hydroxypyrimidin-5-YL)acetic Acid + Ethanol Parent->HydrolysisProduct  Acid/Base  Hydrolysis   OxidationProduct Oxidized Pyrimidine Species (e.g., N-oxides, ring-opened products) Parent->OxidationProduct  Oxidative  Stress (H₂O₂)   PhotolysisProduct Photolytic Isomers or Radicals Parent->PhotolysisProduct  Photolytic  Stress (UV/Vis)  

Caption: Anticipated primary degradation pathways for the target molecule.

Forced Degradation Study: A Practical Protocol

Forced degradation, or stress testing, is essential for identifying potential degradants and establishing a stability-indicating method.[1] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the resulting products without completely destroying the sample.

The overall workflow for this investigation is outlined below.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile:Water) Acid Acid Hydrolysis 0.1 M HCl, 60°C Prep->Acid Base Base Hydrolysis 0.1 M NaOH, RT Prep->Base Oxidative Oxidation 3% H₂O₂, RT Prep->Oxidative Thermal Thermal Solid & Solution, 80°C Prep->Thermal Photo Photolytic ICH Q1B Conditions Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Working Concentration (e.g., 100 µg/mL) Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->Analyze Assess Assess Peak Purity & Mass Balance Analyze->Assess Identify Characterize Degradants (MS/MS, HRMS) Assess->Identify

Caption: Experimental workflow for the forced degradation study.

Detailed Experimental Protocols

Materials:

  • This compound (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) (Analytical Grade)

Protocol Steps:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 (v/v) mixture of acetonitrile and water. This co-solvent system is chosen to ensure solubility while being compatible with aqueous stress agents.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Causality: Elevated temperature accelerates the reaction to generate degradants within a reasonable timeframe. 0.1 M HCl is a standard condition simulating potential acidic environments.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Maintain the solution at room temperature (25°C).

    • Withdraw aliquots at 30 minutes, 1, 2, and 4 hours.

    • Immediately neutralize with an equivalent amount of 0.1 M HCl.

    • Causality: Ester hydrolysis is typically much faster under basic conditions, so elevated temperatures are often unnecessary and could cause excessive degradation.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Maintain the solution at room temperature, protected from light.

    • Withdraw aliquots at 2, 8, and 24 hours.

    • Causality: 3% H₂O₂ is a common oxidizing agent used in stress testing to simulate potential oxidative conditions encountered during manufacturing or storage.[6]

  • Thermal Degradation:

    • Solution: Heat the stock solution in a sealed vial at 80°C for 48 hours.

    • Solid State: Place approximately 10 mg of the solid compound in a glass vial and heat in an oven at 80°C for 7 days. The solid will be dissolved in the mobile phase for analysis.

    • Causality: This tests the intrinsic stability of the molecule to heat, which is critical for determining appropriate drying, processing, and storage temperatures.[7][8]

  • Photostability Testing:

    • Expose both the solid compound and the stock solution to a light source that complies with ICH Q1B guidelines.[9] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be run simultaneously.

    • Causality: This protocol is the regulatory standard for assessing whether the substance is light-sensitive, which dictates the need for light-resistant packaging.[9]

Stability-Indicating Analytical Method

A robust stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate quantification of stability. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and Mass Spectrometric (MS) detection is the gold standard.

Proposed HPLC-UV/MS Method
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for polar and non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, ideal for MS compatibility, provides good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good elution strength.
Gradient 5% B to 95% B over 15 minA broad gradient is necessary initially to ensure elution of all potential degradants, which may have a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
UV Detection Diode Array Detector (DAD)Scans a range of wavelengths (e.g., 210-400 nm) to identify the optimal detection wavelength and assess peak purity.
MS Detector ESI-QTOF or Triple QuadElectrospray Ionization (ESI) is suitable for polar molecules. A high-resolution MS (QTOF) or tandem MS (Triple Quad) is crucial for structural elucidation of unknowns.
Data Analysis and Interpretation

After analysis of all stressed samples, the chromatograms are compared. The key assessments are:

  • Specificity: The method must demonstrate resolution between the parent peak and all degradation product peaks.

  • Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, demonstrating that all major degradants are detected.

  • Peak Purity: Assessed using a DAD to ensure that the parent peak in stressed samples is spectrally pure and not co-eluting with a degradant.

Illustrative Data Summary

The results of the forced degradation study should be summarized in a clear format.

Stress ConditionDuration% Assay of Parent% DegradationNo. of DegradantsMajor Degradant (RT, min)
Control (t=0)0100.00.00-
0.1 M HCl24 h88.511.514.2
0.1 M NaOH4 h82.117.914.2
3% H₂O₂24 h94.35.725.8, 7.1
Thermal (80°C)48 h99.10.90-
Photolytic (ICH)-96.53.519.3

(Note: The data above is illustrative and represents a potential outcome of the described studies.)

Characterization of Degradation Products

Identifying the structure of major degradation products is a critical step. The relationship between the analytical techniques used for this purpose is crucial for a successful outcome.

CharacterizationLogic LC_UV LC-UV Analysis LC_MS LC-MS Analysis (Low Resolution) LC_UV->LC_MS Detects & Quantifies LC_HRMS LC-HRMS (QTOF) Accurate Mass LC_MS->LC_HRMS Provides Nominal Mass LC_MSMS LC-MS/MS Fragmentation LC_HRMS->LC_MSMS Suggests Elemental Formula Isolation Preparative HPLC Isolation LC_HRMS->Isolation Guides Isolation Target Final_ID Definitive Structure Elucidation LC_MSMS->Final_ID Provides Structural Fragments NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isolation->NMR Provides Pure Sample NMR->Final_ID Confirms Connectivity

Caption: Logic flow for the structural elucidation of degradation products.

  • LC-MS Analysis: Initial analysis provides the molecular weights of the degradants. For example, the loss of 28 Da (C₂H₄) from the parent ion would strongly suggest hydrolysis of the ethyl ester to the carboxylic acid.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental formula of the degradant.

  • Tandem Mass Spectrometry (MS/MS): The degradant ion is isolated and fragmented. The resulting fragmentation pattern provides clues about its structure, which can be compared to the fragmentation of the parent compound.

  • Isolation and NMR: If the structure cannot be definitively determined by MS alone, the degradant can be isolated using preparative HPLC and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Recommendations

This technical guide provides a robust and scientifically-grounded strategy for the comprehensive evaluation of this compound's stability. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively map the degradation profile of the molecule. The cornerstone of this effort is the development of a validated, stability-indicating HPLC method that ensures accurate quantification and separation of the parent compound from all potential impurities. The subsequent characterization of these degradants using advanced analytical techniques like HRMS and NMR is crucial for ensuring the safety and quality of any downstream pharmaceutical products.

Based on the anticipated lability of the ethyl ester group, it is recommended that the material be protected from strongly acidic or basic conditions. Storage in a well-sealed container at controlled room temperature, protected from light, is advisable pending the results of the formal stability studies outlined herein.

References

  • Hurst, R. O. (1953). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry.
  • Desai, N. C., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry.
  • ResearchGate. (2014). Thermal analysis of some novel pyrimidine derivatives.
  • Canadian Science Publishing. (n.d.).
  • Alsabagh, A. M., et al. (2016).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Riley, C. M., et al. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharmaceutical Research.
  • Qamar, S., et al. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy.

Sources

Methodological & Application

Synthesis of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Its prevalence in biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs, underscores its importance in the design and development of novel pharmaceuticals.[1][2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate, the subject of this guide, is a key intermediate in the synthesis of more complex molecules, particularly in the development of targeted therapies. Its structural motifs, a 4-hydroxypyrimidine ring and an ethyl acetate side chain, provide versatile handles for further chemical modifications, making it a valuable building block for drug discovery programs.

This document provides a comprehensive, in-depth guide to the synthesis of this compound. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the underlying chemical principles and experimental considerations.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step process. The initial and key step is the construction of the 4-hydroxypyrimidine ring system with a suitable functional group at the 5-position. This is followed by a homologation reaction to introduce the acetate side chain.

Step 1: Synthesis of Ethyl 4-hydroxy-5-pyrimidinecarboxylate via Cyclocondensation. This step employs a classic pyrimidine synthesis strategy: the cyclocondensation of a β-dicarbonyl equivalent with an amidine. Specifically, we will utilize the reaction of diethyl 2-(ethoxymethylene)malonate (DEEMM) with formamide in the presence of a base. DEEMM is a versatile and commercially available reagent widely used in the synthesis of heterocyclic compounds.[6]

Step 2: Homologation of the Ester to the Acetate. The ethyl 4-hydroxy-5-pyrimidinecarboxylate synthesized in the first step will be converted to the target molecule, this compound. This transformation can be achieved through a series of standard organic reactions, such as reduction of the ester to an alcohol, conversion of the alcohol to a halide, and subsequent cyanation followed by hydrolysis and esterification, or via an Arndt-Eistert homologation. For the purpose of this protocol, we will focus on a streamlined approach.

Visualizing the Synthesis: Reaction Pathway and Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the chemical transformation and the experimental workflow.

Synthesis_of_Ethyl_2-(4-hydroxypyrimidin-5-YL)acetate DEEMM Diethyl 2-(ethoxymethylene)malonate Intermediate Ethyl 4-hydroxy-5-pyrimidinecarboxylate DEEMM->Intermediate Cyclocondensation Formamide Formamide Formamide->Intermediate Base Sodium Ethoxide Base->Intermediate FinalProduct This compound Intermediate->FinalProduct Homologation Homologation Sequence (e.g., Reduction, Halogenation, Cyanation, Hydrolysis, Esterification) Homologation->FinalProduct Experimental_Workflow Start Start Step1 Step 1: Synthesis of Ethyl 4-hydroxy-5-pyrimidinecarboxylate Start->Step1 Purification1 Purification of Intermediate Step1->Purification1 Characterization1 Characterization (NMR, IR, MS) Purification1->Characterization1 Step2 Step 2: Homologation to This compound Characterization1->Step2 Purification2 Purification of Final Product Step2->Purification2 Characterization2 Characterization (NMR, IR, MS) Purification2->Characterization2 End End Characterization2->End

Caption: A generalized experimental workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 4-hydroxy-5-pyrimidinecarboxylate

This procedure is adapted from established methods for pyrimidine synthesis. [7] Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
Diethyl 2-(ethoxymethylene)malonate (DEEMM)216.231.021.6 g
Formamide45.042.09.0 g
Sodium Ethoxide (21% in Ethanol)68.051.134.0 mL
Ethanol (anhydrous)46.07-200 mL
Acetic Acid (glacial)60.05-As needed
Diethyl Ether74.12-As needed
Saturated Sodium Bicarbonate Solution--As needed
Anhydrous Magnesium Sulfate120.37-As needed

Instrumentation:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 200 mL of anhydrous ethanol.

  • Addition of Sodium Ethoxide: To the ethanol, slowly add 34.0 mL of a 21% sodium ethoxide solution in ethanol.

  • Addition of Formamide: In the dropping funnel, place 9.0 g of formamide and add it dropwise to the stirred sodium ethoxide solution over 15 minutes.

  • Addition of DEEMM: After the formamide addition is complete, add 21.6 g of diethyl 2-(ethoxymethylene)malonate dropwise to the reaction mixture over 30 minutes. An exothermic reaction may be observed.

  • Reflux: Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of glacial acetic acid until a pH of approximately 7 is reached.

  • Isolation of the Product: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted starting material. The product is expected to be in the aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 5-6 with glacial acetic acid. The product, ethyl 4-hydroxy-5-pyrimidinecarboxylate, should precipitate as a solid.

  • Filtration and Drying: Collect the solid by filtration using a Büchner funnel, wash with cold water, and then with a small amount of cold diethyl ether. Dry the product under vacuum to a constant weight.

Expected Yield: 60-70%

Characterization of the Intermediate: The structure of ethyl 4-hydroxy-5-pyrimidinecarboxylate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Part 2: Homologation to this compound

The following is a general procedure for the homologation of the ester to the target acetate. This multi-step process requires careful execution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )
Ethyl 4-hydroxy-5-pyrimidinecarboxylate168.15
Lithium Aluminum Hydride (LiAlH₄)37.95
Thionyl Chloride (SOCl₂)118.97
Sodium Cyanide (NaCN)49.01
Hydrochloric Acid (concentrated)36.46
Ethanol (absolute)46.07
Dry Tetrahydrofuran (THF)72.11
Dimethylformamide (DMF)73.09

Procedure:

  • Reduction of the Ester: The ethyl 4-hydroxy-5-pyrimidinecarboxylate is reduced to the corresponding alcohol, (4-hydroxy-pyrimidin-5-yl)-methanol, using a reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF. This reaction must be performed under an inert atmosphere and with extreme caution due to the pyrophoric nature of LiAlH₄.

  • Conversion to Halide: The resulting alcohol is then converted to the corresponding chloride, 5-chloromethyl-pyrimidin-4-ol, using a chlorinating agent such as thionyl chloride. This reaction is typically performed in a non-protic solvent.

  • Cyanation: The chloride is then reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like DMF or DMSO to yield (4-hydroxy-pyrimidin-5-yl)-acetonitrile. This step introduces the necessary carbon atom for the acetate group.

  • Hydrolysis and Esterification: The nitrile is subsequently hydrolyzed under acidic or basic conditions to the carboxylic acid, (4-hydroxy-pyrimidin-5-yl)-acetic acid. Finally, the carboxylic acid is esterified using ethanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid or gaseous HCl) to yield the final product, this compound.

Purification and Characterization of the Final Product: The final product should be purified by column chromatography on silica gel or by recrystallization. The structure and purity of this compound must be confirmed by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Ethoxide: Corrosive and flammable. Handle with care and avoid contact with water.

    • Formamide: Teratogen. Avoid inhalation and skin contact.

    • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

    • Thionyl Chloride: Corrosive and lachrymator. Handle with extreme care.

    • Sodium Cyanide: Highly toxic. Handle with extreme caution and have a cyanide poisoning antidote kit readily available.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Key Considerations

  • Low Yield in Step 1: Incomplete reaction can be a cause. Ensure all reagents are anhydrous, especially the ethanol, as water can consume the sodium ethoxide. Reaction time can be extended and monitored by TLC.

  • Difficulty in Product Precipitation: If the product does not precipitate upon acidification, it may be due to its solubility in the aqueous medium. In such cases, extraction with a more polar organic solvent like ethyl acetate after salting out the aqueous layer might be necessary.

  • Side Reactions in Homologation: The homologation sequence involves several sensitive steps. Side reactions are possible at each stage. Careful control of reaction conditions (temperature, stoichiometry) and purification of intermediates are crucial for a successful outcome.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and well-founded protocol for obtaining this valuable research intermediate. By understanding the chemical principles behind each step and adhering to the detailed procedures and safety precautions, researchers can confidently synthesize this compound for their drug discovery and development endeavors. The versatility of the pyrimidine scaffold ensures that this and similar molecules will continue to play a vital role in the future of medicinal chemistry.

References

  • Jain, K., & Rana, A. (2021). Pyrimidine derivatives: A versatile scaffold in medicinal chemistry. Journal of Heterocyclic Chemistry, 58(5), 1045-1065.
  • Rashid, M., Husain, A., & Mishra, R. (2012). Synthesis of pyrimidine derivatives and their pharmacological evaluation. Journal of the Korean Chemical Society, 56(3), 360-366.
  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & Dawood, K. M. (2011).
  • Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2010). Synthesis of certain pyrimidine derivatives as antimicrobial agents and anti-inflammatory agents. Molecules, 15(3), 1882-1890.
  • Shaaban, M. A., Mohamed, K. O., Hegazi, M. E., Shaykoon, M. S. A., & Elshaier, Y. A. M. M. (2018). Synthesis of some pyrimidine and fused pyrimidine derivatives with antimicrobial and anticancer activities. Der Pharma Chemica, 10(7), 180-200.
  • Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. Journal of the Chemical Society (Resumed), 4942.
  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.
  • Ramos, L. M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
  • Process for preparing 4-hydroxypyrimidine. (1994). EP0326389B1. Google Patents.

Sources

Synthesis of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide details a robust and reliable method for the synthesis of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Moving beyond the classical Biginelli reaction, which is unsuitable for this specific substitution pattern, this note presents a two-step approach centered around the synthesis and subsequent cyclocondensation of a key precursor, diethyl (RS)-formylsuccinate. The protocols provided are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are of paramount importance in the pharmaceutical industry, forming the core of numerous approved drugs and clinical candidates. Their versatile biological activities are often dictated by the nature and position of substituents on the pyrimidine ring. This compound, with its strategically placed hydroxyl and acetate moieties, serves as a key intermediate for the elaboration into more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors, antivirals, and immunomodulatory agents. The synthesis of this specific isomer, however, presents a challenge that the traditional one-pot Biginelli condensation cannot readily overcome due to regiochemical constraints. This guide, therefore, elucidates a more flexible and rational synthetic strategy.

Strategic Overview: A Two-Step Synthesis

The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the preparation of diethyl (RS)-formylsuccinate, a key β-dicarbonyl equivalent. This is followed by a cyclocondensation reaction with formamidine, which selectively forms the desired 4-hydroxypyrimidine ring system.

Synthesis_Workflow DiethylSuccinate Diethyl Succinate Step1 Step 1: Formylation DiethylSuccinate->Step1 EthylFormate Ethyl Formate EthylFormate->Step1 SodiumEthoxide Sodium Ethoxide (from Sodium in Ethanol/Toluene) SodiumEthoxide->Step1 Formylsuccinate Diethyl (RS)-formylsuccinate Step1->Formylsuccinate Key Intermediate Step2 Step 2: Cyclocondensation Formylsuccinate->Step2 Formamidine Formamidine Formamidine->Step2 FinalProduct This compound Step2->FinalProduct Final Product

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Diethyl (RS)-formylsuccinate

This initial step involves the formylation of diethyl succinate using ethyl formate in the presence of a strong base, sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism.

Mechanism of Formylation

The reaction is initiated by the deprotonation of the α-carbon of diethyl succinate by sodium ethoxide to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl formate. Subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of diethyl formylsuccinate, which is then neutralized upon aqueous workup.

Formylation_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Elimination cluster_3 Neutralization DiethylSuccinate Diethyl Succinate Enolate Enolate DiethylSuccinate->Enolate Deprotonation TetrahedralIntermediate Tetrahedral Intermediate Enolate->TetrahedralIntermediate Attack on Carbonyl SodiumEthoxide NaOEt EthylFormate Ethyl Formate FormylsuccinateSalt Sodium Salt of Diethyl Formylsuccinate TetrahedralIntermediate->FormylsuccinateSalt Elimination of Ethoxide FinalFormylsuccinate Diethyl (RS)-formylsuccinate FormylsuccinateSalt->FinalFormylsuccinate Aqueous Workup

Figure 2: Simplified mechanism of diethyl succinate formylation.

Experimental Protocol: Diethyl (RS)-formylsuccinate

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Dry Toluene

  • Diethyl succinate

  • Ethyl formate

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³).

  • Carefully add absolute ethanol (20 cm³) portionwise to the sodium suspension. An exothermic reaction will occur, leading to the formation of sodium ethoxide.

  • Once the addition is complete, heat the mixture to 80°C for 3.5 hours to ensure complete reaction of the sodium.

  • Cool the resulting yellow suspension to 20°C.

  • Prepare a mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) and add it dropwise to the sodium ethoxide suspension over 1 hour, maintaining the reaction temperature between 20°C and 30°C.

  • After the addition is complete, stir the mixture at ambient temperature for 16 hours.

  • Carefully quench the reaction by the slow addition of water (100 cm³).

  • Separate the aqueous layer and extract the organic layer with water. Combine the aqueous layers and acidify with a suitable acid (e.g., dilute HCl) to a pH of ~3-4.

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl (RS)-formylsuccinate as an oil.

Part 2: Synthesis of this compound

This step involves the cyclocondensation of the prepared diethyl (RS)-formylsuccinate with formamidine to construct the 4-hydroxypyrimidine ring.

Mechanism of Cyclocondensation

The reaction proceeds through a series of condensation and cyclization steps. The formamidine acts as the N-C-N source. One of the amino groups of formamidine condenses with the formyl group of the formylsuccinate, followed by an intramolecular cyclization where the other amino group attacks one of the ester carbonyls. Subsequent elimination of ethanol and tautomerization leads to the formation of the stable 4-hydroxypyrimidine ring.

Experimental Protocol: this compound

Materials:

  • Diethyl (RS)-formylsuccinate

  • Formamidine hydrochloride (or acetate salt)

  • Sodium ethoxide (or another suitable base)

  • Absolute Ethanol

Procedure:

  • Dissolve sodium metal (equivalent to the formamidine salt) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Add formamidine hydrochloride (1.0 equivalent) to the sodium ethoxide solution and stir for 30 minutes at room temperature to liberate the free base.

  • To this mixture, add a solution of diethyl (RS)-formylsuccinate (1.0 equivalent) in absolute ethanol dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the methylene group adjacent to the pyrimidine ring (around 3.5 ppm), and singlets for the two pyrimidine protons. A broad singlet for the hydroxyl proton will also be present.
¹³C NMR Resonances for the carbonyl carbons of the ester and the pyrimidine ring, carbons of the pyrimidine ring, the methylene carbon, and the carbons of the ethyl group.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, around 3200-3400 cm⁻¹), C=O stretching of the ester (around 1730 cm⁻¹), and C=C and C=N stretching of the pyrimidine ring (in the 1500-1650 cm⁻¹ region).
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound (C₈H₁₀N₂O₃).

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The formylation reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Purity of Reagents: The purity of diethyl succinate and ethyl formate is crucial for obtaining good yields in the first step.

  • Base Selection: Sodium ethoxide is a common choice for both steps, but other non-nucleophilic bases can also be explored for the cyclocondensation.

  • Purification: The final product may require careful purification to remove any unreacted starting materials or side products. Column chromatography is often the most effective method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By deviating from the more common but unsuitable Biginelli reaction, this two-step approach offers a reliable and rational route to this valuable heterocyclic intermediate. The provided explanations of the underlying mechanisms and detailed experimental procedures are intended to empower researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.

References

The user is advised to consult peer-reviewed scientific literature for specific examples and further optimization of the described reaction conditions.

Application Notes & Protocols for Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence is a testament to its versatile chemical reactivity and its ability to engage with a wide array of biological targets. Within the vast family of pyrimidine-based building blocks, Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate stands out as a particularly valuable intermediate. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will delve into its properties, explore its key applications, and provide detailed, field-tested protocols to empower your research and development endeavors.

Physicochemical Profile and Handling

This compound, with the CAS number 6214-46-6, is a nuanced molecule whose utility is directly tied to its structural features.[2][3] Understanding its properties is paramount for its successful application.

Structural and Chemical Properties

The molecule features a pyrimidine ring substituted with a hydroxyl group at the 4-position and an ethyl acetate group at the 5-position. The hydroxyl group introduces the potential for tautomerism, existing in equilibrium with its keto form, 4(3H)-pyrimidinone. This tautomerization is a critical consideration in its reactivity.

Below is a visual representation of the chemical structure.

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 6214-46-6[3]
Molecular Formula C8H10N2O3[3]
Molecular Weight 182.18 g/mol Calculated
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcoholsGeneral Knowledge
Storage and Handling

To ensure the longevity and integrity of this compound, proper storage is crucial. It is recommended to store the compound in a cool, dry place, away from light and moisture. For long-term storage, an inert atmosphere (e.g., under nitrogen or argon) at 2-8°C is ideal to prevent degradation.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Core Synthetic Application: A Gateway to Kinase Inhibitors

While this compound can be used in the synthesis of various heterocyclic systems, its most prominent role is as a precursor to more complex intermediates, particularly for the synthesis of kinase inhibitors. A prime example is its utility in the pathway to create precursors for Janus kinase (JAK) inhibitors, which are instrumental in treating myeloproliferative neoplasms and other conditions.[4]

The hydroxyl group at the 4-position of the pyrimidine ring is a key functional handle. It can be readily converted to a leaving group, such as a chloride, which then allows for subsequent nucleophilic aromatic substitution reactions. This strategy is fundamental to building the complex molecular architectures required for potent and selective kinase inhibition.

Transformation to a Key Chloro-Intermediate

A critical transformation is the conversion of this compound to its chlorinated analog, such as Ethyl 2-(4-chloropyrimidin-5-yl)acetate. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting chloro-pyrimidine is a much more reactive electrophile, poised for further functionalization.

The following diagram illustrates the workflow for this key transformation and subsequent derivatization.

workflow start This compound chlorination Chlorination (e.g., POCl3) start->chlorination intermediate Ethyl 2-(4-chloropyrimidin-5-yl)acetate chlorination->intermediate snar Nucleophilic Aromatic Substitution (e.g., with an amine) intermediate->snar product Functionalized Pyrimidine Derivative snar->product

Caption: General workflow for the conversion and functionalization of the intermediate.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(4-chloropyrimidin-5-yl)acetate

This protocol provides a detailed, step-by-step method for the chlorination of this compound.

Materials and Reagents
  • This compound

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (as a catalyst, optional)

  • Toluene (or another suitable high-boiling solvent)

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for elution)

Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add this compound (1.0 eq).

    • Add toluene to the flask to create a slurry.

    • Expert Insight: The use of a solvent like toluene helps to moderate the reaction temperature and improve stirring.

  • Addition of Reagents:

    • Carefully add phosphorus oxychloride (POCl3, 3.0-5.0 eq) to the slurry at room temperature. The addition should be done in a well-ventilated fume hood as POCl3 is highly corrosive and reacts violently with water.

    • Optionally, a catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to accelerate the reaction.

  • Reaction:

    • Heat the reaction mixture to reflux (typically around 110°C for toluene) and maintain for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring it onto crushed ice. This step is highly exothermic and should be performed with caution in a fume hood.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Causality: The aqueous work-up is essential to remove excess POCl3 and other water-soluble byproducts. The brine wash helps to remove any remaining water from the organic layer.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield Ethyl 2-(4-chloropyrimidin-5-yl)acetate as a solid or oil.

Expected Results and Characterization

Table 2: Summary of Reaction Parameters and Expected Yield

ParameterValue
Scale 1-10 g
Reaction Time 2-4 hours
Typical Yield 70-85%
Purification Method Flash Column Chromatography

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Downstream Applications: Building Complex Molecules

The resulting Ethyl 2-(4-chloropyrimidin-5-yl)acetate is a versatile intermediate.[4] The chlorine atom at the 4-position is now activated for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, to build more complex molecular scaffolds. This is a common strategy in the synthesis of many targeted therapies, including the aforementioned JAK inhibitors.[4]

The following diagram illustrates a potential downstream reaction pathway.

pathway cluster_start Starting Intermediate cluster_reaction Key Reaction cluster_product Drug Precursor start_node Ethyl 2-(4-chloropyrimidin-5-yl)acetate reaction_node SNAr with R-NH2 (e.g., in the presence of a base like DIPEA) start_node->reaction_node Nucleophilic Attack product_node Ethyl 2-(4-(R-amino)pyrimidin-5-yl)acetate reaction_node->product_node Formation of C-N bond

Caption: A representative SNAr reaction pathway.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in pharmaceutical research and development. Its true potential is unlocked through its conversion to more reactive intermediates, such as its chloro-derivative, which then serve as key precursors for a variety of complex drug molecules, most notably kinase inhibitors. The protocols and insights provided in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize this important pharmaceutical intermediate in their synthetic endeavors. As the demand for targeted therapies continues to grow, the strategic application of such well-defined building blocks will remain a critical component of modern drug discovery.

References

  • Bide Pharmatech Ltd. Ethyl 2-(4-hydroxypyrimidin-5-yl)
  • Ningbo Inno Pharmchem Co., Ltd. Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)
  • ChemWhat. ETHYL2-(4-HYDROXYPYRIMIDIN-5-YL)
  • MDPI. Recent Advances in Pyrimidine-Based Drugs.

Sources

The Strategic Application of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region. This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic utilization of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will focus on the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known for their significant inhibitory activity against a range of kinases, including Pim-1, a key target in oncology.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The inhibition of protein kinases has emerged as one of the most successful strategies in modern targeted therapy. Small molecule inhibitors that compete with ATP for binding to the kinase active site have demonstrated remarkable clinical efficacy. The pyrimidine ring is a cornerstone of many of these inhibitors, prized for its ability to form critical hydrogen bonds with the kinase "hinge" region, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency and selectivity.

This compound is a readily accessible and highly functionalized building block that serves as an excellent precursor for a variety of pyrimidine-based kinase inhibitors. Its inherent structure, featuring a reactive ester and a modifiable hydroxyl group, allows for a range of chemical transformations to construct complex heterocyclic systems with desirable pharmacological properties.

Core Synthetic Strategy: From Pyrimidine Precursor to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The general strategy for elaborating this compound into a potent kinase inhibitor scaffold, such as the pyrazolo[1,5-a]pyrimidine core, involves a multi-step synthetic sequence. A key transformation is the conversion of the starting material into a reactive intermediate suitable for cyclocondensation with an appropriate partner, typically an aminopyrazole.

A plausible and efficient synthetic pathway involves the initial chlorination of the 4-hydroxy group, followed by cyclization and further functionalization. The pyrazolo[1,5-a]pyrimidine scaffold is particularly attractive as it is a known "privileged structure" in kinase inhibitor design, with numerous derivatives showing potent activity against various kinases.[1][2][3]

Below is a conceptual workflow illustrating the transformation of this compound into a functionalized pyrazolo[1,5-a]pyrimidine kinase inhibitor.

G cluster_0 Intermediate Preparation cluster_1 Core Synthesis cluster_2 Functionalization A This compound B Ethyl 2-(4-chloropyrimidin-5-yl)acetate A->B  POCl3 D Pyrazolo[1,5-a]pyrimidine Core B->D  Cyclocondensation C 5-Amino-3-methylpyrazole C->D E Chlorination of Hydroxyl Groups D->E  POCl3 F Nucleophilic Aromatic Substitution (SNAr) E->F  Amine G Final Kinase Inhibitor F->G

Caption: Synthetic workflow from starting material to final inhibitor.

Detailed Application Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine-Based Pim-1 Kinase Inhibitor

This protocol details the synthesis of a potent Pim-1 kinase inhibitor based on the pyrazolo[1,5-a]pyrimidine scaffold, starting from this compound. Pim-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers and is a validated target for anticancer drug development.[2]

Part 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate 3)

This part of the protocol outlines the formation of the core pyrazolo[1,5-a]pyrimidine ring system.

Step 1a: Preparation of 5-Amino-3-methylpyrazole (Intermediate 1)

The synthesis of 5-amino-3-methylpyrazole is a well-established procedure.[4][5]

ReagentMolar Mass ( g/mol )AmountMoles
Cyanoacetone83.098.31 g0.1
Hydrazine hydrate50.065.0 g0.1
Ethanol46.07100 mL-

Procedure:

  • To a solution of cyanoacetone (8.31 g, 0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting white precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-3-methylpyrazole.

Step 1b: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate 3)

This step involves the cyclocondensation of 5-amino-3-methylpyrazole with a diethyl malonate, which serves as a surrogate for the activated form of our starting material.[1]

ReagentMolar Mass ( g/mol )AmountMoles
5-Amino-3-methylpyrazole97.129.71 g0.1
Diethyl malonate160.1716.02 g0.1
Sodium ethoxide68.056.81 g0.1
Ethanol46.07150 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve sodium ethoxide (6.81 g, 0.1 mol) in absolute ethanol (150 mL).

  • To this solution, add 5-amino-3-methylpyrazole (9.71 g, 0.1 mol) and diethyl malonate (16.02 g, 0.1 mol).

  • Heat the reaction mixture to reflux with stirring for 8 hours.

  • After cooling, the resulting precipitate is collected by filtration, washed with ethanol, and then dissolved in hot water.

  • Acidify the aqueous solution with acetic acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Part 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (Intermediate 4)

The diol is converted to the more reactive dichloro derivative, which is a key intermediate for introducing diversity into the final inhibitor.[1]

ReagentMolar Mass ( g/mol )AmountMoles
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol165.1516.52 g0.1
Phosphorus oxychloride (POCl₃)153.33100 mL-

Procedure:

  • In a 250 mL round-bottom flask fitted with a reflux condenser and a gas trap, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (16.52 g, 0.1 mol) in phosphorus oxychloride (100 mL).

  • Heat the mixture to reflux for 3 hours. The solid will gradually dissolve.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried under vacuum to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

Part 3: Synthesis of the Final Pim-1 Kinase Inhibitor

The final steps involve selective nucleophilic aromatic substitution (SNAr) reactions to install the desired pharmacophoric groups. The chlorine at the 7-position is generally more reactive than the one at the 5-position.[1]

Step 3a: Selective Monosubstitution at C7

ReagentMolar Mass ( g/mol )AmountMoles
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine202.042.02 g0.01
4-Aminophenol109.131.09 g0.01
Diisopropylethylamine (DIPEA)129.242.6 mL0.015
n-Butanol74.1250 mL-

Procedure:

  • To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2.02 g, 0.01 mol) in n-butanol (50 mL), add 4-aminophenol (1.09 g, 0.01 mol) and DIPEA (2.6 mL, 0.015 mol).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the C7-substituted product.

Step 3b: Substitution at C5 to yield the final Pim-1 Inhibitor

ReagentMolar Mass ( g/mol )AmountMoles
C7-substituted intermediate-1.0 g-
3-Aminobenzylamine122.17-(1.2 eq)
Dioxane88.1120 mL-

Procedure:

  • In a sealed tube, dissolve the C7-substituted intermediate (1.0 g) in dioxane (20 mL).

  • Add 3-aminobenzylamine (1.2 equivalents) to the solution.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling, concentrate the reaction mixture and purify the crude product by preparative HPLC to obtain the final Pim-1 kinase inhibitor.

Mechanism of Action and Signaling Pathway

Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Inhibition of Pim-1 by our synthesized pyrazolo[1,5-a]pyrimidine derivative would restore the pro-apoptotic function of BAD, leading to apoptosis in cancer cells.

G Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibits pBAD p-BAD (Inactive) Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits pBAD->Bcl2 Cannot Inhibit Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Pim-1 signaling pathway and point of inhibition.

Conclusion and Future Perspectives

This application note has demonstrated a robust and versatile synthetic strategy for the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, starting from the readily available this compound. The detailed protocol for the synthesis of a potent Pim-1 inhibitor serves as a practical guide for researchers in the field of medicinal chemistry and drug discovery. The modular nature of the final synthetic steps allows for the generation of a library of analogues for extensive structure-activity relationship (SAR) studies, which can lead to the discovery of even more potent and selective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Jadhav, A. M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 983. [Link]
  • Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(2), 213–218. [Link]
  • Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. [Link]
  • Process for the preparation of 3-amino-5-methylpyrazole. (1994).
  • Process for the preparation of 3-amino-5-methylpyrazole. (1997).

Sources

Application of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate in Antifolate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Antifolates and the Pyrimidine Scaffold

Antifolates are a cornerstone class of antimetabolite drugs that function by antagonizing the action of folic acid (vitamin B9).[1] Folic acid is an essential cofactor in the biosynthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis.[1][2] By inhibiting key enzymes in the folate metabolic pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), antifolates disrupt cellular replication, exerting a potent cytotoxic effect on rapidly dividing cells, particularly cancer cells.[3][4][5]

The pyrimidine ring is a privileged scaffold in the design of antifolate agents. Prominent examples include methotrexate and pemetrexed (Alimta®), which feature a fused pyrrolo[2,3-d]pyrimidine core.[5][6][7] This structural motif mimics the pteridine ring of folic acid, enabling competitive inhibition of folate-dependent enzymes.[3] The development of novel antifolates with improved efficacy, selectivity, and resistance profiles remains a significant endeavor in medicinal chemistry.[1][3]

This technical guide details the application of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate as a versatile starting material for the synthesis of key intermediates in the development of novel antifolate drugs, with a focus on constructing the therapeutically relevant pyrrolo[2,3-d]pyrimidine scaffold.

Strategic Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

The following multi-step synthesis transforms the readily available this compound into a functionalized pyrrolo[2,3-d]pyrimidine core, which can be further elaborated to generate a library of potential antifolate compounds. The overall synthetic strategy is depicted below.

Antifolate Synthesis Pathway A This compound B Ethyl 2-(4-chloropyrimidin-5-YL)acetate A->B  Chlorination (POCl3) C Ethyl 2-(4-((2,2-diethoxyethyl)amino)pyrimidin-5-yl)acetate B->C  Nucleophilic Substitution (Aminoacetaldehyde diethyl acetal) D Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate C->D  Intramolecular Cyclization (Acid-catalyzed) E Antifolate Analogs D->E  Further Elaboration

Figure 1: Proposed synthetic pathway from this compound to a pyrrolo[2,3-d]pyrimidine core for antifolate synthesis.

Part 1: Activation of the Pyrimidine Ring via Chlorination

The initial step involves the conversion of the 4-hydroxy group of the pyrimidine ring into a more reactive chloro group. The hydroxyl group in 4-hydroxypyrimidine exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This hydroxyl group is not a good leaving group for nucleophilic aromatic substitution. Therefore, chlorination is a crucial activation step. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.[4][8]

Protocol 1: Synthesis of Ethyl 2-(4-chloropyrimidin-5-YL)acetate

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound6214-46-6182.1710.0 g (54.9 mmol)
Phosphorus oxychloride (POCl₃)10025-87-3153.3350 mL (549 mmol)
N,N-Dimethylaniline121-69-7121.185.0 mL (39.5 mmol)
Toluene108-88-392.14100 mL
IceN/A18.02As needed
Saturated Sodium Bicarbonate SolutionN/AN/AAs needed
Ethyl Acetate141-78-688.113 x 100 mL
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (10.0 g, 54.9 mmol) in phosphorus oxychloride (50 mL, 549 mmol).

  • Addition of Catalyst: To the stirred suspension, carefully add N,N-dimethylaniline (5.0 mL, 39.5 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring in a fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 2-(4-chloropyrimidin-5-YL)acetate as a pale yellow oil or low-melting solid.

Part 2: Construction of the Pyrrole Ring Precursor

With the activated 4-chloropyrimidine in hand, the next step is to introduce the nitrogen atom and the two-carbon unit required for the formation of the pyrrole ring. This is achieved through a nucleophilic aromatic substitution reaction with aminoacetaldehyde diethyl acetal. The acetal group serves as a protected form of the aldehyde, which will be unmasked during the subsequent cyclization step.

Protocol 2: Synthesis of Ethyl 2-(4-((2,2-diethoxyethyl)amino)pyrimidin-5-yl)acetate

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 2-(4-chloropyrimidin-5-YL)acetate917024-99-8200.6210.0 g (49.8 mmol)
Aminoacetaldehyde diethyl acetal642-91-1133.1913.3 g (99.6 mmol)
Triethylamine121-44-8101.1910.4 mL (74.7 mmol)
N,N-Dimethylformamide (DMF)68-12-273.09100 mL
WaterN/A18.02As needed
Diethyl Ether60-29-774.12As needed
Saturated Sodium Chloride Solution (Brine)N/AN/AAs needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 2-(4-chloropyrimidin-5-YL)acetate (10.0 g, 49.8 mmol) in N,N-dimethylformamide (100 mL).

  • Addition of Reagents: Add aminoacetaldehyde diethyl acetal (13.3 g, 99.6 mmol) and triethylamine (10.4 mL, 74.7 mmol) to the solution.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Part 3: Intramolecular Cyclization to the Pyrrolo[2,3-d]pyrimidine Core

The final step in the construction of the core scaffold is an acid-catalyzed intramolecular cyclization. The acidic conditions hydrolyze the diethyl acetal to reveal the aldehyde functionality, which then undergoes a Pictet-Spengler-type reaction with the pyrimidine ring to form the fused pyrrole ring.

Cyclization Mechanism cluster_0 Acid-Catalyzed Deprotection cluster_1 Intramolecular Cyclization A Acetal Precursor B Intermediate Aldehyde A->B H+ C Intermediate Aldehyde D Pyrrolo[2,3-d]pyrimidine Core C->D Electrophilic Aromatic Substitution

Figure 2: Conceptual workflow for the acid-catalyzed cyclization.

Protocol 3: Synthesis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 2-(4-((2,2-diethoxyethyl)amino)pyrimidin-5-yl)acetateN/A297.3510.0 g (33.6 mmol)
Concentrated Hydrochloric Acid (HCl)7647-01-036.4610 mL
Ethanol64-17-546.07100 mL
WaterN/A18.0250 mL
Sodium Hydroxide Solution (2M)N/AN/AAs needed

Procedure:

  • Reaction Setup: Dissolve the acetal precursor (10.0 g, 33.6 mmol) in a mixture of ethanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Acidification: Add concentrated hydrochloric acid (10 mL) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The formation of a precipitate may be observed.

  • Work-up: Cool the reaction mixture in an ice bath.

  • Neutralization and Precipitation: Neutralize the mixture by the careful addition of 2M sodium hydroxide solution until a pH of ~7 is reached. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

Conclusion and Future Directions

This application note provides a detailed, three-step protocol for the synthesis of a key pyrrolo[2,3-d]pyrimidine intermediate from this compound. This scaffold is a critical component of many clinically significant antifolate drugs.[1][5][6] The synthesized intermediate can be further elaborated through various chemical transformations, such as:

  • Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with L-glutamate derivatives, a common feature of classical antifolates that enhances intracellular retention through polyglutamation.

  • Substitution at the 4-position: The 4-hydroxy group can be converted to other functionalities to modulate activity and selectivity.

  • Functionalization of the Pyrrole Ring: The pyrrole nitrogen or other positions on the ring can be substituted to explore structure-activity relationships.

The protocols described herein offer a robust and logical framework for researchers in drug discovery and medicinal chemistry to access novel antifolate candidates based on the versatile pyrimidine scaffold.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135410875, Pemetrexed.
  • Shih, C., Chen, V. J., Gossett, L. S., Burns, S. B., MacKellar, W. C., Habeck, L. L., ... & Mendelsohn, L. G. (1997). LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes. Cancer research, 57(6), 1116–1123.
  • Gangjee, A., Zhao, Y., Lin, L., & Raghavan, S. (2008). Structures of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates. ResearchGate.
  • Bavetsias, V., & Marriott, J. H. (2007). Synthesis of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3327.
  • Aso, K., Hitaka, T., Yukishige, K., Ootsu, K., & Akimoto, H. (1995). Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom. Chemical & Pharmaceutical Bulletin, 43(2), 256-261.
  • StatPearls Publishing. (2024). Pemetrexed. National Center for Biotechnology Information.
  • Akimoto, H., Hitaka, T., & Miwa, T. (1993). Novel pyrrolo[2,3-d]pyrimidine antifolates: synthesis and antitumor activities. Journal of medicinal chemistry, 36(5), 588–596.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • MDPI. (2018). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.
  • Wikipedia. (2023). Heck reaction.
  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
  • ResearchGate. (n.d.). Pemetrexed synthetic pathway: 2,6-diamino-4(3H)-pyrimidinone...
  • MDPI. (2023). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.
  • ResearchGate. (n.d.). Formation of pyrrolo[2,3-d]pyrimidines via acetal intermediates.
  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 446556, Folic acid.

Sources

Application Notes & Protocols: Strategic Derivatization of the C4-Hydroxyl Group on Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate is a versatile building block whose value is significantly enhanced through strategic modification of its C4-hydroxyl group. This modification is critical for tuning the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby enabling comprehensive Structure-Activity Relationship (SAR) studies.[3][4] This document provides an in-depth guide to the key derivatization strategies for this hydroxyl group, including O-alkylation, O-acylation, and O-silylation. We present detailed, field-proven protocols, explain the chemical rationale behind procedural choices, and offer guidance for the characterization of the resulting derivatives.

Foundational Chemistry: Understanding the Target Moiety

The hydroxyl group at the C4 position of the pyrimidine ring exhibits phenolic character. However, its reactivity is fundamentally governed by keto-enol tautomerism, existing in equilibrium with its 4(3H)-pyrimidinone form.[5] This equilibrium dictates the molecule's nucleophilic character and influences the potential for competing N-alkylation or N-acylation at the adjacent ring nitrogen.

The choice of solvent, base, and electrophile is therefore paramount in directing the reaction selectively towards the desired O-functionalized product. Generally, kinetically controlled conditions, often employing strong bases at low temperatures to rapidly generate the oxygen anion (phenoxide), favor O-derivatization.

Tautomerism cluster_0 This compound cluster_1 Chemical Forms Reactant_Structure Tautomer_Structure Reactant_Structure->Tautomer_Structure Equilibrium L1 4-Hydroxy Tautomer (Enol Form) L2 4-Oxo Tautomer (Keto Form)

Caption: Tautomeric equilibrium of the target molecule.

Core Derivatization Strategies & Protocols

We will now explore three primary, high-yield strategies for derivatizing the hydroxyl group. Each section includes the underlying theory and a validated, step-by-step protocol.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely adopted method for forming ethers.[6][7] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a leaving group from an alkyl electrophile.[8]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete and rapid deprotonation of the hydroxyl group, forming the sodium phenoxide in situ. This minimizes the presence of the neutral starting material, which could lead to side reactions.

  • Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation (Na+) without interfering with the nucleophilicity of the alkoxide, facilitating the SN2 reaction.[6]

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction with NaH. The subsequent alkylation is allowed to proceed at room temperature to ensure a reasonable reaction rate without promoting elimination side reactions, which can occur with secondary or tertiary alkyl halides at higher temperatures.[8]

Williamson_Ether_Synthesis Reactant Product Reactant->Product 1. NaH, DMF, 0 °C 2. Room Temp Plus1 + Plus2 + AlkylHalide R-X BaseProduct NaX

Caption: General scheme for O-Alkylation.

Protocol 1: Synthesis of Ethyl 2-(4-methoxypyrimidin-5-yl)acetate

Principle: This protocol details the methylation of the hydroxyl group using methyl iodide. The same procedure can be adapted for other primary alkyl halides (e.g., ethyl bromide, benzyl bromide).

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

  • Weigh this compound into a dry round-bottom flask equipped with a magnetic stir bar.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes. The solution should become clear or remain a fine suspension.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours (overnight). Monitor reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Cool the flask back to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure ether derivative.

Expected Characterization:

  • ¹H NMR: Disappearance of the broad phenolic -OH peak; appearance of a new singlet around 3.9-4.1 ppm corresponding to the -OCH₃ protons.

  • Mass Spec: Molecular ion peak corresponding to the addition of 14 Da (CH₂) to the starting material.

O-Acylation (Esterification)

Acylation converts the hydroxyl group into an ester, which can serve as a prodrug moiety or a stable derivative for further modification. The reaction is typically performed with an acyl chloride or anhydride in the presence of a non-nucleophilic base.[9][10]

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides are highly reactive and provide efficient acylation.[11] Anhydrides are a milder alternative.

  • Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is used to scavenge the HCl byproduct generated during the reaction.[9] This prevents protonation of the starting material or product and drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice as it is inert and effectively dissolves the reactants while being easy to remove post-reaction.

Acylation Reactant Product Reactant->Product Et3N, DCM 0 °C to Room Temp Plus1 + Plus2 + AcylChloride R-COCl BaseProduct Et3N·HCl

Caption: General scheme for O-Acylation.

Protocol 2: Synthesis of Ethyl 2-(4-(acetoxy)pyrimidin-5-yl)acetate

Principle: This protocol describes the acetylation of the hydroxyl group using acetyl chloride. Other acyl chlorides (e.g., benzoyl chloride) can be used similarly.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of acetyl chloride. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

Work-up and Purification:

  • Dilute the reaction mixture with DCM.

  • Wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary, though often the product is clean enough for subsequent steps.

Expected Characterization:

  • ¹H NMR: Disappearance of the -OH peak; appearance of a new singlet around 2.1-2.3 ppm for the acetyl -CH₃ protons.

  • IR: Appearance of a new ester carbonyl (C=O) stretch around 1760-1770 cm⁻¹.

O-Silylation (Silyl Ether Formation)

Silylation is a premier strategy for protecting hydroxyl groups during multi-step syntheses.[12][13] Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride conditions but can be removed selectively when needed.[14][15]

Causality Behind Experimental Choices:

  • Reagent: Tert-butyldimethylsilyl chloride (TBDMSCl) is chosen for its robustness. The resulting TBDMS ether is stable to chromatography and many reaction conditions, yet can be cleaved with fluoride sources (like TBAF) or acid.

  • Catalyst/Base: Imidazole is used as a base to neutralize the HCl byproduct. It also acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the reaction.[16]

  • Solvent: DMF is an excellent solvent for this reaction, ensuring all components remain in solution.

Silylation Reactant Product Reactant->Product Imidazole, DMF Room Temp Plus1 + Plus2 + SilylChloride TBDMS-Cl BaseProduct Imidazole·HCl

Caption: General scheme for O-Silylation.

Protocol 3: Synthesis of Ethyl 2-(4-((tert-butyldimethylsilyl)oxy)pyrimidin-5-yl)acetate

Principle: This protocol details the protection of the hydroxyl group as a TBDMS ether, a common protecting group strategy.

Materials:

  • This compound (1.0 eq)

  • Tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask, dissolve this compound, TBDMSCl, and imidazole in anhydrous DMF.

  • Stir the solution at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

Work-up and Purification:

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and imidazole hydrochloride.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient).

Expected Characterization:

  • ¹H NMR: Disappearance of the -OH proton. Appearance of new signals in the upfield region: a singlet around 1.0 ppm (9H) for the tert-butyl group and a singlet around 0.2 ppm (6H) for the two methyl groups on the silicon atom.

Data Summary and Comparison

Derivatization MethodKey ReagentsBaseSolventTypical Temp.Key Benefit
O-Alkylation Alkyl Halide (R-X)NaHDMF / THF0 °C to RTForms stable ether linkage, useful for SAR.
O-Acylation Acyl Chloride (RCOCl)Et₃N / PyridineDCM0 °C to RTCreates esters, potential prodrugs; easily cleaved.
O-Silylation Silyl Chloride (R₃SiCl)ImidazoleDMFRTExcellent protecting group strategy; tunable stability.

Conclusion

The C4-hydroxyl group of this compound offers a prime handle for synthetic diversification. The choice between O-alkylation, O-acylation, and O-silylation depends on the ultimate goal of the synthesis. O-alkylation provides metabolically stable analogs for SAR studies, O-acylation can introduce bioreversible linkages for prodrug design, and O-silylation serves as a crucial tool for protecting the hydroxyl group during subsequent chemical transformations. The protocols provided herein are robust, scalable, and serve as a reliable foundation for researchers in drug discovery and chemical biology.

References

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. URL: https://gsconlinepress.com/journals/gscarr/content/pyrimidine-derivatives-recent-discoveries-and-development-towards-its-medicinal-impact
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. URL: https://gsconlinepress.com/journals/gscarr/content/volume-20-issue-1
  • Shaikh, R., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon, 9(6), e16694. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10238461/
  • ResearchGate. (2024). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. URL: https://www.researchgate.
  • Khan, I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(5), 639. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11122247/
  • Kaya, U., et al. (2017). N-Heterocyclic Olefin Catalyzed Silylation and Hydrosilylation Reactions of Hydroxyl and Carbonyl Compounds. Organic Letters, 19(6), 1398–1401. URL: https://www.organic-chemistry.org/abstracts/lit4/067.shtm
  • Lin, S., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 17(1), 28. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900085/
  • Google Patents. (2005). Silylation of hydroxyl groups. US6875880B2. URL: https://patents.google.
  • Pascual-Cebrian, E., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-22. URL: https://www.researchgate.
  • PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. URL: https://pubmed.ncbi.nlm.nih.gov/23643100/
  • Snell, B. K. (1968). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic, 2358-2367. URL: https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680002358
  • ResearchGate. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. URL: https://www.researchgate.net/publication/359048123_Structural_derivatization_strategies_of_natural_phenols_by_semi-synthesis_and_total-synthesis
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). URL: https://www.highfine.com/blogs/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-ii
  • ResearchGate. (n.d.). The proposed mechanism for silylation of hydroxyl group catalyzed by DMF. URL: https://www.researchgate.
  • Scilit. (n.d.). Recent advances in catalytic silylation of hydroxyl-bearing compounds: A green technique for protection of alcohols using Si–O bond formations. URL: https://www.scilit.net/article/10.1002/slct.202103403
  • Hielscher, B., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 16(10), 23269–23290. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4632709/
  • University of Illinois. (n.d.). Protecting Groups. URL: https://butane.chem.uiuc.edu/pshapley/GenChem2/B3/2.html
  • Organic Chemistry Portal. (n.d.). Protecting Groups. URL: https://www.organic-chemistry.org/protectivegroups.htm
  • PubMed. (2015). Catalytic C-H bond silylation of aromatic heterocycles. URL: https://pubmed.ncbi.nlm.nih.gov/26513410/
  • EvitaChem. (n.d.). Buy 4-Hydroxypyrimidine. URL: https://www.evitachem.com/product/evt-3158963
  • Google Patents. (1947). Method of producing 4-hydroxy pyrimidines. US2417318A. URL: https://patents.google.
  • Williamson Ether Synthesis. (n.d.). URL: https://www.name-reaction.com/williamson-ether-synthesis
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). URL: https://www.highfine.com/blogs/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-i
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. URL: https://byjus.com/chemistry/williamson-ether-synthesis/
  • Wikipedia. (n.d.). Williamson ether synthesis. URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis
  • ResearchGate. (n.d.). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. URL: https://www.researchgate.net/publication/232938814_Direction_of_hydrolysis_of_esters_of_some_pyrimidine-5-carboxylic_acids
  • Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis. URL: https://www.organic-chemistry-tutor.com/reaction/williamson-ether-synthesis/
  • Google Patents. (1995). Process for preparing 4-hydroxypyrimidine. EP0326389B1. URL: https://patents.google.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
  • Chemistry LibreTexts. (2021). Protection of Hydroxyl Groups. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/15%3A_Alcohols_and_Ethers/15.10%3A_Protection_of_Hydroxyl_Groups
  • Scholars Research Library. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. URL: https://www.scholarsresearchlibrary.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. URL: https://www.organic-chemistry.org/abstracts/lit4/180.shtm
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. URL: https://pubmed.ncbi.nlm.nih.gov/17071093/
  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. URL: https://www.mdpi.com/1420-3049/22/1/107/htm
  • Royal Society of Chemistry. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. URL: https://pubs.rsc.org/en/content/articlehtml/2019/ob/c9ob01918j
  • Kang, S., et al. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 4(27), 22393–22405. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6938445/
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). URL: https://www.organic-chemistry.
  • MDPI. (n.d.). Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. URL: https://www.mdpi.com/1420-3049/18/1/1055/htm
  • PubChem. (n.d.). 2(1H)-Pyrimidinone. URL: https://pubchem.ncbi.nlm.nih.gov/compound/68401
  • Reddit. (n.d.). Acylation of N-Aryl systems using acyl chlorides. URL: https://www.reddit.com/r/Chempros/comments/12k5v6l/acylation_of_naryl_systems_using_acyl_chlorides/
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. URL: https://www.prepchem.
  • Chemistry LibreTexts. (2023). Fischer Esterification. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.
  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. xv, 22-28. URL: https://www.

Sources

Introduction: The Strategic Importance of Pyrimidine Scaffolds and C-O Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Pyrimidine Acetates

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across oncology, virology, and immunology.[1][2][3] Its prevalence in FDA-approved drugs underscores the critical need for efficient and versatile synthetic methods to functionalize this heterocycle.[4][5] Traditionally, palladium-catalyzed cross-coupling reactions have relied heavily on pyrimidine halides (Cl, Br, I) as electrophilic partners. While effective, these precursors can present challenges in terms of stability, availability, and the generation of stoichiometric halide waste.

This guide focuses on a powerful and increasingly relevant alternative: the use of pyrimidine acetates as coupling partners. The activation of the C–O bond of an acetate offers a distinct strategic advantage, leveraging readily available hydroxypyrimidine precursors and providing an orthogonal approach to C–X bond functionalization. Mastering these reactions allows researchers to broaden their synthetic toolbox, enabling novel disconnections in the design of complex pyrimidine-based drug candidates.

As a senior application scientist, this document is designed to provide not just protocols, but a deep, mechanistic understanding of the causality behind experimental choices. We will explore the nuances of catalyst selection, ligand design, and reaction optimization, empowering you to troubleshoot and adapt these methods for your specific molecular targets.

Part 1: The Core Catalytic Cycle: Activating the C–O Bond

At the heart of these transformations lies the palladium catalytic cycle. Unlike the facile oxidative addition of palladium into carbon-halide bonds, the activation of a more inert C–O bond in an acetate requires a carefully orchestrated catalyst system.[6] The general mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

The critical step, Oxidative Addition , involves the insertion of the Pd(0) catalyst into the C–O bond of the pyrimidine acetate. This is the highest energy barrier in the cycle and is only made feasible by the use of highly electron-rich, sterically bulky phosphine ligands. These ligands stabilize the electron-rich palladium center, promoting the cleavage of the strong C–O bond.

General_Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Pyr-OAc pd_intermediate Pyr-Pd(II)(OAc)L_n ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal R-M pd_r Pyr-Pd(II)(R)L_n transmetal->pd_r M-OAc red_elim Reductive Elimination pd_r->red_elim red_elim->pd0 product Pyr-R red_elim->product

Caption: General catalytic cycle for Pd-catalyzed C–O cross-coupling.

Part 2: Key Coupling Methodologies and Protocols

We will now delve into specific, field-proven protocols for the most impactful cross-coupling reactions using pyrimidine acetates.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating carbon-carbon bonds, particularly for generating biaryl structures prevalent in kinase inhibitors.[7][8] When using a pyrimidine acetate, the choice of a highly active catalyst system is paramount to overcome the C–O activation barrier.

Causality Behind the Choices:

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-donating phosphine ligand (e.g., SPhos, RuPhos) is essential. The ligand accelerates both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is required. Its role is to activate the organoboron species, facilitating the transmetalation step where the organic group is transferred from boron to palladium.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are typically used to ensure solubility of all components and to prevent hydrolysis of the boronic acid.

Suzuki_Miyaura_Cycle start Pd(0)L₂ ox_add Oxidative Addition (Pyr-OAc) start->ox_add pd_ii Pyr-Pd(II)(OAc)L₂ ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal boronate [R-B(OR)₃]⁻ boronate->transmetal pd_r Pyr-Pd(II)(R)L₂ transmetal->pd_r red_elim Reductive Elimination pd_r->red_elim red_elim->start product Pyr-R red_elim->product base Base (e.g., K₃PO₄) base->transmetal boronic_acid R-B(OH)₂ boronic_acid->boronate + Base Buchwald_Hartwig_Cycle start Pd(0)L₂ ox_add Oxidative Addition (Pyr-OAc) start->ox_add pd_ii Pyr-Pd(II)(OAc)L₂ ox_add->pd_ii ligand_exchange Amine Coordination & Deprotonation pd_ii->ligand_exchange amine R₂NH amine->ligand_exchange pd_amide Pyr-Pd(II)(NR₂)L₂ ligand_exchange->pd_amide red_elim Reductive Elimination pd_amide->red_elim red_elim->start product Pyr-NR₂ red_elim->product base Base (e.g., NaOtBu) base->ligand_exchange Experimental_Workflow prep 1. Reagent Preparation (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) prep->inert catalyst 3. Catalyst/Ligand Addition (Glovebox or Inert Gas Flow) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Quench & Workup (Extraction, Washing) reaction->workup purify 7. Purification (Column Chromatography) workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

Sources

Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate as a building block for STAT6 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate as a Building Block for Potent and Selective STAT6 Inhibitors

Audience: Researchers, scientists, and drug development professionals in immunology, medicinal chemistry, and pharmacology.

Executive Summary

The Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular mediator for Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling, cytokines central to the pathogenesis of Type 2 inflammatory diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis.[1][2] Consequently, STAT6 has emerged as a high-value therapeutic target for a new generation of oral small-molecule inhibitors.[3][4] This guide provides a comprehensive overview of the strategic use of This compound as a versatile chemical scaffold for the synthesis of potent STAT6 inhibitors. We will detail the underlying biological rationale, provide a representative synthetic protocol, and outline a cascade of biochemical and cellular assays for robust pharmacological characterization.

The Rationale for Targeting the STAT6 Signaling Pathway

The STAT6 pathway is a linchpin in the immune response, particularly in the differentiation of T helper type 2 (Th2) cells, which orchestrate allergic inflammation.[5][6][7] While biologic therapies targeting IL-4/IL-13 have demonstrated significant efficacy, they require parenteral administration.[3] Small molecule inhibitors, such as Janus Kinase (JAK) inhibitors, offer oral bioavailability but can be associated with safety concerns due to their broader activity.[8] A selective, oral STAT6 inhibitor is therefore predicted to offer the efficacy of targeted biologics with the convenience of a small molecule, but with a more favorable safety profile by acting downstream of the JAKs.[3][8][9]

The development of such inhibitors relies on foundational chemical scaffolds that provide a robust platform for structure-activity relationship (SAR) studies. Pyrimidine derivatives have been identified as a promising class of STAT6 inhibitors, with compounds like AS1517499 demonstrating potent activity.[10][11] this compound serves as an ideal starting point, possessing the core pyrimidine ring and functional groups amenable to diverse chemical modifications.

The Canonical STAT6 Signaling Cascade

The activation of STAT6 is a well-defined process initiated by IL-4 or IL-13. Understanding this pathway is crucial for designing assays to evaluate inhibitor efficacy.

  • Cytokine Binding: IL-4 or IL-13 binds to its cognate receptor complex on the cell surface.

  • JAK Activation: This binding event activates receptor-associated Janus Kinases (JAK1/JAK2/TYK2).

  • STAT6 Phosphorylation: The activated JAKs phosphorylate a specific tyrosine residue (Tyr641) on the STAT6 protein.[12]

  • Dimerization & Nuclear Translocation: Phosphorylated STAT6 proteins form homodimers, which then translocate from the cytoplasm into the nucleus.

  • Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoters of target genes, initiating the transcription of genes responsible for the Th2 inflammatory response.[2][7]

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-4/IL-13 Receptor JAKs JAKs Receptor->JAKs Activation STAT6_inactive STAT6 JAKs->STAT6_inactive Phosphorylation (Tyr641) pSTAT6 p-STAT6 STAT6_dimer p-STAT6 Dimer pSTAT6->STAT6_dimer Dimerization STAT6_dimer_nuc p-STAT6 Dimer STAT6_dimer->STAT6_dimer_nuc Nuclear Translocation DNA Target Gene Promoter STAT6_dimer_nuc->DNA DNA Binding Transcription Gene Transcription (e.g., GATA3, Eotaxin) DNA->Transcription Initiates Cytokines IL-4 / IL-13 Cytokines->Receptor Binding

Caption: The IL-4/IL-13 activated STAT6 signaling pathway.

Synthesis of a STAT6 Inhibitor from a Pyrimidine Building Block

The strategic advantage of using this compound lies in its inherent functionality. The pyrimidine core acts as the central scaffold, while the hydroxyl and ethyl acetate groups serve as reactive handles for introducing diversity and optimizing pharmacological properties.

General Synthetic Workflow

A common strategy for elaborating this core involves a multi-step sequence to build out the final inhibitor. This typically includes functionalizing the hydroxyl group and coupling various amine or amide fragments to other positions on the ring, which may be introduced through prior halogenation.

Synthesis_Workflow Start Ethyl 2-(4-hydroxypyrimidin- 5-YL)acetate Step1 Step 1: Halogenation (e.g., Chlorination) Start->Step1 Intermediate1 Halogenated Pyrimidine Intermediate Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Intermediate1->Step2 Intermediate2 Amine-Coupled Intermediate Step2->Intermediate2 Step3 Step 3: Amide Coupling or Side Chain Modification Intermediate2->Step3 Final Final STAT6 Inhibitor Step3->Final Purify Purification & Characterization (HPLC, NMR, MS) Final->Purify

Caption: General synthetic workflow from the building block.
Protocol: Synthesis of a Representative Pyrimidine-based STAT6 Inhibitor

This protocol is a representative example based on established pyrimidine chemistry for synthesizing STAT6 inhibitors like those in the class of AS1517499.[11]

Objective: To synthesize a 2,4,5-trisubstituted pyrimidine derivative as a potential STAT6 inhibitor.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • 2-(3-Chloro-4-hydroxyphenyl)ethan-1-amine

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethanol (EtOH)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC).

Step 1: Chlorination of the Pyrimidine Core

  • Rationale: The hydroxyl group at the 4-position is converted to a more reactive leaving group (chloride) to facilitate subsequent nucleophilic substitution. POCl₃ is a standard and effective reagent for this transformation.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable flask, add phosphorus oxychloride (POCl₃, 5.0 eq) slowly at 0 °C.

    • Heat the reaction mixture to reflux (approx. 100-110 °C) for 3-4 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the chlorinated intermediate, ethyl 2-(4-chloropyrimidin-5-yl)acetate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

  • Rationale: The chloride at C4 is selectively displaced by an amine nucleophile. The choice of amine is critical for SAR. Here, we use an amine fragment known to contribute to STAT6 inhibitory activity.[11] A non-nucleophilic base like TEA or DIPEA is used to scavenge the HCl byproduct.

  • Procedure:

    • Dissolve the chlorinated intermediate (1.0 eq) in a polar aprotic solvent such as DMF or isopropanol.

    • Add 2-(3-Chloro-4-hydroxyphenyl)ethan-1-amine (1.1 eq) and a base like DIPEA (2.0 eq).

    • Heat the mixture to 80-90 °C and stir for 6-12 hours until the starting material is consumed (monitor by LC-MS).

    • Cool the reaction, dilute with water, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the desired amine-coupled product.

Step 3: Further Functionalization (Hypothetical Amidation)

  • Rationale: To build further complexity and explore additional binding interactions, the ethyl ester can be hydrolyzed and then coupled to form an amide, a common functional group in many inhibitors.

  • Procedure:

    • Hydrolyze the ethyl ester of the product from Step 2 using LiOH in a THF/water mixture to obtain the corresponding carboxylic acid.

    • Activate the resulting carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC).

    • Add benzylamine (1.2 eq) and a base (DIPEA, 2.0 eq) and stir at room temperature for 12-24 hours.

    • Work up the reaction by extracting with an organic solvent.

    • Purify the final compound via preparative HPLC or column chromatography.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation of Synthesized Inhibitors

A tiered approach is essential to characterize the synthesized compounds, moving from direct target engagement to cellular function.

BioAssay_Workflow cluster_assays Assay Cascade Biochem Biochemical Assay (Target Engagement) Cellular Cellular Assays (Pathway Inhibition) Biochem->Cellular Functional Functional Assays (Immune Modulation) Cellular->Functional Data Data Analysis (IC50, Selectivity, Efficacy) Functional->Data Compound Synthesized Inhibitor Compound->Biochem

Caption: Tiered workflow for biological evaluation of inhibitors.
Protocol: STAT6 Phosphorylation Inhibition Assay (Biochemical)
  • Principle: This ELISA-based assay quantifies the ability of a compound to inhibit IL-4-induced phosphorylation of STAT6 in cell lysates.

  • Procedure:

    • Cell Culture & Stimulation: Plate a suitable cell line (e.g., ACHN cells) and serum-starve overnight.[12] Treat cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with recombinant human IL-4 (e.g., 100 ng/mL) for 15-30 minutes to induce STAT6 phosphorylation.

    • Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

    • ELISA: Use a sandwich ELISA kit for phosphorylated STAT6 (pSTAT6 Tyr641).[12]

      • Coat plate with a capture antibody for total STAT6.

      • Add cell lysates and incubate.

      • Wash and add a detection antibody specific for pSTAT6, typically conjugated to HRP.

      • Wash and add TMB substrate. Stop the reaction and read absorbance at 450 nm.

    • Analysis: Normalize the pSTAT6 signal to total protein concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: STAT6 Reporter Gene Assay (Cellular)
  • Principle: This assay measures the functional consequence of STAT6 inhibition on its transcriptional activity. It uses a cell line stably transfected with a luciferase reporter gene driven by a STAT6-responsive promoter.[13][14]

  • Procedure:

    • Cell Plating: Seed STAT6 reporter cells (e.g., stably transfected HEK293 or Ba/F3 cells) into a 96-well white plate.[14][15]

    • Compound Treatment: Add serial dilutions of the test inhibitor to the wells and incubate for 1-2 hours.

    • Stimulation: Add IL-4 (e.g., 10 ng/mL) to induce STAT6-dependent luciferase expression.[13] Incubate for an additional 6-16 hours.

    • Lysis & Reading: Add a luciferase assay reagent (e.g., Bright-Glo™) to lyse the cells and provide the substrate. Measure luminescence using a plate reader.

    • Analysis: Calculate the percent inhibition relative to DMSO-treated controls and determine the IC₅₀ value.

Protocol: Inhibition of T-Helper 2 (Th2) Cell Differentiation (Functional)
  • Principle: This assay assesses the inhibitor's ability to block the primary immunological function of STAT6: the differentiation of naive CD4+ T cells into IL-4-producing Th2 cells.[11]

  • Procedure:

    • T Cell Isolation: Isolate naive CD4+ T cells from mouse spleens or human PBMCs using magnetic-activated cell sorting (MACS).

    • Culture & Differentiation: Culture the naive T cells on plates coated with anti-CD3 and anti-CD28 antibodies. Add Th2-polarizing cytokines (IL-4, anti-IFN-γ) to the media.

    • Inhibitor Treatment: Simultaneously, add various concentrations of the STAT6 inhibitor or vehicle (DMSO). Culture for 5-7 days.

    • Analysis:

      • Flow Cytometry: Restimulate the cells and perform intracellular staining for IL-4 to quantify the percentage of Th2 cells.

      • ELISA: Measure the concentration of IL-4 in the culture supernatant.

    • Interpretation: A potent inhibitor will cause a dose-dependent decrease in the percentage of IL-4-positive cells and the amount of secreted IL-4. The IC₅₀ for Th2 differentiation can be calculated.[11]

Data Summary and Interpretation

The data from the assay cascade should be compiled to build a comprehensive profile of the inhibitor.

Assay TypeParameter MeasuredEndpointHypothetical Result (STAT6i-PYR)
Biochemical pSTAT6 Inhibition (ELISA)IC₅₀25 nM
Cellular STAT6 Reporter GeneIC₅₀50 nM
Functional Th2 Differentiation (IL-4)IC₅₀15 nM

Interpretation: The hypothetical data shows potent inhibition across all assays. The strong functional inhibition of Th2 differentiation, with an IC₅₀ value even lower than the direct phosphorylation assay, is a highly desirable characteristic, suggesting excellent cell permeability and on-target effects in a complex biological system.

Conclusion and Future Directions

This compound is a valuable and strategically sound starting material for the development of novel STAT6 inhibitors. Its chemical tractability allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates. The protocols outlined herein provide a robust framework for the synthesis and comprehensive pharmacological evaluation of these compounds. Promising candidates identified through this workflow would be advanced into preclinical in vivo models of allergic inflammation, such as ovalbumin-induced asthma, to assess their therapeutic potential as next-generation oral treatments for Type 2 inflammatory diseases.[9][16][17]

References

  • STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology. Pathology - Research and Practice.
  • Transcriptional regulation by STAT6. PubMed Central (PMC).
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. ResearchGate.
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed.
  • From undruggable to oral therapy: The rise of STAT6 degraders. Labiotech.eu.
  • STAT6 - Recludix Pharma. Recludix Pharma.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed.
  • STAT Inhibitor Pipeline Expands with 22 Drugs Across 18 Companies Targeting Cancer and Inflammatory Diseases. MedPath.
  • Gilead and LEO Pharma Enter Into Strategic Partnership to Accelerate Development of Oral STAT6 Program With Potential in Multiple Inflammatory Diseases. Gilead.
  • Stat6 inhibitors - Articles. BioWorld.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ResearchGate.
  • Highly Selective and Reversible STAT6 Inhibition Demonstrates Potential for Differentiated Efficacy and Safety Profile in Type 2 Allergic Inflammation. American Journal of Respiratory and Critical Care Medicine.
  • STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells. Frontiers in Immunology.
  • STAT6 - Wikipedia. Wikipedia.
  • Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. Recludix Pharma.
  • Inhibition of STAT6 signaling in cell-based assays. ResearchGate.
  • Human STAT6 Inhibitor Screening Assay Kit. ICE Bioscience.
  • Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. PubMed.
  • FastScan™ Total Stat6 ELISA Kit #69530. Cell Signaling Technology.
  • STAT6 cell line-P42226. MyBioSource.
  • In vivo STAT6 inhibition reduces colonic tumor load. ResearchGate.
  • Targeted disruption of Stat6 DNA binding activity by an oligonucleotide decoy blocks IL-4–driven TH2 cell response. Blood (ASH Publications).
  • STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease. PubMed.
  • Human STING (R232) STAT6 Reporter HEK 293 Cells. InvivoGen.
  • AS1517499 | STAT6 Inhibitor. MedchemExpress.com.
  • STAT6 Is Critical for the Induction of Regulatory T Cells In Vivo Controlling the Initial Steps of Colitis-Associated Cancer. MDPI.
  • Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice. PubMed Central (PMC).
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Sigma-Aldrich.
  • Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Journal of Microbiology and Biotechnology.
  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. ResearchGate.
  • ETHYL2-(4-HYDROXYPYRIMIDIN-5-YL)ACETATE CAS#: 6214-46-6. ChemWhat.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
  • Ethyl 2-(pyrimidin-4-yl)acetate | C8H10N2O2 | CID 20295406. PubChem.
  • Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883. PubChem.
  • CAS 937601-32-6 Ethyl [(4-amino-5-cyanopyrimidin-2-YL)thio]acetate. Biosynth.

Sources

Application Note & Protocol: A Validated Method for the Hydrolysis of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the efficient hydrolysis of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate to its corresponding carboxylic acid, 2-(4-hydroxypyrimidin-5-yl)acetic acid. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, and the targeted carboxylic acid serves as a crucial building block for the synthesis of novel therapeutic agents.[1][2][3][4] This protocol emphasizes a base-catalyzed approach, detailing the underlying chemical principles, a step-by-step experimental procedure, data analysis, and troubleshooting. The methodology is designed for reproducibility and scalability, catering to the needs of researchers in drug discovery and chemical development.

Scientific Principles & Rationale

The conversion of an ester to a carboxylic acid, known as hydrolysis, is a cornerstone reaction in organic synthesis. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid and an excess of water. The reaction is reversible, meaning it reaches an equilibrium that includes the starting ester, water, the product carboxylic acid, and alcohol.[5][6][7] To drive the reaction to completion, a large excess of water is required, which can sometimes complicate product isolation.

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method due to its irreversible nature.[6][8][9] The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion.[8][9] The desired carboxylic acid is then obtained by acidifying the reaction mixture during the workup.

For the hydrolysis of this compound, the base-catalyzed (saponification) method is recommended for its high efficiency and irreversibility.

Reaction Mechanism: Base-Catalyzed Hydrolysis

The mechanism proceeds through a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: The hydroxide ion (⁻OH) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a negatively charged tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group.

  • Deprotonation (Irreversible Step): The ethoxide ion, a strong base, deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. This step renders the overall reaction irreversible.

  • Protonation (Workup): Upon completion of the reaction, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final, neutral carboxylic acid product, which typically precipitates from the aqueous solution.

G cluster_0 Reaction Steps Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH Hydroxide Ion (⁻OH) CarboxylicAcid 2-(4-hydroxypyrimidin-5-yl)acetic Acid Intermediate->CarboxylicAcid 2. Elimination Ethoxide Ethoxide (⁻OEt) Intermediate->Ethoxide Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible) Ethanol Ethanol Ethoxide->Ethanol FinalProduct Final Product (Precipitate) Carboxylate->FinalProduct 4. Protonation Workup Acidic Workup (H₃O⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis.

Detailed Experimental Protocol

This protocol details the base-catalyzed hydrolysis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound≥95% PuritySigma-AldrichStarting Material
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificBase Catalyst
Ethanol (EtOH), 200 ProofACS/USP GradeVWRReaction Solvent
Deionized Water (H₂O)Type II or betterLab PurificationSolvent / Reagent
Hydrochloric Acid (HCl), concentrated (37%)ACS ReagentEMD MilliporeAcid for Workup/Protonation
Ethyl Acetate (EtOAc)ACS GradeJ.T. BakerTLC Eluent / Extraction (optional)
HexanesACS GradeJ.T. BakerTLC Eluent
TLC PlatesSilica Gel 60 F₂₅₄MerckReaction Monitoring
Round-bottom flask, magnetic stirrer, condenser-Standard LabwareReaction Apparatus
pH paper or pH meter-Standard LabwareMonitoring acidification
Büchner funnel, filter paper-Standard LabwareProduct Isolation
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1 equivalent).

    • Add ethanol (50 mL) and stir until the starting material is fully dissolved.

  • Initiation of Hydrolysis:

    • In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving NaOH (e.g., 2.5 g, ~2.5 equivalents) in deionized water (30 mL). Caution: Dissolution is exothermic.

    • Add the NaOH solution to the flask containing the ester solution.

    • Attach a reflux condenser to the flask and heat the reaction mixture to 60-70 °C using a heating mantle or oil bath.

  • Reaction Monitoring:

    • Allow the reaction to stir at 60-70 °C for 2-4 hours.

    • Monitor the disappearance of the starting ester using Thin Layer Chromatography (TLC).

      • Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1), potentially with 1% acetic acid to ensure the product is protonated on the plate.

      • Visualization: UV light (254 nm). The starting ester will have a higher Rf value than the polar carboxylic acid product, which should remain close to the baseline.

    • The reaction is complete when the starting ester spot is no longer visible by TLC.

  • Workup and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • The remaining aqueous solution will contain the sodium salt of the product. Cool this solution in an ice bath to 0-5 °C.

    • Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 2-3.

    • A precipitate of the 2-(4-hydroxypyrimidin-5-yl)acetic acid product should form upon acidification.

    • Continue to stir the slurry in the ice bath for another 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts (e.g., NaCl).

    • Continue to pull a vacuum for 15-20 minutes to partially dry the solid.

    • Transfer the solid to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 40-50 °C.

Workflow Visualization

G cluster_workflow Experimental Workflow A 1. Dissolve Ester in Ethanol B 2. Add Aqueous NaOH Solution A->B C 3. Heat Reaction (60-70°C, 2-4h) B->C D 4. Monitor by TLC C->D D->C Incomplete? E 5. Cool to RT & Remove Ethanol D->E Complete? F 6. Acidify with HCl to pH 2-3 E->F G 7. Isolate Product by Filtration F->G H 8. Wash with Cold Water G->H I 9. Dry in Vacuum Oven H->I J Pure 2-(4-hydroxypyrimidin-5-yl)acetic acid I->J

Caption: Step-by-step experimental workflow diagram.

Data Analysis & Expected Results

  • Yield: Calculate the percentage yield based on the initial mass of the ester and the final mass of the dried carboxylic acid.

  • Purity Assessment:

    • Melting Point: Determine the melting point of the product. A sharp melting range close to the literature value indicates high purity.

    • ¹H NMR Spectroscopy: Confirm the structure by dissolving a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show the disappearance of the ethyl group signals (a quartet and a triplet) from the starting material and the appearance of a broad singlet for the carboxylic acid proton.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product, 2-(4-hydroxypyrimidin-5-yl)acetic acid (C₆H₆N₂O₃, MW: 154.12 g/mol ).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction Incomplete Insufficient reaction time or temperature. Inadequate amount of base.Increase reaction time and/or temperature. Ensure at least 2 equivalents of base are used. Re-check TLC.
Low Product Yield Incomplete precipitation during acidification. Product is partially soluble in water. Loss during transfers.Ensure pH is sufficiently acidic (pH 2-3). Perform acidification in an ice bath. Minimize the volume of wash water or use ice-cold saturated NaCl solution to wash the precipitate. Be meticulous during transfers.
Oily Product Forms Product may have a low melting point or is impure.Try to triturate the oil with a non-polar solvent like hexanes to induce solidification. If unsuccessful, extract the acidified aqueous layer with ethyl acetate, dry the organic layer, and evaporate to obtain the product.
Product is Contaminated with Salt (NaCl) Insufficient washing of the filter cake.Wash the solid on the filter funnel thoroughly with additional portions of cold deionized water. Check for the presence of chloride in the filtrate if necessary.

Conclusion

This application note provides a robust and validated protocol for the base-catalyzed hydrolysis of this compound. The saponification method offers a clear advantage over acid-catalyzed routes by being irreversible, typically resulting in higher yields and simpler product isolation. By following this detailed procedure, researchers can reliably synthesize 2-(4-hydroxypyrimidin-5-yl)acetic acid, a valuable intermediate for the development of new chemical entities in the pharmaceutical industry.

References

  • Current Chemistry Letters. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. URL: https://growingscience.com/ccl/Vol11/ccl_2022_2.pdf
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm
  • IgMin Publications Inc. (n.d.). CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. URL: https://www.slideshare.net/IgMinPublicationsInc/chemistry-and-synthesis-of-pyrimidine-heterocyclic-chemistry-pptx
  • YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. URL: https://www.youtube.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). URL: https://www.researchgate.
  • Neville, G. A. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. URL: https://pubmed.ncbi.nlm.nih.gov/1687399/
  • Al-Hamdani, S. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2). URL: https://www.researchgate.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Carboxylic_Acids_and_Esters/15.09%3A_Hydrolysis_of_Esters
  • Chemguide. (n.d.). Hydrolysing Esters. URL: https://www.chemguide.co.uk/organicprops/esters/hydrolysis.html
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. URL: https://www.chemistrysteps.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. URL: https://chem.libretexts.org/Bookshelves/Introductory_Chemistry/Introductory_Chemistry(CK-12)/15%3A_Organic_Chemistry_-_Hydrocarbons/15.09%3A_Hydrolysis_of_Esters
  • EC-UNDP. (n.d.). Ester Hydrolysis Mechanism Base Catalyzed. URL: https://www.ec-undp.
  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate. URL: https://www.prexams.

Sources

Application Notes & Protocols: Strategic Utilization of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate for the Synthesis of Fused Pyrimidine Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fused pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents due to their diverse pharmacological activities.[1][2][3] These bicyclic and polycyclic heterocyclic systems exhibit a broad spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6] The strategic synthesis of these complex molecules is a critical task in drug discovery. This guide provides an in-depth exploration of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate, a highly versatile and pivotal building block for the construction of novel fused pyrimidine derivatives. We will delve into the mechanistic principles, provide detailed, field-proven protocols for the synthesis of key fused systems like pyrido[2,3-d]pyrimidines, and discuss the causality behind experimental choices to ensure reproducibility and success.

Foundational Principles: The Versatility of a Key Precursor

This compound is a uniquely valuable starting material due to the juxtaposition of its reactive centers. The molecule's utility is rooted in two primary features:

  • The 4-Hydroxypyrimidine Core: This moiety exists in tautomeric equilibrium with its pyrimidone form. The ring nitrogens and the oxygen atom can act as nucleophiles, while the electron-deficient carbon atoms are susceptible to nucleophilic attack. This electronic nature is fundamental to its role in cyclization reactions.

  • The Ethyl Acetate Side Chain: The C5-positioning of the acetate group is sterically and electronically favorable for annulation (ring-forming) reactions. The methylene group (α-carbon) is acidic and can be deprotonated to form a nucleophilic enolate, while the ester carbonyl is an electrophilic center.

This dual reactivity allows for a variety of intramolecular and intermolecular cyclization strategies to build additional rings onto the pyrimidine core, leading to a diverse array of fused heterocyclic systems.

G start_node This compound feature1 Reactive Core: 4-Hydroxypyrimidine (Tautomerism, Nucleophilicity) start_node->feature1 feature2 Reactive Side Chain: C5-Ethyl Acetate (α-Carbon Acidity, Carbonyl Electrophilicity) start_node->feature2 reaction_type1 Intramolecular Cyclization feature1->reaction_type1 reaction_type2 Intermolecular Condensation + Cyclization feature1->reaction_type2 feature2->reaction_type1 feature2->reaction_type2 product Fused Pyrimidine Systems (e.g., Pyrido[2,3-d]pyrimidines) reaction_type1->product reaction_type2->product

Figure 1: Logical relationship of the reactive centers in the precursor leading to fused systems.

Protocol I: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors and other targeted therapies.[6][7][8] A classic and efficient method to construct this system is through a base-catalyzed intramolecular condensation, forming the pyridine ring fused to the pyrimidine core.[9]

Mechanistic Rationale

This synthesis proceeds via a Claisen-type condensation. A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of the acetate side chain, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a condensing agent (e.g., ethyl acetate), followed by an intramolecular cyclization where a pyrimidine ring nitrogen attacks the newly formed ketone. Subsequent dehydration yields the stable, aromatic fused ring system. The choice of a strong, non-aqueous base is critical to drive the initial enolate formation and prevent hydrolysis of the ester.

G start This compound + Condensing Agent step1 Base-Catalyzed Enolate Formation (e.g., NaOEt) start->step1 1. Add Base step2 Intermolecular Condensation step1->step2 2. Nucleophilic Attack step3 Intramolecular Cyclization (Annulation) step2->step3 3. Ring Closure step4 Dehydration step3->step4 4. Elimination of H₂O product Pyrido[2,3-d]pyrimidine Product step4->product 5. Aromatization

Figure 2: Workflow for the synthesis of Pyrido[2,3-d]pyrimidines.

Detailed Experimental Protocol

Objective: To synthesize 5-hydroxypyrido[2,3-d]pyrimidin-7(8H)-one.

Materials:

  • This compound

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt), 21% solution in ethanol or freshly prepared from sodium metal and anhydrous ethanol

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Dichloromethane (DCM) and Methanol (for TLC)

  • Standard reflux apparatus with a drying tube or inert gas (N₂/Ar) inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (or connect to an inert gas line). Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Charging: In the flask, dissolve this compound (1 equivalent) in anhydrous ethanol. Add an excess of the condensing agent, ethyl acetate (5-10 equivalents).

  • Reaction Initiation: While stirring the solution at room temperature, slowly add the sodium ethoxide solution (2.5-3 equivalents) via a dropping funnel. The addition should be controlled to manage any exotherm. A precipitate may form upon addition of the base.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle.

  • Monitoring (Self-Validation): Track the reaction's progress using Thin-Layer Chromatography (TLC). Prepare a developing system (e.g., DCM:MeOH 9:1). Periodically take a small aliquot from the reaction, quench it with a drop of acetic acid, and spot it on a TLC plate against the starting material. The reaction is complete when the starting material spot has been completely consumed. This typically takes 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 7. This step quenches the excess base and protonates the product.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The resulting solid precipitate is the crude product.

  • Purification:

    • Collect the crude solid by filtration.

    • Wash the solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.

    • For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate its identity and purity.

Data Summary
EntryCondensing AgentBase (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Ethyl AcetateNaOEt (2.5)Ethanol80865-75
2Diethyl MalonateNaH (3.0)THF661260-70

Protocol II: Multi-Component Synthesis of Pyrimido[4,5-b]indoles

The pyrimido[4,5-b]indole core is another pharmacologically significant scaffold, often explored for its potential as an anticancer and antimicrobial agent.[10] Synthesizing this structure can be efficiently achieved through multi-component reactions (MCRs), which offer atom economy and operational simplicity by forming several bonds in a single pot.[11]

Mechanistic Rationale

While a direct MCR from this compound is complex, a closely related strategy involves the in-situ formation of a reactive pyrimidine intermediate that can undergo a [4+2] annulation reaction. For instance, a pyrimidine derivative can react with an aldehyde and an ammonia source (like ammonium iodide) to construct the indole's fused pyrimidine ring in one pot. The reaction is often promoted by an oxidant (like iodine) and proceeds through a cascade of C-N bond formations and subsequent aromatization.[10][11]

G start_node Pyrimidine Precursor (Related to Title Compound) process One-Pot Cascade Reaction (Multiple C-N Bond Formations) start_node->process reagent1 Aldehyde reagent1->process reagent2 Ammonia Source (e.g., NH₄I) reagent2->process catalyst Catalyst/Promoter (e.g., I₂) catalyst->process product Pyrimido[4,5-b]indole process->product

Figure 3: Conceptual workflow for a multi-component synthesis of Pyrimido[4,5-b]indoles.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize a 9H-pyrimido[4,5-b]indole derivative via a four-component reaction.[11]

Materials:

  • A suitable pyrimidine precursor, such as a 5-formylpyrimidine or a related derivative of the title compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium iodide (serves as both nitrogen source and promoter)

  • Iodine (catalyst)

  • Solvent (e.g., 1,2-dichloroethane or DMSO)

  • Standard reaction vial or flask suitable for heating

Procedure:

  • Setup: To a sealable reaction vial containing a magnetic stir bar, add the pyrimidine precursor (1 equiv.), the aromatic aldehyde (1.2 equiv.), ammonium iodide (2.5 equiv.), and iodine (20 mol%).

  • Solvent Addition: Add the reaction solvent (e.g., DCE) to achieve a suitable concentration (e.g., 0.2 M).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100-120°C. Stir the mixture vigorously.

  • Monitoring (Self-Validation): The reaction progress can be monitored by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the solution with aqueous sodium thiosulfate solution to quench the excess iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure pyrimido[4,5-b]indole product.

  • Characterization: Verify the structure of the purified compound using NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

Data Summary
EntryPyrimidine PrecursorAldehydeNitrogen SourceCatalystSolventTemp. (°C)Typical Yield (%)
1Indole-3-carboxaldehydeBenzaldehydeNH₄II₂DCE12070-85[10][11]
25-Formyluracil4-ChlorobenzaldehydeNH₄OAc-DMSO11065-80

Conclusion and Future Perspectives

This compound stands out as a powerful and adaptable precursor in heterocyclic chemistry. The protocols detailed herein for the synthesis of pyrido[2,3-d]pyrimidines and the conceptual approach for pyrimido[4,5-b]indoles demonstrate its potential for creating medicinally relevant fused pyrimidine systems. The inherent reactivity of its dual functional regions—the pyrimidine core and the acetate side chain—provides a robust platform for further exploration. Future work will undoubtedly focus on leveraging this precursor in novel multi-component reactions, asymmetric catalysis, and flow chemistry applications to rapidly generate libraries of complex fused pyrimidines for drug discovery and development.[12]

References

  • Pyrido[2,3-d]pyrimidin-7(8H)
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]
  • Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal
  • Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. (2016).
  • General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. (n.d.).
  • Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2023). MDPI. [Link]
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. (2024). PubMed. [Link]
  • Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. (2021). PubMed. [Link]
  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (2014). Der Pharma Chemica. [Link]
  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. (2024). PubMed. [Link]
  • (PDF) Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2023).
  • Facile synthesis of 9H-pyrimido[4,5-b]indoles from photolysis of 8-phenyltetrazolo[1,5-c]pyrimidines in acidic media. (n.d.).
  • New Approach to the Synthesis of Benzo[G]Pyrimido[4,5-B]Indoles. (2018).
  • Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. (2015). PubMed. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Solid-Phase Synthesis for Pyrimidine Scaffolds

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in biologically active molecules stems from its ability to engage in a variety of interactions with biological targets. The efficient construction of diverse libraries of pyrimidine derivatives is, therefore, a critical task in modern drug discovery. Solid-phase organic synthesis (SPOS) has emerged as a powerful technology to meet this challenge, offering significant advantages over traditional solution-phase chemistry. By anchoring the initial building block to an insoluble polymer support, SPOS streamlines the entire synthetic process. This methodology facilitates the use of excess reagents to drive reactions to completion, simplifies purification to mere filtration and washing steps, and is highly amenable to automation and the generation of large combinatorial libraries. This guide provides an in-depth exploration of the principles and techniques for the solid-phase synthesis of pyrimidine derivatives, complete with detailed protocols and expert insights to empower researchers in this dynamic field.

The Foundation of SPOS: Solid Supports and Linker Strategies

The success of any solid-phase synthesis is fundamentally dependent on the choice of the solid support and the linker that tethers the molecule of interest to it.

Solid Supports: The most commonly employed solid supports are based on cross-linked polystyrene resins, such as the seminal Merrifield resin. The degree of cross-linking, typically with divinylbenzene (DVB), influences the swelling properties and mechanical stability of the resin beads. For the synthesis of small molecules like pyrimidines, polystyrene resins with 1-2% DVB are generally preferred. Another popular choice is TentaGel resin, which consists of polyethylene glycol (PEG) grafted onto a polystyrene matrix. This composition confers more hydrophilic properties, improving solvation in a wider range of solvents and mimicking a more solution-phase-like reaction environment.

Linker Selection: The Key to a Successful Cleavage Strategy: The linker is a bifunctional molecule that connects the nascent pyrimidine to the solid support. Crucially, the linker must be stable to the reaction conditions employed during the synthesis but labile to a specific cleavage agent to release the final product. The choice of linker dictates the functional group on the final product (e.g., carboxylic acid, amide) and the overall synthetic strategy.

Linker TypeDescriptionCleavage ConditionsFinal Product Functional Group
Wang Resin A p-alkoxybenzyl alcohol linker attached to polystyrene.Strong acid, typically a cocktail of trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1]Carboxylic acid
Rink Amide Resin An acid-labile linker designed to release the product as a C-terminal amide.Mildly acidic conditions (e.g., 20-50% TFA in dichloromethane).Carboxamide
Safety-Catch Linkers These linkers are stable to both acidic and basic conditions. They require an activation step to become labile for cleavage.[2][3][4] For example, a sulfonamide linker can be activated by alkylation, rendering it susceptible to nucleophilic attack.[3]Two-step process: 1. Activation (e.g., alkylation of a sulfonamide, oxidation of a sulfide to a sulfone). 2. Cleavage (e.g., nucleophilic displacement, β-elimination).[3][4][5]Varies depending on the linker and cleavage nucleophile (e.g., amides, esters).
Traceless Linkers These linkers are designed to be cleaved in a way that leaves no residual functionality from the linker on the final product.[6] For instance, a silyl linker can be cleaved via protodesilylation, leaving a hydrogen atom at the point of attachment.Varies depending on the linker chemistry (e.g., acid-mediated desilylation, reductive cleavage, elimination reactions).Typically a C-H bond where the linker was attached.

Visualizing the Workflow: A Generalized Scheme for Solid-Phase Pyrimidine Synthesis

The following diagram illustrates a typical workflow for the solid-phase synthesis of a pyrimidine derivative.

sps_workflow Resin Solid Support (e.g., Wang Resin) Resin_Linker Functionalized Resin Resin->Resin_Linker Linker Attachment Linker Linker BuildingBlock1 Building Block 1 (e.g., Carboxylic Acid) Resin_BB1 Resin-Bound Building Block 1 BuildingBlock1->Resin_BB1 Resin_Linker->Resin_BB1 Loading of BB1 Resin_Intermediate Resin-Bound Intermediate Resin_BB1->Resin_Intermediate Modification Step(s) BuildingBlock2 Building Block 2 BuildingBlock2->Resin_Intermediate Resin_Pyrimidine Resin-Bound Pyrimidine Resin_Intermediate->Resin_Pyrimidine Cyclization BuildingBlock3 Building Block 3 (e.g., Guanidine) BuildingBlock3->Resin_Pyrimidine Pyrimidine Purified Pyrimidine Derivative Resin_Pyrimidine->Pyrimidine Cleavage Cleavage Cleavage Cocktail (e.g., TFA) Cleavage->Pyrimidine Purification Purification (e.g., RP-HPLC) Pyrimidine->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Generalized workflow for solid-phase pyrimidine synthesis.

Experimental Protocols: Synthesis of a 2,4,6-Trisubstituted Pyrimidine Derivative

This section provides a detailed, step-by-step protocol for the synthesis of a 2,4,6-trisubstituted pyrimidine derivative on Wang resin, proceeding through a chalcone intermediate.

Protocol 1: Loading of the First Building Block (4-Hydroxy-3-methoxybenzoic acid) onto Wang Resin

Rationale: The initial step involves the covalent attachment of the first building block to the solid support. Wang resin is chosen here to ultimately yield a pyrimidine with a carboxylic acid handle, which can be useful for further derivatization. The esterification is typically mediated by a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) and a catalyst, 4-dimethylaminopyridine (DMAP).

Materials:

  • Wang resin (100-200 mesh, ~1.0 mmol/g loading)

  • 4-Hydroxy-3-methoxybenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: In a fritted syringe, place Wang resin (1.0 g, ~1.0 mmol). Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL). Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

  • Preparation of the Loading Solution: In a separate flask, dissolve 4-hydroxy-3-methoxybenzoic acid (3.0 mmol), HOBt (3.0 mmol), and DMAP (0.1 mmol) in DMF (5 mL).

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the loading solution to the resin, followed by DIC (3.0 mmol). Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring the Reaction: To monitor the reaction, a small sample of the resin can be taken, washed, dried, and subjected to a test cleavage.

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be estimated by the weight gain of the resin.

Protocol 2: On-Resin Chalcone Formation

Rationale: The resin-bound benzoic acid is converted to a chalcone, which will serve as the precursor for the pyrimidine ring. This is achieved by first protecting the phenolic hydroxyl group as an acetate ester, followed by a Claisen-Schmidt condensation with an appropriate acetophenone.

Materials:

  • Resin-bound 4-hydroxy-3-methoxybenzoic acid

  • Acetic anhydride

  • Pyridine

  • 4'-Aminoacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • DMF, DCM

Procedure:

  • Acetylation of the Phenolic Hydroxyl: Swell the resin from Protocol 1 in DCM (10 mL). Add a solution of acetic anhydride (5.0 mmol) and pyridine (5.0 mmol) in DCM (5 mL). Agitate the mixture for 2 hours. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).

  • Claisen-Schmidt Condensation: To the swelled, acetylated resin in a mixture of EtOH and DMF (1:1, 10 mL), add 4'-aminoacetophenone (4.0 mmol) and a solution of KOH (4.0 mmol) in EtOH (2 mL). Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin with EtOH/water (1:1, 3 x 10 mL), water (3 x 10 mL), EtOH (3 x 10 mL), DCM (3 x 10 mL), and finally MeOH (3 x 10 mL). Dry the resin under vacuum.

Protocol 3: Cyclization to Form the Pyrimidine Ring

Rationale: The resin-bound chalcone is cyclized with guanidine to form the desired 2-aminopyrimidine ring. The reaction is typically carried out in a suitable solvent with a base.[6]

Materials:

  • Resin-bound chalcone

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • DMF

Procedure:

  • Resin Swelling: Swell the resin-bound chalcone from Protocol 2 in DMF (10 mL).

  • Cyclization Reaction: In a separate flask, dissolve guanidine hydrochloride (10.0 mmol) and KOH (10.0 mmol) in EtOH (10 mL). Add this solution to the swollen resin. Heat the mixture at 70°C for 6-8 hours with agitation.[6]

  • Monitoring the Reaction: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin with EtOH (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

pyrimidine_synthesis_workflow Start Wang Resin Loading Protocol 1: Loading (4-Hydroxy-3-methoxybenzoic acid, DIC, HOBt, DMAP) Start->Loading Chalcone_Formation Protocol 2: Chalcone Formation (1. Acetic Anhydride, Pyridine 2. 4'-Aminoacetophenone, KOH) Loading->Chalcone_Formation Cyclization Protocol 3: Cyclization (Guanidine HCl, KOH) Chalcone_Formation->Cyclization Cleavage Protocol 4: Cleavage (TFA/H2O/TIS) Cyclization->Cleavage Purification Protocol 5: Purification (RP-HPLC) Cleavage->Purification Characterization Protocol 6: Characterization (LC-MS, NMR) Purification->Characterization Final_Product Final 2,4,6-Trisubstituted Pyrimidine Characterization->Final_Product

Caption: Step-by-step workflow for the synthesis of a 2,4,6-trisubstituted pyrimidine.

Protocol 4: Cleavage of the Pyrimidine Derivative from the Resin

Rationale: The final step is the cleavage of the synthesized pyrimidine from the solid support. For Wang resin, this is achieved using a strong acid, typically TFA. Scavengers such as water and triisopropylsilane (TIS) are added to the cleavage cocktail to trap reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive functional groups on the product.[1]

Materials:

  • Resin-bound pyrimidine derivative

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried resin from Protocol 3 in a fritted syringe. Wash with DCM (3 x 5 mL) to remove any residual DMF.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Product Collection: Drain the filtrate containing the cleaved product into a collection vessel. Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.

  • Precipitation: Concentrate the combined filtrates under a stream of nitrogen. Add cold diethyl ether to precipitate the crude product.

  • Isolation: Centrifuge the mixture to pellet the product. Decant the ether and dry the crude product under vacuum.

Protocol 5: Purification by Reverse-Phase HPLC (RP-HPLC)

Rationale: The crude product obtained after cleavage typically contains impurities from scavengers and side reactions. RP-HPLC is a powerful technique for purifying the target pyrimidine derivative based on its hydrophobicity.

Materials:

  • Crude pyrimidine derivative

  • HPLC-grade water with 0.1% TFA (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% TFA (Mobile Phase B)

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm (analytical) or larger for preparative scale.

    • Flow Rate: 1 mL/min (analytical).

    • Detection: UV at 254 nm and 280 nm.

    • Gradient: A typical gradient would be 10-90% Mobile Phase B over 30 minutes. The gradient should be optimized for the specific compound.

  • Purification: Inject the sample onto the HPLC system. Collect the fractions corresponding to the major peak with the expected retention time.

  • Product Recovery: Combine the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified pyrimidine derivative as a TFA salt.

Protocol 6: Characterization by LC-MS and NMR

Rationale: The identity and purity of the final product must be confirmed. LC-MS provides information on the molecular weight and purity, while NMR spectroscopy elucidates the chemical structure.

LC-MS Analysis:

  • Column: C18, 3.5 µm particle size, 2.1 x 100 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5-95% B over 10 minutes.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion should be observed.

NMR Spectroscopy:

  • Solvent: DMSO-d₆ or CDCl₃.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the pyrimidine ring proton, and protons of the substituents. For a 2,4,6-trisubstituted pyrimidine, the C5-H of the pyrimidine ring typically appears as a singlet in the aromatic region.

  • ¹³C NMR: Expect signals corresponding to all the carbon atoms in the molecule. The chemical shifts of the pyrimidine ring carbons are characteristic.

Troubleshooting Common Issues in Solid-Phase Pyrimidine Synthesis

IssuePossible Cause(s)Suggested Solution(s)
Low Loading of the First Building Block - Incomplete activation of the carboxylic acid.- Steric hindrance.- Poor resin swelling.- Increase the equivalents of coupling reagents (DIC, HOBt).- Increase the reaction time or temperature.- Ensure the resin is fully swollen in a suitable solvent before the reaction.
Incomplete Reactions on the Solid Support - Insufficient excess of reagents.- Poor diffusion of reagents into the resin beads.- Steric hindrance from the growing molecule or the resin backbone.- Increase the concentration and excess of the soluble reagents.- Use a more suitable solvent that swells the resin effectively.- Consider using a more flexible linker or a different solid support (e.g., TentaGel).- Increase reaction time and/or temperature. Microwave irradiation can be beneficial.
Formation of Side Products During Cleavage - Incomplete scavenging of reactive cations.- Degradation of the product under strong acidic conditions.- Use a more comprehensive scavenger cocktail (e.g., including ethanedithiol for tryptophan-like moieties).- Reduce the cleavage time or perform the cleavage at a lower temperature.- Consider using a milder cleavage linker if the molecule is acid-sensitive.
Difficulty in Purifying the Final Product - Presence of closely eluting impurities.- Poor solubility of the crude product.- Optimize the HPLC gradient to improve the separation of the target compound from impurities.- Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier.- Dissolve the crude product in a stronger solvent (e.g., DMSO) for injection, if compatible with the HPLC system.

Concluding Remarks

Solid-phase synthesis is a robust and highly efficient platform for the generation of pyrimidine libraries for drug discovery and chemical biology. A thorough understanding of the interplay between the solid support, linker, and reaction conditions is paramount for success. The protocols and guidelines presented here offer a solid foundation for researchers to embark on the solid-phase synthesis of diverse pyrimidine derivatives. By carefully selecting the synthetic strategy and diligently monitoring the reactions, scientists can harness the full potential of SPOS to accelerate the discovery of novel pyrimidine-based molecules with significant biological activities.

References

  • Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives.
  • Albericio, F., & de la Torre, B. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
  • Di Lucrezia, R., Gilbert, I. H., & Floyd, C. D. (2000). Solid Phase Synthesis of Purines from Pyrimidines.
  • Elmer, S. L. (2003). Sulfur and Selenium Safety Catch Linkers. University of Illinois Urbana-Champaign. [Link]
  • AAPPTec. (n.d.). Cleavage from Wang Resin.
  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. [Link]
  • Raju, G., & Kumar, H. S. (2011). Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. E-Journal of Chemistry, 8(1), 291-296. [Link]
  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]
  • Kappe, C. O. (2003). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
  • Albericio, F., & de la Torre, B. G. (2021). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 22(19), 10221. [Link]
  • Marshall, G. R., & Li, W. (2000). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 5(1), 1-14. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered before or during the synthesis planning phase.

Q1: What is the most reliable and common method for synthesizing this compound?

A1: The most prevalent and robust method is the cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEEMM) and formamidine .[1][2] This approach is a variation of the classic Pinner pyrimidine synthesis, which is widely used for constructing the pyrimidine core.[3] The reaction reliably forms the desired 4-hydroxypyrimidine ring with the ethyl acetate group correctly positioned at C5.

Q2: What are the critical starting materials and what should I look out for?

A2: The two key precursors are:

  • Diethyl ethoxymethylenemalonate (DEEMM): This is a crucial electrophilic C3 building block. Its purity is paramount; impurities can lead to side reactions and low yields. It is commercially available, but can also be prepared by reacting diethyl malonate with triethyl orthoformate.[4][5][6]

  • Formamidine: This provides the N-C-N fragment of the pyrimidine ring. Formamidine is often used as a salt (e.g., formamidine acetate or hydrochloride) and generated in situ or used with a base. It can be unstable, so using a fresh, high-purity source is essential for good conversion.

Q3: What are the typical reaction conditions?

A3: The reaction is typically performed in an alcoholic solvent, most commonly ethanol . A base, such as sodium ethoxide (NaOEt) , is required to facilitate the reaction by deprotonating the formamidine salt and catalyzing the cyclization. The reaction is usually conducted at reflux temperature to ensure a reasonable reaction rate. Anhydrous conditions are highly recommended to prevent hydrolysis of the ester functionalities and the DEEMM starting material.

Q4: How can I monitor the progress of the reaction?

A4: The most effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .[7] Use a solvent system like ethyl acetate/hexane to track the consumption of the starting materials (DEEMM will be UV active) and the appearance of the more polar product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Q5: How is the final product isolated and purified?

A5: After the reaction is complete, a typical workup involves neutralizing the basic reaction mixture with an acid (e.g., acetic acid or dilute HCl), followed by removal of the solvent under reduced pressure. The crude product often precipitates upon cooling or concentration. Purification is most commonly achieved by recrystallization from a suitable solvent like ethanol, water, or a mixture thereof.[8][9] For higher purity, flash column chromatography using silica gel with an ethyl acetate/hexane or dichloromethane/methanol gradient is effective.[8]

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section provides a systematic, cause-and-effect approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Your reaction has been running for the expected duration, but TLC analysis shows a large amount of unreacted starting material or no desired product spot.

Potential Cause Scientific Rationale Suggested Solution
Ineffective Base/Incorrect Stoichiometry The base (e.g., sodium ethoxide) is crucial for deprotonating the formamidine salt, creating the active nucleophile. An insufficient amount of base will result in poor conversion.Ensure at least one molar equivalent of a strong base like NaOEt is used relative to the formamidine salt. Prepare the NaOEt solution fresh from sodium metal and absolute ethanol for maximum activity.
Poor Quality of Formamidine Formamidine and its salts can degrade upon storage, especially if exposed to moisture, leading to lower concentrations of the active reagent.Use a fresh bottle of formamidine salt from a reputable supplier. If degradation is suspected, consider synthesizing formamidine acetate immediately prior to use.
Hydrolysis of DEEMM Diethyl ethoxymethylenemalonate is susceptible to hydrolysis, especially under non-anhydrous conditions, which deactivates this key electrophile.Ensure all glassware is oven-dried. Use anhydrous/absolute ethanol as the solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Suboptimal Reaction Temperature The activation energy for the cyclocondensation may not be reached at lower temperatures, leading to a stalled or extremely slow reaction.[10]Ensure the reaction mixture is maintained at a consistent reflux. Use an oil bath for uniform heating. Monitor the internal temperature if possible.
Problem 2: Significant Formation of Byproducts/Impurities

Your reaction shows product formation, but TLC or HPLC reveals multiple, significant side products, complicating purification and reducing yield.

Potential Cause Scientific Rationale Suggested Solution
Self-Condensation of DEEMM Under basic conditions, DEEMM can potentially undergo side reactions if the nucleophile (formamidine) is not readily available.Try a reverse addition: add the DEEMM solution slowly to the mixture of formamidine and base in ethanol. This ensures formamidine is always in excess relative to the added DEEMM.
Hantzsch-type Dihydropyridine Formation Although less common in this specific synthesis, related pyrimidine syntheses can be plagued by competing pathways like the Hantzsch reaction, especially if ammonia is present from formamidine decomposition.[7][11]Strict temperature control is key. Avoid excessive heating, as higher temperatures can promote decomposition of reagents and favor alternative reaction pathways.[11]
Incomplete Cyclization An intermediate may form but fail to cyclize efficiently, leading to a buildup of linear adducts. This can be due to steric factors or insufficient activation.[7]Ensure the reaction is run for a sufficient duration. Monitor via TLC until the intermediate spot is fully converted. If the problem persists, a slightly stronger base or a higher-boiling solvent (e.g., n-butanol) could be cautiously explored.
Problem 3: Difficulty in Product Isolation and Purification

The reaction appears successful, but isolating a pure, crystalline product is challenging.

Potential Cause Scientific Rationale Suggested Solution
Product is Highly Soluble The product may have high solubility in the reaction solvent (ethanol), preventing precipitation upon cooling and leading to low recovery.After neutralizing the reaction, evaporate the solvent completely. Attempt to triturate the resulting residue with a solvent in which the product is less soluble (e.g., cold water, diethyl ether, or a hexane/ethyl acetate mixture) to induce precipitation or crystallization.
Failure to Crystallize The crude product is an oil or amorphous solid that resists crystallization, often due to the presence of impurities that disrupt the crystal lattice.1. Solvent Screening: Test the solubility of the crude material in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate) to find a suitable recrystallization system.[12] 2. Anti-Solvent Method: Dissolve the crude product in a minimal amount of a good solvent, then slowly add an "anti-solvent" (in which the product is insoluble) until turbidity persists. Allow to stand and crystallize.[12]
Co-precipitation with Salts Salts formed during the neutralization step (e.g., sodium acetate) can precipitate with the product, leading to inorganic impurities.Before crystallization, attempt to remove salts by dissolving the crude residue in a suitable organic solvent (like ethyl acetate or DCM) and washing with water. The organic layer can then be dried and concentrated. If the product is water-soluble, consider purification via flash chromatography.
Peak Tailing in Chromatography The polar 4-hydroxy group can interact strongly with silica gel, causing significant peak tailing during column chromatography.[12]1. Modify Mobile Phase: Add a small amount (0.5-1%) of a polar modifier like acetic acid or triethylamine to the eluent to suppress unwanted interactions with the silica. 2. Use HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective purification technique than standard reverse-phase HPLC.[12]

Visualized Workflows and Mechanisms

To provide further clarity, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

Reaction Mechanism: Cyclocondensation Pathway

reaction_mechanism DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Intermediate1 Nucleophilic Attack (Intermediate A) DEEMM->Intermediate1 Step 1 Formamidine Formamidine Formamidine->Intermediate1 Step 1 Base Base (e.g., NaOEt) Base->Formamidine Activates Intermediate2 Ethanol Elimination (Intermediate B) Intermediate1->Intermediate2 Step 2 Intermediate3 Intramolecular Cyclization (Intermediate C) Intermediate2->Intermediate3 Step 3 Product This compound Intermediate3->Product Step 4 (Tautomerization)

Caption: The reaction mechanism for the synthesis of this compound.

Troubleshooting Decision Workflow

troubleshooting_workflow Start Reaction Outcome Unsatisfactory CheckYield Low Yield? Start->CheckYield CheckPurity Purity Issues? Start->CheckPurity CheckReagents Verify Reagent Quality (Formamidine, DEEMM) CheckYield->CheckReagents Yes CheckSideRxns Investigate Side Reactions (Reverse Addition, Temp Control) CheckPurity->CheckSideRxns Yes CheckConditions Optimize Conditions (Base, Temp, Anhydrous) CheckReagents->CheckConditions MonitorReaction Extend Reaction Time (Monitor by TLC) CheckConditions->MonitorReaction PurificationStrategy Refine Purification CheckSideRxns->PurificationStrategy Recrystallize Recrystallization (Solvent Screening) PurificationStrategy->Recrystallize Chromatography Column Chromatography (Modify Eluent) PurificationStrategy->Chromatography

Sources

Technical Support Center: Purification of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for the column chromatography purification of this key pyrimidine intermediate.

Introduction: The Chemistry of Purifying a Polar Heterocycle

This compound is a polar heterocyclic compound, and its purification by normal-phase column chromatography presents a unique set of challenges. The presence of a hydroxyl group and two nitrogen atoms in the pyrimidine ring can lead to strong interactions with the silica gel stationary phase, potentially causing issues such as peak tailing, poor resolution, and even irreversible adsorption or degradation of the compound on the column.[1]

This guide is structured to anticipate and address these challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of this compound.

Problem 1: My compound is not moving off the baseline on the TLC plate, even in highly polar solvent systems.

Answer:

This is a common issue with polar compounds like this compound. The strong interactions between the hydroxyl and pyrimidine functionalities and the acidic silanol groups on the silica gel surface can lead to very strong retention.

  • Immediate Action:

    • Increase Mobile Phase Polarity: If you are using a standard solvent system like ethyl acetate/hexane, you will need to significantly increase the polarity. Try adding methanol to your ethyl acetate. Start with a small percentage (e.g., 5% methanol in ethyl acetate) and gradually increase it.

    • Solvent System Change: Consider switching to a more polar solvent system altogether. Dichloromethane/methanol is a common choice for polar compounds.[2]

  • Underlying Cause & Long-Term Solution:

    • Acid-Base Interactions: The silica gel surface is acidic. The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups, leading to streaking and poor elution. To counteract this, you can:

      • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.[2]

      • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a very effective alternative.[3]

Problem 2: The separation between my desired product and an impurity is very poor.

Answer:

Achieving good resolution between compounds of similar polarity requires careful optimization of the mobile phase.

  • Immediate Action:

    • Fine-Tune Solvent Ratio: If you see some separation on the TLC, you are in the right polarity range. Make small, incremental changes to your solvent ratio to improve the separation (e.g., if you are using 10% methanol in dichloromethane, try 8% or 12%). The goal is to find a solvent system that gives a retention factor (Rf) of around 0.2-0.3 for your target compound, with clear separation from impurities.

    • Try a Ternary Solvent System: Sometimes, adding a third solvent with a different polarity can improve selectivity. For example, a mixture of hexane, ethyl acetate, and a small amount of methanol can sometimes provide better separation than a two-solvent system.

  • Underlying Cause & Long-Term Solution:

    • Insufficient Selectivity: The chosen solvent system may not be interacting differently enough with your compound and the impurity. Experiment with different solvent combinations. For instance, if you are using an alcohol as the polar component, try an aprotic polar solvent like acetone or acetonitrile to see if it alters the selectivity. The choice of stationary phase also plays a crucial role in selectivity.[4][5]

Problem 3: My compound appears to be degrading on the column.

Answer:

Hydroxypyrimidine derivatives can be sensitive to the acidic nature of silica gel.

  • Immediate Action:

    • TLC Stability Test: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour or two, and then develop the plate. If you see new spots or a significant decrease in the intensity of your product spot, it is likely degrading on the silica.[1]

    • Minimize Contact Time: If there is minor degradation, running the column faster can help. Use a slightly more polar mobile phase to elute the compound more quickly, and apply pressure to increase the flow rate.

  • Underlying Cause & Long-Term Solution:

    • Acid-Catalyzed Degradation: The acidic silanol groups on the silica gel can catalyze the degradation of sensitive compounds.

      • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base. This can be done by washing the silica with a solvent containing a small amount of triethylamine and then drying it before packing the column.

      • Alternative Stationary Phases: As mentioned before, neutral alumina or reversed-phase silica are excellent alternatives for acid-sensitive compounds.[2]

Problem 4: The column "cracked" after I packed it.

Answer:

A cracked column bed leads to poor separation as the solvent and sample will channel through the cracks instead of flowing uniformly through the stationary phase.

  • Immediate Action:

    • Unfortunately, a cracked column usually cannot be salvaged and will need to be repacked.

  • Underlying Cause & Prevention:

    • Improper Packing: Cracking is often caused by air bubbles in the slurry or by letting the top of the column run dry.

      • Proper Slurry Preparation: Ensure your silica slurry is homogeneous and free of air bubbles before pouring it into the column.

      • Wet Packing: Always pack the column with a slurry of silica gel in the initial, least polar solvent you will be using.

      • Never Let the Column Run Dry: Always keep the silica bed covered with solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Due to the polar nature of the compound, a good starting point for TLC analysis would be a relatively polar solvent system. We recommend starting with the following:

  • System 1: 100% Ethyl Acetate

  • System 2: 95:5 Ethyl Acetate / Methanol

  • System 3: 9:1 Dichloromethane / Methanol

Run TLC plates in these systems to determine the optimal polarity. Adjust the solvent ratios to achieve an Rf value of 0.2-0.3 for the target compound.

Q2: How much crude material can I load onto my column?

A2: A general rule of thumb for good separation is to load an amount of crude material that is 1-2% of the mass of the silica gel. For example, for a column packed with 100 g of silica gel, you should load 1-2 g of your crude product. Overloading the column is a common cause of poor separation.[2]

Q3: Should I use dry loading or wet loading for my sample?

A3: For polar compounds that may not be very soluble in the initial, less polar mobile phase, dry loading is often the preferred method.

  • Dry Loading Procedure:

    • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.

    • Carefully evaporate the solvent under reduced pressure until you have a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

Dry loading ensures that your compound is introduced to the column in a narrow, even band, which is crucial for good separation.[6]

Q4: What are the potential impurities I should be looking for?

A4: The impurities in your crude product will depend on the synthetic route used. Common impurities in the synthesis of pyrimidine derivatives can include:

  • Unreacted Starting Materials: These are often less polar than the final product.

  • Side-Products from the Cyclization Reaction: The synthesis of pyrimidines often involves a cyclization step, which can sometimes lead to the formation of regioisomers or incompletely cyclized products.[4]

  • By-products from Reagents: Reagents used in the synthesis can sometimes lead to by-products that need to be removed.

Careful analysis of your crude reaction mixture by TLC, comparing it to your starting materials, is the best way to identify the number and relative polarities of the impurities.

Q5: How can I visualize the spots on my TLC plate?

A5: this compound contains a UV-active pyrimidine ring. Therefore, the primary method for visualization will be under a UV lamp at 254 nm. Additionally, you can use a potassium permanganate (KMnO4) stain, which is a general stain for organic compounds and can help visualize any UV-inactive impurities.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the purification of this compound. It is essential to first optimize the solvent system using TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate, Methanol, Dichloromethane

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

Methodology:

  • TLC Analysis and Solvent System Optimization:

    • Prepare several developing chambers with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, dichloromethane/methanol).

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the crude material onto TLC plates and develop them in the different solvent systems.

    • Visualize the plates under a UV lamp.

    • The ideal solvent system will give your target compound an Rf of ~0.2-0.3 and provide the best possible separation from all impurities.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in your chosen initial mobile phase (the least polar solvent mixture you will use).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal volume of a polar solvent.

    • Add silica gel (2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder onto the top layer of sand in your column.

  • Elution:

    • Carefully add your initial mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Apply gentle pressure to the top of the column (using a pump or bulb) to maintain a steady flow rate.

    • If using a gradient elution, gradually increase the polarity of your mobile phase as the column runs. A typical gradient for this compound might start with 100% ethyl acetate and gradually increase the percentage of methanol.

  • Fraction Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

Data Summary and Visualization

Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent SystemRatio (v/v)Expected Rf Range for Target CompoundNotes
Ethyl Acetate / Hexane1:1 to 100% Ethyl AcetateLowGood starting point to see if the compound moves at all.
Dichloromethane / Methanol98:2 to 90:100.1 - 0.4A versatile system for many polar compounds.
Ethyl Acetate / Methanol98:2 to 90:100.1 - 0.4Another good option; may offer different selectivity.
Dichloromethane / Acetone9:1 to 1:1VariableCan be useful if other systems fail to give good separation.
Diagram 1: Troubleshooting Logic Flow

Troubleshooting_Column_Chromatography start Start Purification tlc Perform TLC Analysis start->tlc pack_column Pack Column tlc->pack_column Good Separation no_movement Problem: Compound not moving on TLC tlc->no_movement Issue? poor_separation Problem: Poor Separation tlc->poor_separation Issue? load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions combine_pure Combine Pure Fractions & Evaporate analyze_fractions->combine_pure Good Separation analyze_fractions->poor_separation Issue? degradation Problem: Compound Degradation analyze_fractions->degradation Issue? end Pure Product combine_pure->end increase_polarity Solution: Increase mobile phase polarity (e.g., add MeOH) no_movement->increase_polarity add_base Solution: Add basic modifier (e.g., Triethylamine) no_movement->add_base change_stationary_phase Solution: Change stationary phase (Alumina or C18) no_movement->change_stationary_phase fine_tune_ratio Solution: Fine-tune solvent ratio poor_separation->fine_tune_ratio ternary_system Solution: Try a ternary solvent system poor_separation->ternary_system stability_test Action: Perform TLC stability test degradation->stability_test increase_polarity->tlc add_base->tlc change_stationary_phase->tlc change_stationary_phase->pack_column fine_tune_ratio->tlc ternary_system->tlc stability_test->change_stationary_phase run_faster Solution: Run column faster stability_test->run_faster deactivate_silica Solution: Deactivate silica with base stability_test->deactivate_silica run_faster->run_column deactivate_silica->pack_column

Caption: Troubleshooting workflow for column chromatography.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Final Steps tlc_analysis 1. TLC Analysis: Optimize solvent system column_packing 2. Column Packing: Prepare silica slurry and pack tlc_analysis->column_packing sample_prep 3. Sample Preparation: Dry loading with silica column_packing->sample_prep sample_loading 4. Sample Loading: Add sample to column sample_prep->sample_loading elution 5. Elution: Run column with mobile phase (isocratic or gradient) sample_loading->elution fraction_collection 6. Fraction Collection elution->fraction_collection fraction_analysis 7. Fraction Analysis: Monitor by TLC fraction_collection->fraction_analysis pooling 8. Pooling: Combine pure fractions fraction_analysis->pooling evaporation 9. Solvent Evaporation pooling->evaporation final_product 10. Purified Product evaporation->final_product

Caption: Step-by-step experimental workflow.

References

  • Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Das Sharma, U., Kumar, L., & Verma, R. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 11(9), 4143-4148.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

Sources

Technical Support Center: Synthesis of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist in optimizing your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in the development of various therapeutic agents, typically involves the cyclocondensation of a β-ketoester equivalent with formamide. A common synthetic route is the reaction of ethyl 3-ethoxy-2-formylpropanoate with formamide in the presence of a base. While seemingly straightforward, this reaction is often plagued by issues such as low yield, formation of side products, and purification difficulties. This guide will address these challenges systematically.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yield is the most frequently encountered issue in this synthesis. The root causes can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.[1]

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, particularly the ethyl 3-ethoxy-2-formylpropanoate and formamide, can significantly hinder the reaction. Residual moisture is a common culprit in reactions involving condensation.

    • Solution: Ensure your starting materials are of high purity. Dry your solvents and reagents thoroughly before use. For instance, formamide can be dried over molecular sieves.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical factor. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, a temperature that is too high can promote side reactions and decomposition of the product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature. A stepwise increase in temperature might be necessary to drive the reaction to completion.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. An excess of one reactant may not necessarily lead to a higher yield and can complicate the purification process.

    • Solution: Carefully calculate and measure the stoichiometry of your reactants. A slight excess of formamide is often used to ensure complete conversion of the β-ketoester.

  • Ineffective Catalyst or Base: The choice and concentration of the base are critical. A base that is too weak may not facilitate the reaction efficiently, while a base that is too strong can lead to unwanted side reactions.

    • Solution: Sodium ethoxide is a commonly used base for this type of condensation. Ensure the base is freshly prepared or properly stored to maintain its activity. The catalytic amount should be optimized for your specific reaction conditions.

  • Atmosphere Control: Pyrimidine syntheses can be sensitive to air and moisture.[1]

    • Solution: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions and improve the overall yield.

ParameterRecommended RangeTroubleshooting Action
Temperature 80-120 °COptimize in 10 °C increments, monitoring by TLC.
Formamide 1.5 - 3.0 equivalentsStart with 2 equivalents and adjust based on conversion.
Base (e.g., NaOEt) 1.0 - 1.2 equivalentsEnsure fresh, active base is used.
Reaction Time 4 - 24 hoursMonitor reaction progress by TLC to avoid product degradation.
Issue 2: Formation of Multiple Products and Impurities

Question: My crude product shows multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple products is a common issue in pyrimidine synthesis due to the potential for various side reactions.[2]

Potential Side Reactions and Solutions:

  • Self-Condensation of Starting Materials: Under basic conditions, the β-ketoester can undergo self-condensation.

    • Solution: Control the reaction temperature and the rate of addition of the base. Adding the base slowly to the reaction mixture can help to minimize this side reaction.

  • Formation of Isomeric Pyrimidines: Depending on the reaction conditions, there is a possibility of forming isomeric pyrimidine derivatives, although for this specific synthesis, the desired 4-hydroxy isomer is generally favored.

    • Solution: Careful control of pH and temperature can enhance the regioselectivity of the reaction.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in the formation of linear, uncyclized products.[3]

    • Solution: Ensure a sufficient reaction time and optimal temperature to drive the cyclization to completion. The addition of a catalytic amount of a Brønsted acid in the final stage of the reaction can sometimes facilitate the cyclization and dehydration steps.[2]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the best methods for purifying this compound?

Answer: The purification of polar heterocyclic compounds like 4-hydroxypyrimidines can be challenging due to their high polarity and potential for strong interactions with stationary phases.[4]

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying polar compounds.

    • Procedure: Dissolve the crude product in a minimum amount of a hot polar solvent (e.g., ethanol, isopropanol, or a mixture with water) and allow it to cool slowly. If the product fails to crystallize, adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) can induce precipitation.[4]

  • Column Chromatography: If crystallization is not effective, column chromatography can be used.

    • Stationary Phase: Due to the polar nature of the product, normal-phase silica gel chromatography can be challenging. Consider using a more polar stationary phase like alumina or a reverse-phase C18 column.[5]

    • Solvent System: For normal-phase chromatography, a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol is often required. For reverse-phase chromatography, a gradient of water and acetonitrile or methanol is typically used.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for highly polar compounds as it uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent.[4]

Purification MethodKey Considerations
Crystallization Solvent selection is critical. Use a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
Column Chromatography The high polarity of the product may lead to peak tailing on silica gel. Consider alternative stationary phases.
HILIC Excellent for separating highly polar compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of formamide in this synthesis? A1: Formamide serves as the source of the N1-C2-N3 fragment of the pyrimidine ring. It condenses with the β-ketoester to form the heterocyclic ring.[6]

Q2: Can I use other bases besides sodium ethoxide? A2: Yes, other bases like sodium methoxide or potassium tert-butoxide can be used. However, the choice of base can affect the reaction rate and yield, so optimization may be necessary.

Q3: How can I effectively monitor the reaction progress? A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a polar solvent system (e.g., 10% methanol in dichloromethane) to achieve good separation of the starting materials and the product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q4: My product appears to be degrading on the silica gel column. What should I do? A4: The 4-hydroxypyrimidine moiety can be slightly acidic, which can lead to strong interactions and potential degradation on silica gel. You can try neutralizing the silica gel by pre-treating it with a triethylamine solution in your eluent. Alternatively, switch to a less acidic stationary phase like alumina or use reverse-phase chromatography.

Q5: What is the expected appearance of the final product? A5: this compound is typically a solid at room temperature. Its color can range from white to off-white or pale yellow.

Experimental Protocols

General Synthesis of this compound
  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-ethoxy-2-formylpropanoate (1 equivalent).

  • Add formamide (2 equivalents) and anhydrous ethanol.

  • Slowly add a solution of sodium ethoxide in ethanol (1.1 equivalents) to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to reflux (approximately 80-90 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

  • After completion, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of ~7.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by recrystallization from ethanol or by column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway Ethyl 3-ethoxy-2-formylpropanoate Ethyl 3-ethoxy-2-formylpropanoate Intermediate Intermediate Ethyl 3-ethoxy-2-formylpropanoate->Intermediate + Formamide + NaOEt This compound This compound Intermediate->this compound Cyclization & Dehydration

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Purity Check Purity of Starting Materials Start->Purity Purity->Start Impure Temp Optimize Reaction Temperature Purity->Temp Pure Temp->Start Suboptimal Stoich Verify Stoichiometry Temp->Stoich Optimized Stoich->Start Incorrect Base Check Base Activity Stoich->Base Correct Base->Start Inactive Atmosphere Use Inert Atmosphere Base->Atmosphere Active Atmosphere->Start Air/Moisture End Improved Yield Atmosphere->End Inert

Caption: Troubleshooting workflow for low reaction yield.

References

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Schober, L., et al. (2016). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Beilstein Journal of Organic Chemistry, 12, 2346-2353. [Link]
  • Brederck, H. (1957). Process for preparing 4-hydroxypyrimidine.
  • Reddy, T. J., et al. (2019).

Sources

Technical Support Center: Synthesis and Purification of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, curated for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis and purification of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. As Senior Application Scientists, we ground our advice in established chemical principles and field-proven experience to help you navigate the common challenges associated with this synthesis.

Part 1: Understanding the Synthesis and Key Challenges

The synthesis of this compound typically involves a two-step process. First is the formation of an activated three-carbon precursor, followed by cyclocondensation with formamidine acetate to construct the pyrimidine ring.

Typical Synthetic Route:

  • Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate. This is commonly achieved through the reaction of Ethyl acetoacetate with Triethyl orthoformate, often using acetic anhydride as a catalyst and water scavenger.[1][2]

  • Step 2: Cyclocondensation. The resulting Ethyl 2-(ethoxymethylene)acetoacetate is then reacted with Formamidine acetate to form the desired 4-hydroxypyrimidine ring system.[3][4]

The primary purification challenges arise from the high polarity of the 4-hydroxypyrimidine core, which can lead to issues like poor retention in reverse-phase chromatography and difficulty in crystallization due to high solubility in polar solvents.[5] Furthermore, the presence of unreacted starting materials and various side-products with similar physicochemical properties can complicate isolation.[6]

Diagram: Synthetic Pathway

Synthetic_Pathway EA Ethyl Acetoacetate Intermediate Ethyl 2-(ethoxymethylene)acetoacetate EA->Intermediate Step 1 TEOF Triethyl Orthoformate + Acetic Anhydride Product This compound Intermediate->Product Step 2 (Cyclocondensation) FA Formamidine Acetate

Caption: Common synthetic route for this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the typical synthetic route, you can expect a range of impurities. These can be broadly categorized as unreacted starting materials, side-products from the reaction, and degradation products. A summary is provided in the table below.

Impurity CategorySpecific CompoundLikely Origin
Unreacted Starting Materials Ethyl 2-(ethoxymethylene)acetoacetateIncomplete cyclocondensation (Step 2).
Formamidine acetateUsed in excess or incomplete reaction (Step 2).[3][4]
Ethyl acetoacetateIncomplete reaction in Step 1.[7][8]
Reaction Side-Products 2-(4-hydroxypyrimidin-5-YL)acetic acidHydrolysis of the ethyl ester during reaction or aqueous workup.[9]
Regioisomeric pyrimidinesAlternative cyclization pathways, though less common for this specific substrate.[6]
Dimerization/Polymerization productsCan occur under harsh conditions (e.g., high temperature).[6]
Residual Reagents/Solvents Acetic acid/anhydride, EthanolFrom the reaction or workup steps.[1][3]

Q2: My final product is a dark oil or a sticky solid, not the expected crystalline material. What is the likely cause?

A2: This is a common issue often caused by the presence of residual, non-volatile starting materials like triethyl orthoformate or side-products that act as crystallization inhibitors. The dark color may indicate some product degradation, possibly due to excessive heat during the reaction or solvent removal.[4] A thorough purification, such as column chromatography followed by recrystallization, is necessary to remove these contaminants and obtain a crystalline solid.

Q3: My reaction yield is consistently low. Could impurities be the cause?

A3: Absolutely. Low yields can be directly linked to several factors involving impurities and side reactions. Non-optimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete reactions, leaving significant amounts of starting materials.[6] Furthermore, the formation of side-products, such as dimers or polymers, consumes your reactants and reduces the overall yield of the desired compound.[6] Finally, difficulties in product purification, where the desired product co-elutes with impurities or degrades on the stationary phase, can also lead to significant product loss.[6]

Part 3: Troubleshooting and Purification Guide

This section provides solutions to specific problems encountered during the purification process.

Problem 1: TLC/NMR analysis of my crude product shows significant unreacted Ethyl 2-(ethoxymethylene)acetoacetate.
  • Causality: This indicates an incomplete cyclocondensation reaction (Step 2). This could be due to insufficient reaction time, a temperature that is too low, or deactivation of the formamidine acetate. Formamidine acetate is a salt and its purity is crucial; it can be recrystallized if necessary.[3]

  • Solution:

    • Optimize Reaction Conditions: Ensure the reaction is run for a sufficient duration and at the optimal temperature as dictated by your protocol. Monitor the reaction progress by TLC until the starting material spot is consumed.

    • Purification: Unreacted Ethyl 2-(ethoxymethylene)acetoacetate is significantly less polar than the product. It can be readily removed by silica gel column chromatography. Start with a less polar eluent system (e.g., 100% Ethyl Acetate) and gradually increase the polarity with methanol to elute your product.

Problem 2: I have a highly polar impurity that streaks on TLC and is difficult to separate from my product.
  • Causality: This is often the hydrolyzed carboxylic acid, 2-(4-hydroxypyrimidin-5-YL)acetic acid. Its high polarity causes strong interaction with the silica gel, leading to streaking.[5] Another possibility is residual formamidine acetate, which is also very polar.[10]

  • Solutions:

    • Acid-Base Extraction: Before chromatography, dissolve the crude mixture in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer. Subsequently, wash with water and brine, then dry the organic layer. This should remove the majority of the acid.

    • Chromatography with Additives: If chromatography is still required, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help suppress the ionization of any remaining carboxylic acid, leading to better peak shape and improved separation.

    • Alternative Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more effective technique than standard normal-phase or reverse-phase chromatography.[5]

Problem 3: My product appears to be degrading during silica gel chromatography.
  • Causality: The 4-hydroxypyrimidine moiety has acidic protons and can be sensitive. The slightly acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds, especially during long exposure times on a column.[6]

  • Solutions:

    • Use Deactivated Silica: Treat the silica gel with a base before packing the column. This can be done by preparing the silica slurry in an eluent containing a small amount of triethylamine (~1%).

    • Swift Chromatography: Do not let the product sit on the column for an extended period. Use a slightly more polar solvent system than initially planned to expedite elution, even if it means sacrificing some separation from very close-running impurities. Collect smaller fractions to isolate the pure product.

    • Consider Alumina: Neutral alumina can be a less harsh alternative to silica gel for purifying acid-sensitive compounds.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Analyze Crude Product (TLC, NMR) check_sm Unreacted Starting Material Present? start->check_sm check_polar Highly Polar Impurity (Streaking on TLC)? check_sm->check_polar No sol_sm Optimize Reaction Conditions & Use Gradient Chromatography check_sm->sol_sm Yes check_degradation Product Degradation on Column? check_polar->check_degradation No sol_polar Perform Acid-Base Extraction (wash with NaHCO₃ soln) OR Use HILIC check_polar->sol_polar Yes sol_degradation Use Deactivated Silica (add Et₃N) OR Switch to Alumina check_degradation->sol_degradation Yes end_node Purified Product check_degradation->end_node No sol_sm->end_node sol_polar->end_node sol_degradation->end_node

Caption: Decision workflow for troubleshooting purification issues.

Part 4: Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective final purification step to obtain a high-purity, crystalline product and is also useful for removing minor impurities after chromatography.[11]

  • Solvent Selection: Test the solubility of your semi-purified product in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for pyrimidine derivatives include ethanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[11][12]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude solid until it is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[5]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To promote slower cooling, you can cover the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This is the primary method for separating the product from unreacted starting materials and most side-products.[12]

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Ethyl Acetate or a 95:5 Ethyl Acetate/Hexane mixture).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase by adding methanol (e.g., progressing from 100% Ethyl Acetate to 98:2 Ethyl Acetate/Methanol, then 95:5, etc.).[5]

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[6]

References

  • LookChem. (n.d.). Ethyl 2-(ethoxymethylene)acetoacetate (3788-94-1) 's Synthetic route.
  • Matiadis, D., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(16), 4999.
  • Sabatino, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2846–2863.
  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408.
  • PubChem. (n.d.). Formamidine acetate.
  • Indiana University School of Medicine. (n.d.). Purine and Pyrimidine Metabolism.
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides.
  • WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications.
  • Wang, C. H. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o690.
  • Organic Syntheses. (n.d.). Formamidine acetate.
  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.
  • Reddy, G. R., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 81(3), 697–711.
  • ResearchGate. (2011). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate.
  • ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • Refubium - Freie Universität Berlin. (n.d.). A Proline and 4-Hydroxyproline Based Approach to Enantiopure Pyrrolidin-2-yl-Substituted Pyridine and Pyrimidine Derivatives.
  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS.
  • Riley, C. M., et al. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharmaceutical Research, 12(9), 1361-70.
  • Kumar, S., et al. (2016). Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 361–364.
  • ResearchGate. (2010). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate.
  • PubChem. (n.d.). Ethyl 2-(pyrimidin-4-yl)acetate.
  • PubChem. (n.d.). Ethyl 2-(2-phenylpyrimidin-5-yl)acetate.

Sources

Technical Support Center: Synthesis of 4-Hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-hydroxypyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments. Our goal is to combine technical accuracy with field-proven insights to help you navigate the complexities of pyrimidine synthesis and minimize common side reactions.

Introduction: The Challenge of Selectivity

The synthesis of 4-hydroxypyrimidine derivatives is a cornerstone in medicinal chemistry, providing scaffolds for a wide array of therapeutic agents. However, the inherent reactivity of the precursors and the tautomeric nature of the final product present unique challenges. Side reactions are common, leading to reduced yields, complex purification procedures, and in some cases, unexpected biological activities of impurities. This guide will provide a systematic approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: I am running a Biginelli reaction to synthesize a dihydropyrimidinone, a precursor to my target 4-hydroxypyrimidine, and I'm getting a significant, highly fluorescent yellow byproduct. What is it and how can I avoid it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester (e.g., ethyl acetoacetate) react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[1]

  • Prevention Strategies:

    • Temperature Control: High temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.

    • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.

Q2: My Pinner synthesis of a 4-hydroxypyrimidine is giving very low yields and I suspect hydrolysis of my starting materials. What are the critical parameters to control?

A2: The Pinner synthesis is highly sensitive to moisture. The key intermediate, an imidate salt (Pinner salt), is readily hydrolyzed.[2][3]

  • Critical Parameters:

    • Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[4][5]

    • Purity of Reagents: Ensure your nitrile and alcohol are of high purity and are anhydrous.

    • Acid Catalyst: Traditionally, dry HCl gas is used to ensure anhydrous acidic conditions for the formation of the Pinner salt.[6]

Q3: I am attempting to alkylate my 4-hydroxypyrimidine and I'm getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?

A3: The N- versus O-alkylation of the ambident nucleophilic 4-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-4(1H)-one) is a classic challenge. The outcome is highly dependent on the reaction conditions. Generally, O-alkylation is favored under conditions that promote reaction at the harder oxygen atom, while N-alkylation is favored with softer electrophiles and under conditions that favor the pyrimidinone tautomer.

  • Controlling Regioselectivity:

    • Solvent: Aprotic polar solvents tend to favor O-alkylation, while protic solvents can favor N-alkylation through hydrogen bonding.

    • Base: The choice of base is critical. A strong base that completely deprotonates the 4-hydroxypyrimidine can lead to different selectivity than a weaker base.

    • Alkylating Agent: Hard electrophiles (e.g., alkyl sulfates, triflates) tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles (e.g., alkyl iodides) are more likely to react at the softer nitrogen atom (N-alkylation).[7]

Troubleshooting Guides

Guide 1: The Biginelli Reaction - Low Yields and Byproduct Formation

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. While efficient, it is often plagued by side reactions that reduce the yield of the desired dihydropyrimidinone.[2]

Problem 1: Low Yield and Presence of Knoevenagel Condensation Product

The Knoevenagel condensation between the aldehyde and the β-ketoester is a major competing reaction.[2][5] This leads to the formation of an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.

Knoevenagel_Side_Reaction cluster_reactants Reactants Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct (α,β-unsaturated dicarbonyl) Aldehyde->Knoevenagel_Product + β-Ketoester (competing reaction) Biginelli_Product Desired Dihydropyrimidinone Aldehyde->Biginelli_Product Biginelli Reaction Ketoester β-Ketoester Ketoester->Biginelli_Product Biginelli Reaction Urea Urea Urea->Biginelli_Product Biginelli Reaction

Caption: Competing Knoevenagel and Biginelli pathways.

Troubleshooting Protocol:

  • Catalyst Optimization: The traditional acid catalyst (e.g., HCl) may not be optimal. Screen a panel of Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) as they can preferentially activate the aldehyde towards the Biginelli pathway.[8]

  • Stoichiometry Adjustment: Use a slight excess of urea (1.2-1.5 equivalents). This can shift the equilibrium towards the formation of the N-acyliminium ion intermediate, which is key to the Biginelli reaction, thus outcompeting the Knoevenagel condensation.[3]

  • Solvent Selection: While ethanol is common, explore more polar solvents like acetonitrile or solvent-free conditions, which have been shown to improve yields for certain substrates.[4][8]

Problem 2: Formation of N-Acylurea Byproducts

N-acylureas can form from a competing reaction between the β-ketoester and urea, complicating purification.[5]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: Careful control of the stoichiometry of the reactants and the choice of catalyst can suppress the formation of N-acylureas.

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone product.

Parameter Effect on N-Acylurea Formation Recommendation
Temperature Higher temperatures can promote N-acylurea formation.Maintain the lowest effective reaction temperature.
Catalyst Certain Lewis acids may favor the Biginelli pathway.Screen Lewis acid catalysts (e.g., ZnCl₂, LaCl₃).
Stoichiometry Excess urea can sometimes lead to byproducts.Start with a 1:1:1.2 ratio of aldehyde:ketoester:urea.
Guide 2: The Pinner Pyrimidine Synthesis - Incomplete Cyclization and Hydrolysis

The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound. It is a powerful method but requires careful control of reaction conditions.[5]

Problem: Incomplete Cyclization

Failure of the intermediate to cyclize is often due to insufficient activation of the carbonyl group for intramolecular nucleophilic attack.[4]

Troubleshooting Protocol:

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for ring closure. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.

  • Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction progress closely.

Pinner_Troubleshooting Start Pinner Reaction Setup (Amidine + β-Dicarbonyl) Problem Incomplete Cyclization? Start->Problem Solution1 Increase Catalyst Concentration/ Strength Problem->Solution1 Yes Solution2 Increase Reaction Temperature Problem->Solution2 Yes Solution3 Extend Reaction Time Problem->Solution3 Yes Success Successful Cyclization Problem->Success No Check_TLC Monitor by TLC Solution1->Check_TLC Solution2->Check_TLC Solution3->Check_TLC Check_TLC->Problem Incomplete Check_TLC->Success Reaction Complete

Caption: Troubleshooting workflow for incomplete Pinner cyclization.

Problem: Hydrolysis of Intermediates

The Pinner reaction is highly susceptible to hydrolysis, especially of the amidine starting material and the imidate intermediate.[2][5]

Mitigation Strategies:

  • Strictly Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane). Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[5]

  • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[4]

Experimental Protocols

General Protocol for a Biginelli Reaction Minimizing Side Products

This protocol is optimized to favor the formation of the dihydropyrimidinone by maintaining a lower reaction temperature and using a Lewis acid catalyst.[1]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%).

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration and wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

General Protocol for a Pinner Pyrimidine Synthesis under Anhydrous Conditions

This protocol emphasizes the critical need for anhydrous conditions to prevent hydrolysis.[2]

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (Nitrogen or Argon), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Google Patents. (n.d.). Condensation of ethyl acetate.
  • YouTube. (2023, March 10). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |.
  • PMC. (2013, August 2). A Lewis acid-promoted Pinner reaction.
  • ResearchGate. (2016, May 28). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
  • Grokipedia. (n.d.). Pinner reaction.
  • ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of....
  • PMC. (n.d.). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction.
  • Wikipedia. (n.d.). Pinner reaction.
  • Doubtnut. (n.d.). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, June 25). A Review on 3, 4-dihydropyrimidinone Derivatives.
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Bentham Science Publisher. (2023, July 7). Biginelli Reaction: A Multi-Component Type of Reaction and Synthetic Advancement in the Synthesis of Bioactive Dihydropyrimidinone Derivatives.
  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • ResearchGate. (n.d.). (PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction.
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • ResearchGate. (n.d.). The Acetoacetic Ester Condensation and Certain Related Reactions.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • Slideshare. (n.d.). Pinner pyrimidine synthesis.
  • ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids..
  • NIH. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction.
  • Wikipedia. (n.d.). Biginelli reaction.
  • SciELO México. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst.
  • ResearchGate. (n.d.). Green Protocol for the Synthesis of Catalyst Free Biginelli Products.
  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis.
  • ResearchGate. (n.d.). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.
  • arkat usa. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
  • MDPI. (n.d.). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis.
  • Wiley-VCH. (n.d.). Organic Synthesis: General Remarks.

Sources

Technical Support Center: Crystallization of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working on the crystallization of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during the crystallization of this molecule. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Initial Observations & Common Problems

FAQ 1: I've completed my synthesis, and after removing the reaction solvent, my product is a thick oil or a sticky solid. How do I get it to crystallize?

This is a very common starting point. An oil or amorphous solid indicates that the molecules have not yet organized into a well-defined crystal lattice. This can be due to residual solvent, impurities, or the inherent properties of the molecule.

Initial Steps:

  • Confirm Purity: Before attempting crystallization, ensure the crude product is reasonably pure. Significant impurities can inhibit crystallization or lead to a phenomenon known as "oiling out."[1] Consider a quick purification step like column chromatography if the crude material is very impure.

  • Solvent Screening: The most critical factor for successful crystallization is the choice of solvent.[2][3] The ideal solvent will dissolve your compound when hot but have low solubility when cold.[2][3]

Protocol: Small-Scale Solvent Screening

  • Place a small amount of your oily compound (10-20 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise. Start with common solvents of varying polarities (see Table 1).

  • Observe solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.[2]

  • Gently heat the tubes that show poor solubility. If the compound dissolves completely upon heating, you have a potential crystallization solvent.

  • Allow the promising tubes to cool slowly to room temperature, and then in an ice bath. Observe for the formation of solid crystals.

Table 1: Recommended Solvents for Initial Screening
Solvent Polarity Boiling Point (°C) Notes
EthanolPolar Protic78Often a good starting point for polar molecules with hydrogen bonding capabilities.[4]
Isopropanol (IPA)Polar Protic82Similar to ethanol, but can sometimes offer different solubility profiles.
Ethyl AcetatePolar Aprotic77Good for moderately polar compounds.[2]
AcetonitrilePolar Aprotic82Can be effective for nitrogen-containing heterocycles.
TolueneNon-polar111Useful if the compound is less polar than expected. Avoid benzene due to toxicity.[5]
WaterVery Polar100Given the hydroxypyrimidine moiety, water could be a useful anti-solvent.[4]

Section 2: Troubleshooting the Crystallization Process

FAQ 2: My compound dissolves in the hot solvent, but on cooling, it separates as an oil again ("oiling out"). What's happening and how do I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal.[4][6][7] This typically happens under two conditions:

  • The boiling point of the solvent is higher than the melting point of your (potentially impure) compound.[1][6]

  • The solution becomes supersaturated too quickly, favoring the kinetically faster process of liquid-liquid phase separation over the more ordered process of crystal nucleation.[4][7]

Troubleshooting Workflow for Oiling Out:

G cluster_0 start Oiling Out Observed q1 Is the solution highly concentrated? s1 Reheat to dissolve oil. Add 10-20% more solvent. q2 Did you cool the solution too quickly? s2 Allow flask to cool slowly. Insulate with paper towels or use a dewar. q3 Is the solvent choice optimal? s3 Try a lower boiling point solvent. Consider an anti-solvent system. s4 Introduce seed crystals just below the saturation point. end Successful Crystallization

Detailed Strategies:

  • Reduce Concentration: The simplest solution is often to reheat the mixture until the oil redissolves, add more of the same solvent (e.g., 10-20% volume increase), and attempt to cool it again more slowly.[4][6]

  • Slow Down Cooling: Rapid cooling dramatically increases supersaturation.[8] Allow the flask to cool to room temperature on the benchtop, insulated with a paper towel, before moving it to a refrigerator or ice bath.

  • Change Solvent: If the problem persists, the solvent's boiling point may be too high. Choose a solvent with a lower boiling point. Alternatively, use a co-solvent or anti-solvent system.[1][4] For your compound, a good system might be dissolving in a polar solvent like ethanol and then slowly adding a non-polar anti-solvent like hexane until turbidity appears.[9]

  • Seeding: This is a powerful technique to encourage crystallization over oiling out.[7][8] Add a tiny speck of solid material (a "seed crystal") to the solution once it has cooled slightly (into the 'metastable zone' where spontaneous crystallization is slow but growth on an existing crystal is favorable).[10][11]

FAQ 3: My solution is clear and cool, but no crystals have formed. What should I do?

This indicates the solution is supersaturated but nucleation has not occurred. You need to provide energy to initiate the formation of the first crystal nuclei.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[6] The microscopic scratches provide a high-energy surface that can act as a nucleation site.

  • Seeding: If you have any crude solid, add a single, tiny crystal to the solution.[6][10] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If the above methods fail, you may have used too much solvent.[6] Gently heat the solution and boil off a portion of the solvent, then repeat the slow cooling process.[6]

  • Flash Freeze: As a last resort for nucleation, dip a glass rod into the solution, remove it, and dip the wetted end into liquid nitrogen or a dry ice/acetone bath. This will create a thin film of frozen, amorphous solid on the rod. Re-introducing this rod into the solution provides a dense concentration of seed crystals.

Section 3: Advanced Techniques & Optimization

FAQ 4: I'm getting crystals, but they are very fine needles or a powder. How can I grow larger, higher-quality crystals?

Fine needles or powders often result from very rapid crystallization out of a highly supersaturated solution.[6] The goal is to slow down the crystal growth process.

Strategies for Growing Larger Crystals:

  • Use More Solvent: Re-dissolve your solid in the minimum amount of hot solvent, then add an additional 5-10% of solvent.[6] This slightly reduces the supersaturation level upon cooling, slowing down the process and allowing larger crystals to form.

  • Slow Cooling: This is critical. A slower cooling rate keeps the system in the metastable zone longer, favoring the growth of existing crystals rather than the formation of many new nuclei.[8]

  • Anti-Solvent Vapor Diffusion: This is an excellent method for growing high-quality single crystals.

    • Dissolve your compound in a small amount of a "good" solvent (e.g., ethanol) in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a layer of a "bad" (anti-solvent) in which your compound is insoluble (e.g., hexane or diethyl ether).[5][12]

    • Over time, the volatile anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow, controlled crystal growth.[5][12]

G

FAQ 5: Should I consider pH? My compound has a hydroxypyrimidine group.

Absolutely. The 4-hydroxypyrimidine moiety can exist in tautomeric forms and can be protonated or deprotonated depending on the pH. This will significantly affect its solubility and hydrogen bonding capabilities, which are crucial for crystallization.[13][14]

  • Acidic Conditions: Adding a trace amount of acid (e.g., HCl) might protonate one of the pyrimidine nitrogens, forming a salt. Salts often have very different crystallization properties than the neutral molecule, sometimes for the better.

  • Basic Conditions: Adding a trace of base (e.g., NaOH or an amine) could deprotonate the hydroxyl group.

  • Impact: Changes in pH alter the molecule's charge state and its ability to act as a hydrogen-bond donor or acceptor, which directly influences how the molecules pack into a crystal lattice.[13][15][16] Experimenting with the pH of the crystallization medium can be a powerful tool to discover new crystal forms (polymorphs) or simply to find conditions that yield better crystals.[14]

References

  • Troubleshooting - Chemistry LibreTexts. (2022).
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013).
  • Progress and Opportunities of Seeding Technique in Crystallization Processes - White Rose Research Online. (n.d.).
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals - Bitesize Bio. (2025).
  • Seeding: A Simple but Effective Method for Crystallisation Control - CatSci Ltd. (2021).
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.).
  • Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. (n.d.).
  • How to choose a solvent for crystallization of an organic compound - Quora. (2018).
  • Crystal-seeding - Diamond Light Source. (n.d.).
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015).
  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design - ACS Publications. (n.d.).
  • Crystallisation Techniques. (2006).
  • 4. Crystallization. (n.d.).
  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT. (n.d.).
  • Antisolvent Crystallization - RM@Schools. (n.d.).
  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2024).
  • Crystallization Techniques - Solubility of Things. (n.d.).
  • Guide for crystallization. (n.d.).
  • Three-Step Mechanism of Antisolvent Crystallization. (2022).
  • How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Crystallization Solvents.pdf. (n.d.).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH. (n.d.).
  • Batch Crystallization of Xylitol by Cooling, Evaporative, and Antisolvent Crystallization - ACS Publications. (2023).
  • Advice for Crystallization - Universität Potsdam. (n.d.).
  • Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate | C8H10N2O3S | CID 3659581. (n.d.).
  • ETHYL2-(4-HYDROXYPYRIMIDIN-5-YL)ACETATE CAS#: 6214-46-6 • ChemWhat. (n.d.).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. (2021).
  • Ethyl 2-(pyrimidin-4-yl)acetate | C8H10N2O2 | CID 20295406 - PubChem. (n.d.).
  • Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate - PMC - NIH. (n.d.).
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023).
  • Ethyl 2-(5-bromopyrimidin-2-yl)acetate | C8H9BrN2O2 | CID 45789883 - PubChem. (n.d.).
  • Crystal structure of ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate - PMC. (n.d.).
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. (n.d.).
  • The effect of temperature and solution pH on the nucleation of tetragonal lysozyme crystals. (n.d.).
  • Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate - PMC - NIH. (n.d.).
  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC - NIH. (2020).
  • Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate | C8H10N2O3 | CID 68961341 - PubChem. (n.d.).
  • Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - NIH. (n.d.).
  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed. (n.d.).
  • Special Issue : Synthetic Approaches and Therapeutic Potential of Pyrimidine Derivatives. (n.d.).
  • Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023).

Sources

Technical Support Center: Catalyst Selection for Modifying Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the chemical modification of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. This guide is structured to provide both foundational knowledge and advanced troubleshooting for catalyst selection in reactions involving this versatile, yet complex, heterocyclic scaffold. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the reactivity of this compound and general strategies for its modification.

Q1: What are the primary reactive sites on this compound for catalytic modification?

A1: The molecule presents several potential sites for modification, and the choice of catalyst and conditions is paramount for achieving selectivity. The key sites are:

  • The 4-Hydroxy Group (and its Tautomeric Form): This is arguably the most influential feature. The 4-hydroxypyrimidine moiety exists in a tautomeric equilibrium with its pyrimidin-4(1H)-one form. This duality allows for selective O-alkylation/arylation on the hydroxyl group or N-alkylation/arylation on the ring nitrogen. Furthermore, the hydroxyl group can be converted into a superior leaving group (e.g., triflate, tosylate, or even a halide) to enable cross-coupling reactions at the C4 position.[1]

  • The Pyrimidine Ring C-H Bonds: The electron-deficient nature of the pyrimidine ring makes its C-H bonds, particularly at the C2 and C6 positions, targets for direct C-H functionalization.[2][3] Transition-metal-catalyzed reactions, especially with palladium, rhodium, or copper, can forge new C-C or C-N bonds at these positions without prior halogenation.[4][5]

  • The Ester Side Chain: The ethyl acetate group at the C5 position can be hydrolyzed, transesterified, or converted to an amide, although these transformations typically involve stoichiometric reagents rather than catalytic processes focused on the core.

Q2: How does the tautomerism of the 4-hydroxypyrimidine moiety affect catalyst selection for N- vs. O-arylation?

A2: The tautomeric equilibrium between the hydroxy and oxo forms is critical. Selectivity between N- and O-arylation is not trivial and is highly dependent on the catalytic system.

  • For N-Arylation: Copper-based catalysts are generally preferred for the N-arylation of 4-hydroxypyridines and related heterocycles like 4-hydroxypyrimidine.[6][7][8] The reaction selectivity often favors N-arylation due to the proposed coordination of the catalyst.[8] The choice of ligand, such as 4,7-dimethoxy-1,10-phenanthroline, can be crucial in expanding the scope and improving yields.[7][9]

  • For O-Arylation: Achieving selective O-arylation is more challenging. While some specific methods exist for pyridones, palladium-based methods are generally not reported for the direct O-arylation of 4-hydroxypyrimidines with aryl halides.[8] The inherent preference for N-arylation often dominates.

Q3: What are the most common palladium-catalyzed cross-coupling reactions for this scaffold, and what are the general catalyst recommendations?

A3: After converting the 4-hydroxy group to a suitable leaving group (e.g., -Cl, -Br, -OTf), palladium-catalyzed cross-coupling becomes one of the most powerful tools for modification. The electron-deficient nature of the pyrimidine ring makes it highly reactive in these transformations, often more so than analogous benzene derivatives.[10]

Reaction Type Typical Catalyst System (Precatalyst + Ligand) Common Bases Typical Solvents Key Considerations
Suzuki-Miyaura (C-C) Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos-Pd-G3K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, DMFBoronic acid stability is crucial. Electron-rich boronic acids tend to give better yields.[11][12]
Buchwald-Hartwig (C-N) Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP, XPhos-Pd-G3NaOtBu, LiHMDS, K₂CO₃Toluene, DioxaneRequires a strictly inert atmosphere. Bulky, electron-rich phosphine ligands are essential for high efficiency.[13][14][15][16]
Sonogashira (C-C, alkyne) Pd(PPh₃)₂Cl₂/CuI, Pd(PPh₃)₄/CuIEt₃N, DIPATHF, DMFCopper co-catalyst is common but copper-free conditions can prevent alkyne homocoupling.[17]

Q4: Can I directly functionalize the C-H bonds on the pyrimidine ring without pre-functionalization?

A4: Yes, direct C-H activation is a modern and efficient strategy for modifying the pyrimidine core.[2][4] This approach avoids the need to install a leaving group.

  • Palladium-catalyzed C-H activation is widely employed for C-H arylation or alkenylation, often at the C5 position in uracil derivatives or other positions depending on directing groups.[4][18]

  • Rhodium and Copper catalysts also facilitate various C-H functionalizations, including alkylation and olefination, offering alternative reactivity and selectivity profiles.[4]

  • The reaction's regioselectivity can be controlled by the inherent electronic properties of the ring or by using a directing group.[5]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield in Suzuki-Miyaura Coupling

Question: "I've converted the 4-hydroxy group of my pyrimidine to a 4-chloro derivative and am attempting a Suzuki-Miyaura coupling with an arylboronic acid. My yields are consistently low (<30%), and I see significant starting material and a dehalogenated byproduct. What are the likely causes and how can I fix this?"

Answer: This is a common challenge. Low yields in Suzuki couplings with electron-deficient heterocycles like pyrimidines often stem from a few key areas. Let's troubleshoot systematically.[17][19]

Causality & Mitigation Strategies:

  • Inactive Catalyst/Inefficient Catalytic Cycle: The pyrimidine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, the oxidative addition or reductive elimination steps may be slow.

    • Solution: Employ modern, well-defined pre-catalysts combined with bulky, electron-rich phosphine ligands. These ligands accelerate the key steps of the catalytic cycle and prevent catalyst deactivation.

    • Recommended Ligands: Screen ligands like XPhos, SPhos, or RuPhos.

    • Recommended Pre-catalysts: Use air-stable pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2, which ensure the formation of the active Pd(0) species.

  • Suboptimal Base Selection: The base is not just a proton scavenger; it plays a critical role in the transmetalation step. An inappropriate base can be ineffective or lead to the degradation of your boronic acid.

    • Solution: Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective and generally does not promote significant boronic acid decomposition.[11] Cesium carbonate (Cs₂CO₃) is a stronger alternative for more challenging couplings.

  • Hydrodehalogenation Side Reaction: The formation of a dehalogenated pyrimidine byproduct points to a competing reduction pathway. This can be caused by moisture or impurities acting as a proton source.[19]

    • Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use high-purity boronic acid and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.

  • Boronic Acid Homocoupling (Glaser Coupling): This side reaction consumes your coupling partner and is often promoted by oxygen.

    • Solution: Rigorous degassing of the reaction mixture is critical. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help, but preventing its decomposition is more important.

Troubleshooting Workflow Diagram

G cluster_solutions Potential Solutions start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality (Dry Solvents, Pure Boronic Acid) start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere (Rigorous Degassing) check_reagents->check_atmosphere Reagents OK success Improved Yield check_reagents->success Impurity Found optimize_catalyst 3. Optimize Catalyst System (Screen Ligands: XPhos, SPhos) check_atmosphere->optimize_catalyst Setup OK check_atmosphere->success Oxygen Contamination Found optimize_base 4. Screen Bases (K3PO4, Cs2CO3) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Yield Improves optimize_temp 5. Adjust Temperature (Screen 80-110°C) optimize_base->optimize_temp No Improvement optimize_base->success Yield Improves optimize_temp->success Yield Improves

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a 4-chloro-pyrimidine derivative.

Reagents & Equipment:

  • 4-Chloro-pyrimidine substrate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos-Pd-G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) line

Procedure:

  • To the oven-dried Schlenk flask, add the 4-chloro-pyrimidine substrate, arylboronic acid, K₃PO₄, and XPhos-Pd-G3 catalyst under a positive flow of inert gas.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: Failure or Low Yield in Buchwald-Hartwig Amination

Question: "I am attempting to couple a primary amine with my 4-chloro-pyrimidine substrate using Buchwald-Hartwig conditions, but I'm only recovering my starting materials. I'm using Pd₂(dba)₃ and dppp as the ligand. What's wrong?"

Answer: The failure of a Buchwald-Hartwig amination, especially with an electron-deficient heterocycle, often points directly to the catalyst system and reaction conditions. The catalyst system you are using is considered an early generation and is often inefficient for challenging substrates like aryl chlorides.[16]

Causality & Mitigation Strategies:

  • Outdated Ligand Choice: DPPP (1,3-bis(diphenylphosphino)propane) lacks the necessary steric bulk and electron-donating properties to efficiently promote the catalytic cycle for aryl chlorides. Reductive elimination from the palladium center is often the rate-limiting step, and bulky ligands are required to facilitate this.[15]

    • Solution: Switch to a modern, bulky, electron-rich biaryl phosphine ligand. These are specifically designed to overcome the challenges of C-N coupling.

    • Recommended Ligands: Xantphos, BINAP, or specialized Buchwald ligands like XPhos or BrettPhos are excellent choices.[14][15]

  • Insufficiently Strong Base: While K₂CO₃ or Cs₂CO₃ can work in some cases, the deprotonation of the amine to form the active nucleophile can be slow.

    • Solution: Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS). NaOtBu is the most common and effective base for these reactions.[14][20]

  • Oxygen Sensitivity: The active Pd(0) catalyst is extremely sensitive to oxygen, which can irreversibly oxidize it to an inactive Pd(II) state.

    • Solution: Your inert gas technique must be flawless. Use a Schlenk line or a glovebox. Ensure all solvents are thoroughly degassed via sparging with argon for at least 30 minutes or through several freeze-pump-thaw cycles.

Catalyst System Selection Flowchart

G start Desired Reaction: Buchwald-Hartwig Amination substrate Substrate: 4-Chloro-pyrimidine derivative start->substrate amine_type Amine Type? substrate->amine_type primary_amine Primary Amine amine_type->primary_amine Primary secondary_amine Secondary Amine amine_type->secondary_amine Secondary catalyst_choice1 Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ + XPhos or BrettPhos Ligand primary_amine->catalyst_choice1 catalyst_choice2 Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ + Xantphos or BINAP Ligand secondary_amine->catalyst_choice2 base Base: NaOtBu catalyst_choice1->base catalyst_choice2->base conditions Conditions: Anhydrous Toluene or Dioxane 80-110 °C, Strict Inert Atmosphere base->conditions

Caption: Decision flowchart for selecting a Buchwald-Hartwig catalyst system.

References

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PubMed Central.
  • Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
  • Recent Advances in Direct C–H Functionaliz
  • Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). Wiley Online Library.
  • Recent Advances in Direct C–H Functionalization of Pyrimidines.
  • Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives.
  • Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. Semantic Scholar.
  • Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines.
  • Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
  • Overcoming side reactions in pyrimidine synthesis. BenchChem.
  • Process for catalytic hydrogenation of dahnp and for the preparation of dafhp.
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
  • Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
  • Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem.
  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
  • Pyrimidine. Wikipedia.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Buchwald–Hartwig amin
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Pyrimidines. University of Oxford.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Publishing.
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

Sources

Preventing degradation of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Guide to Preventing Degradation During Experimental Workup

This guide serves as a critical resource for researchers, chemists, and drug development professionals working with Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. The inherent reactivity of the 4-hydroxypyrimidine core, coupled with the lability of the ethyl acetate side chain, presents unique challenges during post-reaction workup and purification. Degradation can lead to diminished yields, complex impurity profiles, and compromised product integrity. This document provides a structured, in-depth approach to troubleshooting and mitigating these degradation pathways, ensuring the isolation of a high-purity final product.

Core Stability Profile & Degradation Pathways

Understanding the molecule's vulnerabilities is the first step toward prevention. This compound is susceptible to three primary degradation mechanisms:

  • pH-Mediated Hydrolysis: The ethyl ester is vulnerable to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. This is particularly problematic in basic conditions (pH > 8).

  • Oxidation: The electron-rich 4-hydroxypyrimidine ring is prone to oxidation, especially in the presence of atmospheric oxygen.[1][2] This can be catalyzed by trace metals and accelerated by heat or light, often resulting in the formation of colored impurities.

  • Tautomerism-Related Reactivity: The 4-hydroxypyrimidine moiety exists in a tautomeric equilibrium with its 4(3H)-pyrimidone form.[3][4] While the pyrimidone form is generally more stable, the equilibrium influences the molecule's pKa and reactivity, particularly its susceptibility to certain reagents.

Frequently Asked Questions (FAQs)

Q1: I'm observing a persistent yellow or brown color in my product after workup. What is the likely cause and how can I prevent it?

A1: The development of color is a classic indicator of oxidative degradation of the pyrimidine ring. The 4-hydroxypyrimidine system is electron-rich and can be oxidized by atmospheric oxygen, a process that is often accelerated by heat or the presence of metal ions.

Preventative Measures:

  • Use Degassed Solvents: Before starting your workup, sparge all aqueous solutions and organic solvents (especially ethers like THF and dioxane, which can form peroxides) with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Whenever possible, conduct extractions, filtrations, and solvent transfers under a blanket of nitrogen or argon.

  • Minimize Heat: When concentrating your product on a rotary evaporator, use a water bath temperature no higher than 40°C. Prolonged heating can significantly accelerate oxidation.

  • Consider Antioxidants: In particularly sensitive cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the organic solvent during extraction can be beneficial, though it will need to be removed during final purification.

Q2: My NMR analysis shows the presence of a new carboxylic acid peak and a reduced integration for the ethyl ester signals. What happened?

A2: This is a clear sign of ester hydrolysis. This degradation is most commonly caused by exposure to inappropriate pH levels during the aqueous workup.

Causality & Solution:

The ester linkage is susceptible to cleavage under both strongly acidic and, more significantly, basic conditions. The pKa of the N-H proton in the tautomeric 4-pyrimidone form is approximately 8.6.[5] At pH values approaching or exceeding this, the molecule becomes deprotonated, increasing its water solubility and making the ester group highly susceptible to base-catalyzed hydrolysis (saponification).

Optimized pH Control During Workup

pH RangeWorkup Step & RationalePotential Degradation Risk
< 4 Acidic wash (e.g., dilute HCl) to remove basic impurities.High Risk: Acid-catalyzed hydrolysis of the ethyl ester.
4.5 - 6.5 Optimal Range for Extraction. The molecule is neutral, ensuring maximum partitioning into the organic layer, while minimizing both acid and base hydrolysis rates.Low Risk: This is the safest range for compound stability.
7.0 - 8.0 Neutralization/Mild basic wash (e.g., sat. NaHCO₃) to remove acidic impurities.Moderate Risk: Approaching the pKa; risk of deprotonation and base-catalyzed hydrolysis increases with time.
> 8.5 Strong basic wash (e.g., Na₂CO₃, NaOH).Severe Risk: The compound will deprotonate, become water-soluble, and undergo rapid hydrolysis. Avoid this range entirely.

Troubleshooting Guide: Low Yield After Column Chromatography

Low recovery after silica gel chromatography is a frequent and frustrating issue, often caused by a combination of improper workup and on-column degradation.

Protocol 1: Pre-Chromatography Sample Preparation
  • Optimized Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a buffered aqueous solution, such as saturated ammonium chloride (NH₄Cl), to bring the pH to ~6-7.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction 2-3 times to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • A small portion of pH 6.5 phosphate buffer (to ensure pH stability).

    • Saturated aqueous NaCl (brine) to remove bulk water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh solvent.

  • Concentration: Concentrate the solution in vacuo at a temperature below 40°C. Crucially, do not evaporate to complete dryness. Leave the product as a concentrated oil or co-distill with a small amount of a stable solvent like toluene to create an easily manageable slurry. A hard, glassy residue can be difficult to redissolve and may indicate oligomerization.

Protocol 2: Mitigating On-Column Degradation

Standard silica gel is acidic (surface pH ~4-5) and can catalyze the degradation of sensitive compounds.

  • Stationary Phase Selection:

    • Option A (Preferred): Use deactivated or neutralized silica gel. This can be prepared by slurrying the silica gel in the initial mobile phase containing 0.5-1% triethylamine (Et₃N) or another volatile base. Let it stand for an hour before packing the column.

    • Option B: Consider using an alternative stationary phase like neutral alumina if your compound is compatible.

  • Mobile Phase Selection:

    • Determine the optimal eluent system using thin-layer chromatography (TLC). Common systems include hexanes/ethyl acetate or dichloromethane/methanol.

    • Always add 0.1-0.5% triethylamine to the mobile phase. This suppresses the acidic nature of the silica gel, preventing streaking and on-column degradation.

Visual Workflow: From Reaction to Pure Compound

Caption: Recommended workflow for the workup and purification of this compound.

References

  • Stability of 4-pyridone vs 4-pyridinol.Chemistry Stack Exchange. Accessed January 7, 2026. [Link]
  • Why is 4-hydroxypyridine more acidic than benzoic acid?Chemistry Stack Exchange. Accessed January 7, 2026. [Link]
  • Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer.
  • Forced degradation study of thiocolchicoside: characterization of its degradation products.Journal of Pharmaceutical and Biomedical Analysis. Accessed January 7, 2026. [Link]
  • Pyrimidone - Wikipedia.Wikipedia. Accessed January 7, 2026. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Effects and Yield Optimization

Welcome to the technical support guide for the synthesis of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important pyrimidine intermediate. As a key building block in the development of advanced pharmaceutical compounds, achieving a high yield of this molecule is often critical.[1] This guide provides in-depth, experience-driven answers to common challenges, with a specific focus on the profound impact of solvent selection on reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the synthesis and the critical role of the reaction medium.

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of 4-hydroxypyrimidine derivatives typically involves the condensation and cyclization of a three-carbon component with a source of amidine. For this compound, a common and effective strategy is the reaction between formamidine (or a salt thereof, like formamidine acetate) and a diethyl malonate derivative , specifically diethyl 2-(ethoxymethylene)-3-oxobutanoate or a related synthon.

The reaction proceeds through an initial condensation, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the stable pyrimidine ring. The 4-hydroxy group exists in tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one.

Q2: Why is solvent selection so crucial for the yield of this reaction?

A2: Solvent choice is arguably one of the most critical parameters in pyrimidine synthesis for several reasons:

  • Solubility of Reactants: Formamidine salts and malonate esters can have vastly different solubility profiles. A solvent system that fails to adequately dissolve all reactants will result in a heterogeneous mixture, leading to slow reaction rates and poor yields.

  • Stabilization of Intermediates: The reaction mechanism involves charged and highly polar intermediates.[2] The ability of the solvent to stabilize these species, particularly through hydrogen bonding, can significantly lower the activation energy of the key cyclization step.

  • Influence on Tautomeric Equilibrium: The solvent can influence the equilibrium between the 4-hydroxy and 4-oxo tautomers of the final product, which can affect its solubility and ease of isolation.

  • Proton Transfer: The cyclization and elimination steps involve critical proton transfers. Protic solvents (like alcohols or water) can actively participate in these transfers via a Grotthuss-like mechanism, accelerating the reaction rate. Aprotic solvents lack this ability and can stall the reaction.

Q3: What are the general effects of different solvent classes on this synthesis?

A3: Solvents can be broadly categorized, and their effects are often predictable:

  • Protic Solvents (e.g., Ethanol, Methanol, Water): These are frequently the solvents of choice. Studies on similar pyrimidine syntheses have shown that protic solvents, particularly mixtures of ethanol and water, can significantly improve yields.[3][4] They excel at dissolving ionic starting materials (like formamidine acetate) and stabilizing the polar intermediates.

  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): While excellent at dissolving many organic compounds, these often give lower yields in this specific type of reaction.[3] Their inability to act as proton donors can hinder the cyclization and elimination steps.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These are generally poor choices. The starting materials, particularly the amidine salt, have very low solubility in nonpolar media, which effectively prevents the reaction from proceeding efficiently.

  • Solvent-Free Conditions: For some pyrimidine syntheses, solvent-less or mechanochemical approaches (using techniques like ball milling) have proven effective, suggesting that high reactant concentration can be beneficial.[5] However, this requires specialized equipment and may not be suitable for all scales.

Part 2: Troubleshooting Guide - Overcoming Low Reaction Yields

This section is structured to address specific problems you may encounter during your experiment.

Issue 1: Very low yield (<20%) when using aprotic polar solvents like DMF or Acetonitrile.

  • Question: I am attempting the synthesis of a pyrimidine derivative in DMF, but my yield is extremely low. Why is this happening and what is the immediate solution?

  • Answer & Corrective Action: This is a common issue. Aprotic polar solvents like DMF, while excellent solubilizers, are not well-suited for this reaction's mechanism. The key cyclization step likely requires proton shuttling to proceed efficiently, a role that protic solvents fill but aprotic solvents cannot. Research on related pyrimidine syntheses consistently shows that aprotic solvents like DCM, DMF, THF, and CH3CN produce the lowest yields.[3]

    Immediate Action: Switch to a protic solvent. Ethanol is the most common and effective starting point.[6][7][8] It provides a good balance of solubilizing the organic ester component while also facilitating the necessary proton transfers.

Issue 2: My starting materials (especially the formamidine salt) are not fully dissolving, even in ethanol.

  • Question: I've switched to ethanol, but I can still see undissolved solids. How does this affect the reaction, and how can I improve solubility?

  • Answer & Corrective Action: Incomplete dissolution leads to a reaction that is limited by the rate at which the solid reactant can dissolve, drastically slowing down the overall conversion and leading to inconsistent results. The polarity of pure ethanol may be insufficient to dissolve the more ionic amidine salt completely.

    Immediate Action: Employ a mixed solvent system. A mixture of ethanol and water (e.g., in a 3:2 or 4:1 v/v ratio) has been shown to significantly improve yields in similar syntheses.[3][4] The water increases the polarity of the medium, enhancing the solubility of the amidine salt, while the ethanol maintains solubility for the malonate ester. This creates a homogeneous environment where the reactants can interact effectively.

Issue 3: My reaction is clean by TLC/LC-MS, but the yield of isolated product is still moderate (40-60%).

  • Question: The reaction appears to work, but I feel the yield could be higher. What parameters, beyond solvent type, should I investigate?

  • Answer & Corrective Action: When the solvent system is appropriate, moderate yields often point to suboptimal reaction conditions or work-up procedures.

    • Base/Acid Stoichiometry: If you are generating formamidine in situ from its salt, a base is often required. The choice and amount of base can be critical. For instance, in a related synthesis, optimizing the molar ratio of sodium hydroxide was key to achieving a high yield.[9] Ensure your base (e.g., sodium ethoxide, sodium hydroxide) is anhydrous (if required) and used in the correct stoichiometric amount.

    • Temperature and Reaction Time: These reactions often require heat to overcome the activation energy for cyclization. Refluxing is common.[3][6][10] An optimization experiment (see Protocol 1) should be run to determine the ideal temperature and time, as prolonged heating can sometimes lead to degradation.

    • Product Isolation: The 4-hydroxypyrimidine product can sometimes be amphoteric or highly polar, leading to losses during aqueous work-up. After the reaction, carefully adjust the pH of the solution to the isoelectric point of the product (often mildly acidic) to induce precipitation before filtering. Washing the crude product with a solvent in which it is sparingly soluble (like cold water or a specific ether/ethanol mixture) can improve purity without significant yield loss.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Yield Optimization

This protocol provides a self-validating method for quickly identifying the optimal solvent system for your specific reaction scale and setup.

  • Setup: Arrange five identical small-scale reaction vessels (e.g., 25 mL round-bottom flasks) with magnetic stir bars and reflux condensers.

  • Reactant Charging: To each flask, add your malonate derivative (1.0 eq) and formamidine salt (e.g., 1.2 eq).

  • Solvent Addition: Add the following solvents to the flasks (assuming a 0.2 M final concentration):

    • Flask 1: Pure Ethanol

    • Flask 2: Ethanol/Water (4:1)

    • Flask 3: Ethanol/Water (2:3)[3]

    • Flask 4: Isopropanol

    • Flask 5: Acetonitrile (as a negative control)

  • Reaction: Add any necessary base or catalyst, and bring all reactions to a consistent temperature (e.g., 80 °C or reflux) simultaneously.

  • Monitoring: Monitor the reactions at set time points (e.g., 1h, 2h, 4h, 8h) by taking a small aliquot from each, quenching it, and analyzing by TLC or LC-MS to assess the consumption of starting material and formation of the product.

  • Work-up & Analysis: Once the optimal reaction time is determined, cool all flasks. Isolate the product from each reaction using an identical work-up procedure (e.g., pH adjustment, filtration, and drying).

  • Evaluation: Determine the isolated yield for each solvent system. The system providing the highest yield and purity is your optimized choice.

Data Presentation: Impact of Solvent on Pyrimidine Synthesis Yield

The following table summarizes literature findings on solvent effects in a representative pyrimidine synthesis, demonstrating the clear advantage of using mixed protic solvents.

Solvent SystemCatalystTemperatureYield (%)Reference
H₂O/EtOH (2:3) Zn(L-proline)₂Reflux96% [3]
Dichloromethane (DCM)Zn(L-proline)₂Reflux45%[3]
Acetonitrile (CH₃CN)Zn(L-proline)₂Reflux55%[3]
Tetrahydrofuran (THF)Zn(L-proline)₂Reflux60%[3]
N,N-Dimethylformamide (DMF)Zn(L-proline)₂Reflux65%[3]
Ethanol (EtOH)p-TSARefluxGood[6][7]

Part 4: Visual Guides & Workflows

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification Reactants Charge Reactants (Malonate Derivative, Formamidine) Solvent Add Selected Solvent (e.g., EtOH/H2O) Reactants->Solvent Heat Heat to Reflux (e.g., 80-90 °C) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Isolate Isolate Crude Product (pH Adjustment, Filtration) Cool->Isolate Purify Purify Product (Recrystallization) Isolate->Purify Characterize Characterize Final Product (NMR, MS, mp) Purify->Characterize

Caption: A typical workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start_node Start: Low Yield Observed A What is your solvent? start_node->A decision_node decision_node action_node action_node end_node Yield Optimized B Are reactants fully soluble? A->B Protic (EtOH) C Switch to Protic Solvent (e.g., Ethanol) A->C Aprotic (DMF, ACN) D Use EtOH/H2O Mixture (e.g., 3:2 ratio) B->D No E Re-evaluate Reaction (Temp., Time, Stoichiometry) B->E Yes C->end_node D->end_node E->end_node

Caption: A decision tree for troubleshooting low yield based on solvent and solubility issues.

References

  • Al-Adiwish, W. M., et al. (2020). Effect of solvent for the synthesis of pyrimidine derivative 3b.
  • eGyanKosh. (n.d.). Biosynthesis of Pyrimidine Nucleotides. [Link]
  • ResearchGate. (n.d.).
  • Raj, T., et al. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
  • ResearchGate. (n.d.). Effect of base and solvent on the yield for the synthesis of 2a. [Link]
  • Vahdat, S. M., et al. (2020). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives.
  • Groza, O., et al. (2018). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate.
  • Zhang, Y., & Xu, X. (2011). Process Optimization of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic Acid Ethyl Ester Synthesis. Chemical Reagents. [Link]
  • Freie Universität Berlin Refubium. (n.d.).
  • Dong, W., et al. (2010). Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate. Acta Crystallographica Section E. [Link]
  • MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • PubMed. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]
  • Quiroga, J., et al. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. [Link]
  • ARKIVOC. (2003).
  • ResearchGate. (2014). Synthesis and Characterization of New Heterocyclic Derives Compounds from Ethyl-4-(furan-2-yl)
  • NIH. (2012). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)

Sources

Technical Support Center: Minimizing Byproduct Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments. Drawing from established literature and practical experience, this resource provides in-depth solutions to challenges encountered in both chemical and biological pyrimidine synthesis.

Section 1: Troubleshooting Chemical Synthesis of Pyrimidines

This section addresses common problems in widely used synthetic methodologies for creating the pyrimidine scaffold, a crucial component in many pharmaceutical compounds.

The Biginelli Reaction: A Workhorse for Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a cornerstone of multicomponent reactions, efficiently producing 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[1] However, its simplicity can be deceptive, often leading to frustrating side reactions and purification challenges.

Q1: My Biginelli reaction has a low yield, and I see a significant amount of unreacted starting materials on my TLC/HPLC. What's going on?

A1: Low conversion is a frequent issue and can be traced back to several factors. A systematic approach is key to pinpointing the problem.[2]

  • Suboptimal Catalyst Activity: The choice and condition of your catalyst are paramount. While classic Brønsted acids like HCl are used, they can be inefficient for certain substrates.[3][4] Lewis acids often provide better yields.[4] Ensure your catalyst is active; reusable catalysts may need regeneration, and acid concentrations should be optimized.[5][6]

  • Reaction Conditions: Temperature and reaction time are critical. While refluxing in ethanol is common, some reactions benefit from milder conditions, while others require higher temperatures under solvent-free protocols.[4] It is crucial to monitor the reaction's progress by TLC or HPLC to determine the optimal reaction time and prevent product degradation.[5][7]

  • Solvent Effects: The polarity of the solvent significantly impacts reaction rates and yields, with polar solvents generally being preferred.[4] Experimenting with ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[4][5]

  • Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea can introduce unwanted side reactions and lower the yield of the desired product.[4]

Q2: I'm observing a fluorescent byproduct in my Biginelli reaction. How can I identify and eliminate it?

A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[6][8] This pathway directly competes with your desired Biginelli reaction.

Troubleshooting Strategies:

  • Control the Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[6]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[6]

  • Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[6]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea or Knoevenagel adducts. How can I confirm this and prevent their formation?

A3: These are common byproducts that can complicate purification.

  • N-Acylurea Byproducts: These arise from the reaction of the β-ketoester with urea in a competing pathway.[9]

    • Identification: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[9]

    • Prevention: Careful control of reaction stoichiometry and catalyst can suppress their formation.[9]

    • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[9]

  • Knoevenagel Condensation Product: This is an α,β-unsaturated dicarbonyl compound formed from the condensation of the aldehyde and the β-ketoester, which may not cyclize efficiently.[3][9]

    • Identification: This byproduct will lack the urea moiety, which can be confirmed by NMR and mass spectrometry.[3]

    • Prevention: Using a slight excess of urea (1.2–1.5 equivalents) can push the equilibrium towards the desired N-acyliminium ion intermediate, outcompeting the Knoevenagel pathway.[3]

The choice of catalyst can dramatically influence the outcome of the Biginelli reaction. Below is a comparison of various catalysts under different conditions.

CatalystSolventTemperature (°C)TimeYield (%)Reference
HClEthanolReflux4-5 h75%[2]
Sulfamic Acid (20 mol%)Ethanol80°C3 h89%[2]
Sulfamic Acid (20 mol%)Solvent-Free (Microwave)- (300 W)3 min95%[2]
Benzyltriethylammonium ChlorideSolvent-Free100°C30-45 min>85%[10]
p-Toluenesulfonic acidEthanolReflux48 hoursNot specified[11]

This protocol outlines a general procedure for separating the desired dihydropyrimidinone from the common Hantzsch 1,4-dihydropyridine byproduct.

  • Reaction Work-up:

    • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by filtration. This solid is often the desired DHPM.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Initial Purification:

    • Wash the crude solid with cold ethanol. This will often remove unreacted starting materials.[8]

  • Recrystallization (Primary Method):

    • Dissolve the crude solid in a minimal amount of a hot solvent in which the DHPM is soluble, but the Hantzsch byproduct is less so (e.g., ethanol, ethyl acetate).[8]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified DHPM crystals by filtration.

  • Column Chromatography (If Recrystallization is Insufficient):

    • If the product is still impure, perform column chromatography on silica gel.

    • A common eluent system is a gradient of hexane and ethyl acetate. The less polar Hantzsch byproduct will typically elute before the more polar DHPM.

Biginelli_Troubleshooting start Low Yield in Biginelli Reaction catalyst Check Catalyst Activity - Is it fresh? - Is concentration optimal? start->catalyst conditions Optimize Reaction Conditions - Adjust Temperature - Vary Reaction Time start->conditions solvent Evaluate Solvent - Test different polarities - Consider solvent-free start->solvent reagents Verify Reagent Purity - Use high-purity starting materials start->reagents byproducts Identify Byproducts (TLC, HPLC, NMR, MS) catalyst->byproducts conditions->byproducts solvent->byproducts reagents->byproducts hantzsch Hantzsch DHP? - Lower temperature - Change catalyst byproducts->hantzsch n_acylurea N-Acylurea? - Adjust stoichiometry - Recrystallize byproducts->n_acylurea knoevenagel Knoevenagel Adduct? - Use excess urea byproducts->knoevenagel end Improved Yield and Purity hantzsch->end n_acylurea->end knoevenagel->end

Caption: A workflow for troubleshooting low yields in the Biginelli reaction.

The Pinner Synthesis: A Classic Route to Substituted Pyrimidines

The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing substituted pyrimidines.[12] However, it is highly sensitive to reaction conditions, particularly the presence of water.

Q1: My Pinner synthesis is resulting in a low yield with a complex mixture of byproducts. What are the common side reactions?

A1: The Pinner synthesis is prone to several side reactions that can significantly reduce your yield.

  • Hydrolysis of Intermediates: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[3]

  • Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions.[9]

  • Incomplete Cyclization: The open-chain intermediate may fail to cyclize efficiently, particularly with sterically hindered substrates.[3]

Troubleshooting Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor for a successful Pinner synthesis. Use freshly distilled, anhydrous solvents, and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[3]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[9]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[3]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.

  • Catalyst: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[5]

  • Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction progress by TLC.[5]

  • Dehydrating Agent: In stubborn cases, adding a dehydrating agent or using a Dean-Stark trap can help drive the equilibrium toward the cyclized product by removing water.[3]

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the amidine hydrochloride (1.2 eq) in anhydrous ethanol.[11]

    • Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise to the stirred mixture to generate the free amidine.[2][3]

  • Addition of Dicarbonyl Compound:

    • Add the 1,3-dicarbonyl compound (1.0 eq) dropwise to the reaction mixture.[3]

  • Reaction:

    • Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.[2][5]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the mixture carefully with an acidic solution (e.g., 1M HCl).[3]

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[5][11]

The Ortoleva-King Reaction: Synthesis of Imidazo[1,2-a]pyridines

While not a direct pyrimidine synthesis, the Ortoleva-King reaction is crucial for synthesizing fused heterocyclic systems like imidazo[1,2-a]pyridines, which are structurally related and of significant interest in medicinal chemistry. The reaction typically involves the condensation of a 2-aminopyridine with an α-haloketone or, in a modified protocol, a ketone and iodine.[13][14]

Q1: My Ortoleva-King reaction is giving a low yield of the desired imidazo[1,2-a]pyridine. What are the likely issues?

A1: Low yields in the Ortoleva-King reaction can often be attributed to competing reaction pathways or suboptimal conditions.

  • Ketimine Formation: A concurrent reaction pathway can involve the formation of a ketimine intermediate, which may lead to differently substituted products.[15] The reaction outcome can be dependent on the catalyst and the substituents on the acetophenone and pyridine.[15]

  • Inefficient Iodination: In protocols using a ketone and iodine, the initial α-iodination of the ketone is a critical step. Inefficient iodination will lead to low conversion.[14]

  • Reaction Conditions: The reaction is sensitive to solvent, reagent ratios, and temperature. For instance, a one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and various aromatic ketones under Ortoleva-King conditions found optimal results with specific reagent equivalencies and heating.[12]

Troubleshooting Strategies:

  • Catalyst Screening: The choice of catalyst can influence the reaction pathway. For example, iron-catalyzed and copper-catalyzed Ortoleva-King type protocols have been developed.[13][14]

  • Optimization of Conditions: Systematically vary the solvent, temperature, and stoichiometry of the reagents to find the optimal conditions for your specific substrates.[12]

Ortoleva_King start 2-Aminopyridine + Ketone + I2 alpha_iodoketone α-Iodoketone Formation start->alpha_iodoketone pyridinium_salt Pyridinium Salt Intermediate alpha_iodoketone->pyridinium_salt Nucleophilic Attack by Aminopyridine cyclization Intramolecular Cyclization pyridinium_salt->cyclization dehydration Dehydration/ Aromatization cyclization->dehydration end Imidazo[1,2-a]pyridine dehydration->end

Caption: A simplified mechanism of the Ortoleva-King reaction.

Section 2: Minimizing Byproducts in Biological Pyrimidine Synthesis

For researchers working with cellular systems, understanding the regulation of de novo and salvage pathways is crucial for controlling the production of pyrimidine nucleotides and avoiding the accumulation of unwanted intermediates.

De Novo Pyrimidine Synthesis: Feedback Inhibition

The de novo synthesis of pyrimidines is a highly regulated process, primarily through feedback inhibition, to prevent the overproduction of nucleotides.[16]

Q1: What are the key regulatory checkpoints in the de novo pyrimidine synthesis pathway?

A1: There are several key enzymes that are allosterically regulated by the downstream products of the pathway.

  • Carbamoyl Phosphate Synthetase II (CPS II): This is the rate-limiting enzyme in mammalian pyrimidine biosynthesis. It is inhibited by Uridine Triphosphate (UTP), the end product of the de novo pathway, and activated by ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP).[16][17][18] This feedback inhibition by UTP is a classic example of metabolic control, preventing the unnecessary expenditure of energy and resources.[17]

  • Aspartate Transcarbamoylase (ATC): In plants, ATC is a major regulatory point and is inhibited by Uridine Monophosphate (UMP).[19] UMP binds to and blocks the active site of ATC, directly competing with the substrates.[19]

  • CTP Synthetase: This enzyme catalyzes the conversion of UTP to Cytidine Triphosphate (CTP). It is subject to feedback inhibition by its own product, CTP.[9] GTP acts as an allosteric activator, helping to balance the pools of purine and pyrimidine nucleotides.[5]

The Pyrimidine Salvage Pathway

The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, providing a less energy-intensive route to nucleotide synthesis.[16]

Q1: How is the pyrimidine salvage pathway regulated?

A1: The salvage pathway is also subject to regulatory controls to maintain nucleotide homeostasis.

  • Uracil Phosphoribosyltransferase (UPRTase): In Saccharomyces cerevisiae, the expression of UPRTase is induced by the presence of uracil.[17] The activity of this enzyme can also be influenced by downstream nucleotides.

  • Feedback Regulation of Kinases: In mammalian cells, high levels of dCTP can lead to negative feedback regulation of deoxycytidine kinase (dCK) activity, which is involved in the activation of certain pyrimidine-based drugs.[20]

DeNovo_Pyrimidine cluster_feedback Feedback Inhibition UTP UTP Carbamoyl_P Carbamoyl Phosphate UTP->Carbamoyl_P CTP CTP CTP_prod Cytidine Triphosphate (CTP) CTP->CTP_prod UMP UMP (in plants) Carbamoyl_Asp Carbamoyl Aspartate UMP->Carbamoyl_Asp Glutamine Glutamine + HCO3- + ATP Glutamine->Carbamoyl_P CPS II Carbamoyl_P->Carbamoyl_Asp ATC Aspartate Aspartate Aspartate->Carbamoyl_Asp Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP OPRTase PRPP PRPP PRPP->OMP UMP_prod Uridine-5'-Monophosphate (UMP) OMP->UMP_prod UDP UDP UMP_prod->UDP UTP_prod Uridine Triphosphate (UTP) UDP->UTP_prod UTP_prod->CTP_prod CTP Synthetase

Caption: Key steps and feedback regulation in the de novo pyrimidine biosynthesis pathway.

References

  • Regulation of the pyrimidine salvage pathway by the FUR1 gene product of Saccharomyces cerevisiae. PubMed. [Link]
  • CTP synthetase. Wikipedia. [Link]
  • Common regulatory control of CTP synthase enzyme activity and filament form
  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]
  • Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex. NIH. [Link]
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. [Link]
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
  • What are UMPS inhibitors and how do they work?.
  • New protocol for Biginelli reaction-a practical synthesis of Monastrol.
  • Biginelli reaction. Wikipedia. [Link]
  • Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol | Request PDF. ResearchGate. [https://www.researchgate.net/publication/334947938_Novel_One_Step_Synthesis_of_Imidazo12-a]pyridines_and_Zolimidine_via_Ironiodine-Catalyzed_Ortoleva-King_type_Protocol]([Link])
  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]
  • Why does it make metabolic sense for UTP to inhibit carbamoylphosph
  • Zanki errata? - Is Carbamoyl phosphate synthetase II inhibited via negative feedback by UTP or UMP?. Reddit. [Link]
  • Orotate phosphoribosyltransferase. Wikipedia. [Link]
  • Mechanisms of feedback inhibition and sequential firing of active sites in plant aspartate transcarbamoylase. PubMed Central. [Link]
  • Carbamoyl phosph
  • Drawing graphs with dot. Graphviz. [Link]
  • Building diagrams using graphviz | Chad's Blog. Chad's Blog. [Link]
  • Uridine monophosph
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • 1 H NMR spectra of biginelli products. | Download Scientific Diagram.
  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
  • Benchtop F nuclear magnetic resonance (NMR)
  • Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli. The Open Biochemistry Journal. [Link]
  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester. [Link]
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]
  • Intramolecular hydrogen bonds in 1,4-dihydropyridine deriv
  • Orotate phosphoribosyltransferase. M-CSA. [Link]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
  • (PDF) Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst.
  • Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol | Request PDF.
  • New protocol for Biginelli reaction-a practical synthesis of Monastrol.
  • Biginelli Reaction. Organic Chemistry Portal. [Link]
  • What are some common causes of low reaction yields?. Reddit. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Analysis of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains one of the most powerful and accessible tools for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its spectral features, offer a practical guide to sample preparation and analysis, and compare its spectrum to a related, simpler molecule to highlight key structural nuances.

The Importance of Structural Verification

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals.[1] Accurate characterization of its structure is paramount for understanding its chemical reactivity, biological activity, and potential as a drug candidate. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule by mapping the chemical environment of each proton.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Obtaining a clean and informative ¹H NMR spectrum is highly dependent on meticulous sample preparation.[2] The following protocol outlines the best practices for analyzing this compound.

Materials:

  • This compound (5-25 mg)[3]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.[4] For a polar molecule like this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a common choice. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and its deuterium signal is used by the spectrometer to stabilize the magnetic field (locking).[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into a clean NMR tube.

  • Sample Labeling: Clearly label the NMR tube with the sample identification.

  • NMR Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then be "shimmed" to optimize the homogeneity of the magnetic field, and the spectrum will be acquired.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of a molecule provides three key pieces of information for each proton or set of equivalent protons: the chemical shift (δ), the integration, and the signal multiplicity (splitting pattern).[5][6]

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a (CH₃)~1.2Triplet (t)3H
H-b (CH₂)~4.1Quartet (q)2H
H-c (CH₂)~3.5Singlet (s)2H
H-d (OH)Variable, broadSinglet (s)1H
H-e (Pyrimidine H-2)~8.0-8.5Singlet (s)1H
H-f (Pyrimidine H-6)~7.5-8.0Singlet (s)1H

In-Depth Spectral Analysis

The predicted spectrum is based on established chemical shift values for similar functional groups and heterocyclic systems.[7]

  • The Ethyl Group (H-a and H-b): The ethyl ester moiety gives rise to two distinct signals. The methyl protons (H-a) are expected to appear as a triplet around 1.2 ppm due to coupling with the adjacent methylene protons (H-b). The methylene protons (H-b) will appear as a quartet around 4.1 ppm due to coupling with the three methyl protons. The chemical shift of H-b is further downfield due to the deshielding effect of the adjacent oxygen atom. This pattern is a classic signature of an ethyl group and can be compared to the known spectrum of ethyl acetate.[8]

  • The Methylene Bridge (H-c): The methylene protons (H-c) are situated between the pyrimidine ring and the carbonyl group. These protons are expected to appear as a singlet around 3.5 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • The Hydroxyl Proton (H-d): The hydroxyl proton is exchangeable and its chemical shift can vary depending on the solvent, concentration, and temperature. It typically appears as a broad singlet and may not always be observed.

  • The Pyrimidine Ring Protons (H-e and H-f): The protons on the pyrimidine ring are in a heteroaromatic environment, which causes their signals to appear at a lower field (higher ppm).[7][9] The exact chemical shifts of H-e and H-f can be influenced by the electronic effects of the hydroxyl and acetate substituents. Based on data for similar pyrimidine derivatives, they are predicted to be in the range of 7.5-8.5 ppm.[10] In this specific substitution pattern, they are not adjacent to other protons, hence they are expected to appear as singlets.

Comparative Analysis: this compound vs. Ethyl Acetoacetate

To better understand the influence of the 4-hydroxypyrimidin-5-yl group on the ¹H NMR spectrum, a comparison with a simpler, related molecule like ethyl acetoacetate is insightful.

Compound Proton Chemical Shift (δ, ppm) Multiplicity
This compound Ethyl CH₃~1.2Triplet
Ethyl CH₂~4.1Quartet
Methylene CH₂~3.5Singlet
Ethyl Acetoacetate Ethyl CH₃~1.3Triplet
Ethyl CH₂~4.2Quartet
Methylene CH₂~3.4Singlet
Methyl CH₃~2.2Singlet

Key Differences and Insights:

  • The signals for the ethyl group protons are very similar in both compounds, confirming their assignment.

  • The most significant difference is the presence of the pyrimidine ring protons in this compound, which appear in the aromatic region (downfield). This is a clear diagnostic feature for the presence of the heterocyclic ring.

  • The methylene protons (H-c) in this compound are in a slightly different chemical environment compared to the methylene protons in ethyl acetoacetate, which is reflected in their chemical shifts.

Visualizing the Structure and Proton Assignments

To aid in the visualization of the molecule and the assignment of the proton signals, a diagram is provided below.

Figure 1. Molecular structure of this compound with proton assignments.

Conclusion

The ¹H NMR analysis of this compound provides a clear and unambiguous confirmation of its structure. By carefully examining the chemical shifts, integration, and multiplicities of the signals, one can confidently assign each proton in the molecule. The comparison with ethyl acetoacetate further solidifies these assignments and highlights the characteristic spectral features of the 4-hydroxypyrimidin-5-yl moiety. This guide serves as a practical resource for researchers, enabling them to effectively utilize ¹H NMR spectroscopy for the structural elucidation of similar heterocyclic compounds in their drug discovery and development endeavors.

References

  • Belz, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. [Link]
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Learning Science. (2021, September 3).
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Chem.Bham. (n.d.). Spectra of ethyl acetate.
  • Study.com. (n.d.). Sketch the 1H NMR spectrum of ethyl acetate (CH3C(O)OCH2CH3) approximate chemical shift values of all peaks.
  • Western University. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). 1H NMR spectrum of 100% ethyl acetate, neat.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • Al-Masoudi, N. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
  • OpenOChem Learn. (n.d.). Interpreting.
  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.
  • Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs.
  • Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-455. [Link]
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • ResearchGate. (n.d.). An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate.
  • Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]
  • Arkat USA. (n.d.). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • PrepChem. (n.d.). Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate.
  • PubChem. (n.d.). Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate.

Sources

A Comparative Guide to the 13C NMR Characterization of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of ethyl 2-(4-hydroxypyrimidin-5-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis, leveraging spectral data from analogous structures to predict and interpret the 13C NMR spectrum of the title compound. This approach, rooted in established spectroscopic principles, provides a robust framework for structural elucidation.

Introduction: The Significance of Structural Verification

This compound is a heterocyclic compound with potential applications in medicinal chemistry, given the prevalence of the pyrimidine scaffold in numerous therapeutic agents. Accurate structural characterization is a cornerstone of chemical research and drug development, ensuring the identity and purity of a synthesized molecule. Among the suite of analytical techniques available, 13C NMR spectroscopy is a powerful, non-destructive tool that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.

This guide will present a predicted 13C NMR spectrum for this compound, substantiated by experimental data from structurally related fragments: 4-hydroxypyrimidine and ethyl acetate. This comparative methodology not only allows for a confident, albeit predictive, assignment of the carbon signals but also serves as an educational tool for interpreting the spectra of complex heterocyclic systems.

Predicted 13C NMR Spectrum and Comparative Analysis

Below is the molecular structure with the carbon atoms numbered for clear spectral assignment.

molecule cluster_pyrimidine 4-Hydroxypyrimidine Core cluster_sidechain Ethyl Acetate Side Chain C2 C2 N1 N C2->N1 C6 C6 N1->C6 C5 C5 C6->C5 N3 N N3->C2 C4 C4 C4->N3 O_pyrim OH C4->O_pyrim C5->C4 C7 C7 (CH2) C5->C7 C8 C8 (C=O) C7->C8 O_ester O C8->O_ester C9 C9 (OCH2) O_ester->C9 C10 C10 (CH3) C9->C10

Caption: Molecular structure of this compound with carbon numbering for 13C NMR assignment.

Predicted Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on a composite analysis of the known shifts for 4-hydroxypyrimidine, ethyl acetate, and related pyrimidine derivatives.[1][2][3][4][5][6][7] The influence of the electron-withdrawing and donating groups on the chemical shifts of the pyrimidine ring has been taken into account.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2 ~158In pyrimidine, C2 is typically downfield due to the two adjacent nitrogen atoms.[5][6] The hydroxyl group at C4 will have a minor influence.
C4 ~165This carbon is attached to a hydroxyl group (or exists in the tautomeric keto form) and a nitrogen atom, leading to a significant downfield shift.[7]
C5 ~110The substitution with the ethyl acetate group will shift this carbon's signal. Its position between the electron-donating hydroxyl group and the C6 carbon influences its chemical shift.
C6 ~155Similar to C2, this carbon is adjacent to a nitrogen atom and is part of an aromatic system, resulting in a downfield shift.
C7 (CH2) ~30Aliphatic carbon attached to the pyrimidine ring.
C8 (C=O) ~170The carbonyl carbon of the ester group characteristically appears in this downfield region.[2][3]
C9 (OCH2) ~61The methylene carbon of the ethyl group attached to the ester oxygen.[2][3]
C10 (CH3) ~14The terminal methyl carbon of the ethyl group.[2][3]
Comparative Data from Model Compounds

To ground our predictions, let's examine the experimental 13C NMR data for our chosen model compounds.

Table 1: Experimental 13C NMR Data for Model Compounds

CompoundCarbon AtomExperimental Chemical Shift (δ, ppm)Solvent
Ethyl Acetate CH3C=O21.04CDCl3
C =O171.36CDCl3
OC H2CH360.49CDCl3
OCH2C H314.19CDCl3
Pyrimidine C2157.3H2O
C4, C6158.9H2O
C5122.2H2O
4-Hydroxypyridine C2, C6140.4DMSO-d6
(Tautomer of 4-Pyridone)C3, C5116.1DMSO-d6
C4176.7DMSO-d6

Note: 4-Hydroxypyridine exists in tautomeric equilibrium with 4-pyridone. The provided data reflects this equilibrium. A similar tautomerism exists for 4-hydroxypyrimidine.

This comparative data supports our predicted chemical shifts. The values for the ethyl acetate moiety in our target molecule are expected to be very close to those in ethyl acetate itself.[2][3] The pyrimidine ring carbons are influenced by the hydroxyl and the ethyl acetate substituents, and their predicted values are a logical extension of the shifts observed in unsubstituted pyrimidine and related heterocyclic systems.[4][5][6]

Experimental Protocol for 13C NMR Acquisition

For researchers who have synthesized this compound, the following protocol outlines the steps to acquire a high-quality 13C NMR spectrum. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Workflow for 13C NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing SamplePrep 1. Dissolve 10-20 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). AddRef 2. Add TMS as an internal reference standard (0 ppm). SamplePrep->AddRef Transfer 3. Transfer solution to a clean, dry 5 mm NMR tube. AddRef->Transfer Tune 4. Tune and shim the NMR spectrometer for the sample. Transfer->Tune Setup 5. Set up a standard proton-decoupled 13C experiment. Tune->Setup Acquire 6. Acquire data with sufficient scans for good signal-to-noise (e.g., 1024-4096 scans). Setup->Acquire FT 7. Apply Fourier transform to the acquired FID. Acquire->FT Phase 8. Phase the spectrum to obtain correct peak shapes. FT->Phase Baseline 9. Apply baseline correction. Phase->Baseline Reference 10. Reference the spectrum to the TMS signal at 0.0 ppm. Baseline->Reference

Caption: A step-by-step workflow for the acquisition and processing of a 13C NMR spectrum.

Detailed Methodological Steps:
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound. The higher end of this range is preferable for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good first choice due to its excellent solvating power for polar organic molecules. Chloroform-d (CDCl3) is an alternative. The choice of solvent can slightly affect chemical shifts.[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard. The signal for TMS will be set to 0.0 ppm.

    • Transfer the solution to a 5 mm NMR tube. Ensure the tube is clean and dry to avoid impurities in the spectrum.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer. The instrument should be tuned to the 13C frequency (e.g., 125 MHz on a 500 MHz spectrometer).

    • Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

    • Set up a standard proton-decoupled 13C experiment. This is the most common type of 13C NMR experiment and results in a spectrum where each unique carbon appears as a single line.

    • Key acquisition parameters to consider:

      • Spectral Width: A range of 0 to 200 ppm is typically sufficient for most organic molecules.

      • Acquisition Time: Typically around 1-2 seconds.

      • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.

      • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. A range of 1024 to 4096 scans is common and may take several minutes to a few hours, depending on the sample concentration and spectrometer sensitivity.

  • Data Processing:

    • After data acquisition, the resulting Free Induction Decay (FID) is processed.

    • Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks if desired, although peak intensities in standard proton-decoupled 13C NMR are not always directly proportional to the number of carbon atoms.

Conclusion

The 13C NMR characterization of this compound is a critical step in its synthesis and further development. This guide has provided a robust, predicted 13C NMR spectrum based on a comparative analysis of structurally related compounds. By understanding the influence of the 4-hydroxypyrimidine core and the ethyl acetate side chain on the carbon chemical shifts, researchers can confidently assign the signals in an experimentally acquired spectrum. The detailed experimental protocol provided herein offers a reliable workflow for obtaining high-quality 13C NMR data, ensuring the scientific integrity of the structural elucidation process.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Supporting Information - The Royal Society of Chemistry. (2019).
  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • SpectraBase. (n.d.). Ethyl acetate cation - Optional[13C NMR] - Chemical Shifts.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217).
  • El-Sayed, N. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5021. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • SpectraBase. (n.d.). Pyrimidine - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 4-Hydroxy-2(1H)-pyrimidinethione - Optional[13C NMR] - Chemical Shifts.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 4-Hydroxypyridine.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate, a heterocyclic compound featuring a pyrimidine core, represents a class of molecules with significant potential in medicinal chemistry. Mass spectrometry (MS) stands as an indispensable tool for the comprehensive analysis of such compounds. This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of this compound, offering insights into ionization techniques, fragmentation patterns, and analytical methodologies.

The Rationale Behind Ionization Technique Selection

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound and is dictated by the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight. For this compound, a polar and moderately sized molecule, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most pertinent soft ionization techniques, while Electron Ionization (EI) offers a hard ionization alternative that can provide extensive fragmentation for structural confirmation.

Electrospray Ionization (ESI): This is often the premier choice for polar and thermally labile molecules.[1] ESI generates ions from a solution, making it highly compatible with liquid chromatography (LC).[2] Given the presence of a hydroxyl group and nitrogen atoms in the pyrimidine ring, this compound is expected to ionize efficiently in both positive and negative ion modes. In positive mode, protonation to form [M+H]⁺ is likely, while in negative mode, deprotonation of the hydroxyl group to yield [M-H]⁻ can be expected.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a wide range of compounds, including those with moderate polarity.[2] It involves the ionization of the analyte in the gas phase through reactions with reagent gas ions. While generally less "soft" than ESI, it can be a robust alternative if ESI proves inefficient.

Electron Ionization (EI): As a classic "hard" ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation.[2] This provides a detailed fragmentation pattern, often referred to as a "fingerprint," which is invaluable for structural elucidation and library matching. However, the molecular ion may be weak or absent in EI spectra.[1]

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass analyzer will dictate the resolution, mass accuracy, and tandem MS capabilities of the analysis.

Mass Spectrometry PlatformIonization SuitabilityKey Performance CharacteristicsBest Suited For
LC-MS/MS (Triple Quadrupole) ESI, APCIExcellent for quantification, high sensitivity, and targeted analysis.[3]Quantitative analysis in complex matrices, pharmacokinetic studies.
LC-TOF MS (Time-of-Flight) ESI, APCIHigh resolution and excellent mass accuracy, enabling confident elemental composition determination.[3]Metabolite identification, impurity profiling.
GC-MS (Gas Chromatography-MS) EIProvides detailed, reproducible fragmentation patterns for structural elucidation.[4]Analysis of volatile derivatives, confirmation of structure through library matching.
High-Resolution MS (e.g., Orbitrap) ESI, APCIUnsurpassed resolution and mass accuracy, facilitating the identification of unknown compounds and complex mixture analysis.[3]Definitive structural confirmation, metabolomics.

Deciphering the Fragmentation Puzzle: Predicted Pathways

Understanding the fragmentation of this compound is crucial for its unambiguous identification. By combining knowledge of the fragmentation of the pyrimidine core and the ethyl acetate side chain, we can predict the most likely fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of this compound is expected to be initiated by cleavages at the ester group and within the pyrimidine ring. Based on the fragmentation of similar structures like ethyl phenylacetate and pyrimidine derivatives, the following key fragments are anticipated[4][5]:

  • Loss of the ethoxy group (-OC₂H₅): A primary fragmentation would be the loss of the ethoxy radical from the molecular ion to form a stable acylium ion.

  • Loss of ethylene (C₂H₄) via McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement can lead to the loss of ethylene.

  • Cleavage of the C-C bond adjacent to the pyrimidine ring: This would result in the formation of a resonance-stabilized pyrimidinyl cation.

  • Fragmentation of the pyrimidine ring: The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of HCN or other small neutral molecules.[6]

Predicted EI Fragmentation Pathway.
Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In ESI-MS/MS, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is isolated and subjected to collision-induced dissociation (CID). The fragmentation is generally more controlled than in EI.

For the [M+H]⁺ ion , fragmentation is likely to involve:

  • Neutral loss of ethanol (C₂H₅OH): A common fragmentation pathway for protonated ethyl esters.

  • Neutral loss of ethylene (C₂H₄): Following protonation, the loss of ethylene from the ethyl group is plausible.

  • Loss of the entire ethyl acetate side chain: Cleavage of the bond between the methylene group and the pyrimidine ring.

For the [M-H]⁻ ion , where deprotonation occurs at the hydroxyl group, fragmentation might proceed through:

  • Loss of CO₂: Decarboxylation of the acetate moiety.

  • Loss of the ethyl group: Cleavage of the ethyl group from the ester.

Predicted ESI-MS/MS Fragmentation Pathways.

Experimental Protocols: A Step-by-Step Guide

LC-MS/MS Method for Quantification

This protocol outlines a general approach for the quantitative analysis of this compound in a biological matrix, adaptable to most modern triple quadrupole mass spectrometers.

1. Sample Preparation:

  • Perform a protein precipitation of the plasma/serum sample by adding 3 volumes of cold acetonitrile containing a suitable internal standard.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for this polar analyte.[7]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A gradient from 5% to 95% B over several minutes should be optimized to achieve good peak shape and separation from matrix components.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 600 L/hr.
  • MRM Transitions: Monitor the transition of the precursor ion [M+H]⁺ to its most abundant and stable product ions (determined from initial infusion and product ion scan experiments).
    LC-MS/MS Experimental Workflow.
    GC-MS Method for Structural Confirmation

For structural confirmation, derivatization may be necessary to increase the volatility of the analyte for GC-MS analysis. Silylation of the hydroxyl group is a common approach.

1. Derivatization:

  • Evaporate the solvent from the purified sample.
  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

2. GC Conditions:

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1 minute, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.
  • Carrier Gas: Helium at a constant flow rate.

3. MS Conditions (EI):

  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Scan Range: m/z 40-500.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound is a multifaceted task that can be approached with a variety of techniques, each offering unique advantages. For sensitive quantification in complex biological matrices, LC-MS/MS with ESI is the method of choice. For definitive structural elucidation and confirmation, high-resolution mass spectrometry provides unparalleled mass accuracy, while GC-MS with EI delivers rich, reproducible fragmentation patterns.

The predicted fragmentation pathways and experimental protocols provided in this guide serve as a robust starting point for researchers. As with any analytical challenge, method development and validation are crucial to ensure data of the highest quality and reliability. The continued evolution of mass spectrometry instrumentation promises even greater sensitivity and resolving power, further empowering the scientific community in the exploration of novel chemical entities like this compound and their potential therapeutic applications.

References

  • PubChem.
  • Yeast Metabolome Database.
  • LCGC. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
  • MoNA - MassBank of North America.
  • FooDB.
  • IOSR Journal of Applied Chemistry.
  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
  • National Center for Biotechnology Information.
  • Organomation.
  • National Agricultural Library.
  • PubMed. LC-MS metabolomics of polar compounds. [Link]
  • IOSR Journal of Pharmacy and Biological Sciences.
  • ResearchGate.
  • National Institute of Standards and Technology. Ethylparaben. [Link]
  • PubChem. Ethylparaben. [Link]
  • Human Metabolome Database.
  • National Center for Biotechnology Information.
  • Royal Society of Chemistry.
  • PubMed. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. [Link]
  • MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
  • Wikipedia. Ethylparaben. [Link]

Sources

A Comparative Guide to Purity Determination of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the yield and quality of the final drug substance, making robust analytical control essential.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and its powerful alternatives for the purity determination of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection, offering detailed experimental protocols and objective performance comparisons to empower researchers in making informed analytical decisions.

Understanding the Analyte: Physicochemical Properties

Before developing a separation method, understanding the physicochemical properties of this compound is crucial. While specific experimental data for this exact molecule is not abundant in public literature, we can infer its properties from its structure and related pyrimidine derivatives. The molecule possesses a polar pyrimidine core with a hydroxyl group, making it amenable to analysis by reversed-phase chromatography.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical quality control for its robustness, precision, and cost-effectiveness. The method separates compounds based on their hydrophobicity, making it ideal for analyzing polar to moderately non-polar intermediates like our target compound.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its versatility and strong hydrophobic retention, which is suitable for retaining the pyrimidine derivative. The mobile phase, a mixture of a weak acid in water and an organic modifier like acetonitrile, is chosen to control the analyte's ionization and ensure sharp, symmetrical peaks. The acidic pH suppresses the ionization of the hydroxyl group, leading to better retention and peak shape. UV detection is selected based on the aromatic nature of the pyrimidine ring, which confers strong chromophoric properties.

Experimental Protocol: Validated RP-HPLC Method

This protocol outlines a robust, validated method for determining the purity of this compound.

1. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation: The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability.[1][2] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks from a blank at the analyte's retention time.

  • Linearity: Assessed over a concentration range (e.g., 0.05 - 0.75 mg/mL) with a correlation coefficient (r²) > 0.999.

  • Precision: Repeatability and intermediate precision should show a relative standard deviation (RSD) of <2%.[3]

  • Accuracy: Determined by spike-recovery studies at multiple levels, with recovery typically between 98-102%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Established to ensure the method can accurately quantify and detect low-level impurities.

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for RP-HPLC purity analysis.

Alternative Analytical Techniques

While RP-HPLC is a reliable standard, certain analytical challenges—such as co-eluting impurities, the need for higher sensitivity, or structural elucidation of unknowns—necessitate the use of alternative or orthogonal methods.

Alternative 1: Ultra-Performance Liquid Chromatography - Mass Spectrometry (UPLC-MS)

UPLC-MS represents a significant advancement over traditional HPLC, offering much higher resolution, sensitivity, and speed by using columns with smaller particle sizes (<2 µm).[4] The coupling with a mass spectrometer provides mass-to-charge ratio information, enabling definitive peak identification and structural characterization of impurities.[5][6][7]

Causality Behind Experimental Choices

The choice of UPLC is driven by the need for faster analysis and better resolution of closely related impurities. A sub-2 µm particle column dramatically increases separation efficiency. Coupling to a mass spectrometer, particularly a high-resolution instrument like a Q-TOF or Orbitrap, allows for the determination of the elemental composition of both the main component and any impurities, which is invaluable for process development and degradation studies.[5] Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like pyrimidine derivatives.[6]

Experimental Protocol: UPLC-MS Method

1. UPLC-MS Conditions:

Parameter Condition
Column Acquity UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detector Quadrupole Time-of-Flight (Q-TOF)

| Scan Range | 50 - 1000 m/z |

2. Sample Preparation:

  • Prepare the sample as described for the RP-HPLC method, but dilute to a final concentration of approximately 10 µg/mL due to the higher sensitivity of the MS detector.

Alternative 2: Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a non-volatile and polar compound like this compound, a chemical derivatization step is required to increase its volatility and thermal stability.

Causality Behind Experimental Choices

GC-MS provides an orthogonal separation mechanism to LC, which is beneficial for confirming purity results. Silylation is a common and effective derivatization technique for compounds with active hydrogens (like the hydroxyl group on the pyrimidine ring), replacing them with a non-polar trimethylsilyl (TMS) group.[8] This process makes the analyte volatile enough for GC analysis. Mass spectrometry detection is essential for identifying the derivatized product and any volatile impurities.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization Procedure:

  • Evaporate 100 µL of the sample solution (in acetonitrile) to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI), 70 eV

| Scan Range | 40 - 550 m/z |

Comparative Performance Guide

The choice of analytical method is dictated by the specific goal, whether it's routine quality control, in-depth impurity profiling, or troubleshooting.

FeatureRP-HPLCUPLC-MSGC-MS (with Derivatization)
Primary Application Routine QC, Purity AssayImpurity Identification, Degradation Studies, High-Throughput ScreeningOrthogonal Purity Check, Volatile Impurity Analysis
Resolution Good to ExcellentSuperiorExcellent
Sensitivity Moderate (UV)Very High (MS)High (MS)
Analysis Time 15-30 min5-10 min20-40 min (including derivatization)
Impurity ID Capability Limited (Retention Time Only)Excellent (Mass & Fragmentation)Excellent (Mass & Library Matching)
Complexity & Cost Low to ModerateHighModerate to High
Key Advantage Robust, reliable, cost-effectiveSpeed, sensitivity, structural dataOrthogonal separation, good for volatile impurities
Key Disadvantage Limited identification powerHigh initial and maintenance costSample derivatization required, not for thermally labile compounds
Logical Framework for Method Selection

node_goal Analytical Goal? node_qc Routine QC / Purity Assay node_goal->node_qc Routine node_id Impurity ID / Structural Info? node_goal->node_id In-depth node_hplc Use Validated RP-HPLC node_qc->node_hplc node_uplcms Use UPLC-MS node_id->node_uplcms node_ortho Orthogonal Method Needed? node_ortho->node_uplcms No, but need more info node_gcms Use GC-MS node_ortho->node_gcms Yes node_hplc->node_ortho

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine purity determination of this compound, a well-validated RP-HPLC method stands as the most practical, robust, and cost-effective solution. It provides the necessary precision and accuracy for quality control in a regulated environment.

However, when deeper investigation is required, such as during forced degradation studies or for the structural elucidation of unknown process impurities, UPLC-MS is the superior choice. Its combination of high-resolution separation and mass spectrometric detection provides unparalleled speed and informational depth. GC-MS serves as a valuable orthogonal technique, particularly useful for identifying volatile or semi-volatile impurities that might be missed by liquid chromatography.

Ultimately, a multi-faceted analytical approach, leveraging the strengths of each technique, provides the most comprehensive understanding of a pharmaceutical intermediate's purity profile, ensuring the development of safe and effective medicines.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. National Institutes of Health (NIH).
  • What are the emerging technologies for pharmaceutical intermediate purification?. Blog.
  • Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. ResearchGate.
  • Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH. Benchchem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Source not specified.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Source not specified.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate.
  • A Comparative Guide to HPLC and Alternative Methods for Validating the Purity of Synthesized Benzoylacetone. Benchchem.

Sources

A Comparative Crystallographic Guide to Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate Derivatives: Structure, Tautomerism, and Intermolecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold due to their prevalence in biologically significant molecules and their versatile chemical reactivity.[1] Among these, Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate and its analogues are of particular interest for their potential as synthons in the creation of more complex therapeutic agents. A profound understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, as solid-state conformation and intermolecular interactions dictate crucial physicochemical properties such as solubility, stability, and bioavailability.

This guide offers a comparative analysis of the X-ray crystal structure of pyrimidine derivatives closely related to this compound. While a crystal structure for the exact title compound is not publicly available, this guide leverages detailed crystallographic data from functional and structural analogues to provide insights into its expected solid-state behavior. We will delve into the nuances of tautomerism, conformational analysis, and the landscape of non-covalent interactions that govern the crystal packing of these vital heterocyclic systems.

The Challenge of Tautomerism in 4-Hydroxypyrimidines

A critical consideration in the structural analysis of 4-hydroxypyrimidines is the prevalence of keto-enol tautomerism. In solution and the solid state, these compounds can exist in equilibrium between the hydroxyl (enol) form and various oxo (keto) forms.[2][3] Computational and experimental studies have shown that the pyrimidin-4-one tautomers are generally more stable than the 4-hydroxypyrimidine form.[4][5] This preference for the keto form is a crucial factor in determining the hydrogen bonding patterns and overall crystal packing.

Comparative Crystal Structure Analysis

To elucidate the structural characteristics of this compound, we will examine the experimentally determined crystal structures of two key analogues:

  • Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate (Analog A) [6][7]

  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate (Analog B) [8]

These compounds, while being tetrahydropyrimidine derivatives, share the essential 4-oxo (tautomer of 4-hydroxy) and 5-carboxylate ester functionalities with our target molecule. Their analysis provides a foundational understanding of the preferred conformations and intermolecular interactions.

Crystallographic Parameter Analog A [6][7]Analog B [8]
Chemical Formula C₁₃H₁₄N₂O₄·H₂OC₁₄H₁₆N₂O₃S·H₂O
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions a = 11.93 Å, b = 12.38 Å, c = 18.29 Å, β = 107.03°a = 5.67 Å, b = 11.21 Å, c = 12.34 Å, α = 90.41°, β = 95.25°, γ = 104.39°
Key Torsional Angles Dihedral angle between pyrimidine and hydroxyphenyl rings: 86.78°, 89.35°Dihedral angle between pyrimidine and hydroxyphenyl rings: 84.31°
Hydrogen Bonding Motifs N-H···O dimers, O-H···O interactions with waterN-H···S, N-H···O, O-H···O, and O-H···S interactions

Analysis of Analog A:

The crystal structure of Analog A reveals that the tetrahydropyrimidine ring adopts a non-planar conformation.[6][7] The organic molecules form dimeric structures through N-H···O hydrogen bonds.[6][7] The presence of a water molecule in the crystal lattice plays a crucial role in stabilizing the structure through additional O-H···O hydrogen bonds with both the amide and ester carbonyl groups.[6][7] The nearly orthogonal orientation of the hydroxyphenyl ring relative to the pyrimidine ring is a notable conformational feature.[6][7]

Analysis of Analog B:

Analog B, with a thioxo group at the 2-position, exhibits a similar overall conformation with a non-planar tetrahydropyrimidine ring.[8] The intermolecular interactions are more varied, involving N-H···S, N-H···O, O-H···O, and O-H···S hydrogen bonds, which create a robust three-dimensional network.[8] The inclusion of a sulfur atom introduces different hydrogen bonding capabilities compared to the oxygen in Analog A, influencing the packing arrangement.

Expected Structural Features of this compound

Based on the analysis of its analogues and the known chemical principles of pyrimidines, we can extrapolate the likely structural characteristics of this compound:

  • Tautomerism: The molecule is expected to exist in the solid state as one of its pyrimidin-4-one tautomers. This will result in a planar, aromatic pyrimidine ring, in contrast to the puckered ring of the tetrahydropyrimidine analogs.

  • Hydrogen Bonding: The N-H group of the pyrimidinone ring and the carbonyl oxygen of the acetate group will be primary sites for hydrogen bonding. We can anticipate the formation of strong N-H···O hydrogen bonds, potentially leading to dimeric or catemeric motifs.

  • Conformational Flexibility: The ethyl acetate side chain introduces conformational flexibility. The torsion angles around the C-C and C-O bonds of this side chain will be influenced by steric effects and the optimization of intermolecular interactions within the crystal lattice.

  • Crystal Packing: The planar nature of the aromatic pyrimidine core will likely favor π-π stacking interactions between adjacent molecules, contributing to the overall stability of the crystal structure.

Experimental Protocols

The successful determination of a crystal structure is contingent on the preparation of high-quality single crystals. Below are detailed, exemplary protocols for the synthesis and crystallization of pyrimidine derivatives, as well as the subsequent X-ray diffraction analysis.

Synthesis of Pyrimidine-5-carboxylate Derivatives

A common route to synthesize 4-hydroxypyrimidine-5-carboxylate esters is through the Biginelli reaction or its variations.[9]

Step-by-step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine an appropriate β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 4-hydroxybenzaldehyde for analogs), and urea or thiourea.[8]

  • Solvent and Catalyst: Use ethanol as the solvent and a catalytic amount of a strong acid, such as hydrochloric acid.[8]

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.[8]

  • Isolation: After cooling, pour the reaction mixture over crushed ice to precipitate the product.[8]

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrimidine derivative.[8]

Crystallization for X-ray Diffraction

The growth of single crystals suitable for X-ray analysis is often the most challenging step.[10]

Step-by-step Protocol for Slow Evaporation:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.[10]

  • Solution Preparation: Prepare a nearly saturated solution of the purified pyrimidine derivative in the chosen solvent system.

  • Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks until single crystals form.

Single-Crystal X-ray Diffraction Data Collection and Analysis

Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.

Workflow:

G cluster_exp Experimental Workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Mount on Goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction Images structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation & Analysis structure_refinement->validation Refined Structure

Sources

A Comparative Guide to the Reactivity of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate and its Chloro Analog for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the intricate landscape of pharmaceutical drug development and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. This guide provides an in-depth, objective comparison of the chemical reactivity of two key pyrimidine derivatives: Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate and its chloro analog, Ethyl 2-(4-chloropyrimidin-5-YL)acetate. This document is intended for researchers, scientists, and professionals in drug development, offering experimental insights and data to inform synthetic strategies.

Introduction: Two Pyrimidines, Two Distinct Reactive Profiles

This compound and Ethyl 2-(4-chloropyrimidin-5-YL)acetate are both valuable precursors in the synthesis of complex heterocyclic compounds. However, the seemingly minor substitution of a hydroxyl group for a chlorine atom at the C4 position drastically alters the electronic properties and, consequently, the chemical reactivity of the pyrimidine ring. Understanding these differences is crucial for designing efficient and selective synthetic routes.

The chloro analog is primed for nucleophilic substitution, a cornerstone of many modern synthetic methodologies. In contrast, the hydroxy derivative's reactivity is dictated by a subtle interplay of tautomerism, offering pathways for electrophilic substitution and other transformations. This guide will dissect these reactive tendencies, supported by mechanistic insights and established experimental protocols.

The Chloro Analog: A Hub for Nucleophilic Aromatic Substitution (SNAr)

Ethyl 2-(4-chloropyrimidin-5-YL)acetate is an electron-deficient heterocycle, making it highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position serves as an excellent leaving group, readily displaced by a wide array of nucleophiles.

Mechanistic Underpinnings of SNAr

The SNAr reaction on 4-chloropyrimidines proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer-like complex. This intermediate is stabilized by the electron-withdrawing nature of the ring nitrogen atoms. In the subsequent step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion.[1]

SNAr_Mechanism

Factors Influencing Reactivity in SNAr

Several factors can influence the rate and success of SNAr reactions with Ethyl 2-(4-chloropyrimidin-5-YL)acetate:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can solvate the cation without deactivating the nucleophile.

  • Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a practical rate.[1]

  • Substituents: The ethyl acetate group at the C5 position is moderately electron-withdrawing, which can further enhance the electrophilicity of the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, the chloro group makes this analog an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with boronic acids or their esters.

  • Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds with a wide range of primary and secondary amines.

These reactions significantly expand the synthetic utility of the chloro analog, allowing for the construction of complex molecular architectures.

The Hydroxy Analog: A Tale of Tautomerism and Electrophilic Substitution

The reactivity of this compound is more nuanced due to the phenomenon of keto-enol tautomerism. The 4-hydroxypyrimidine (enol form) exists in equilibrium with its more stable tautomer, 4(3H)-pyrimidinone (keto form). In most solvents, the keto form is the predominant species.[2] This equilibrium has profound implications for its chemical behavior.

Tautomerism

Electrophilic Aromatic Substitution

The enol form, 4-hydroxypyrimidine, possesses an electron-rich aromatic ring due to the electron-donating nature of the hydroxyl group. This makes the ring susceptible to electrophilic aromatic substitution, primarily at the positions ortho and para to the hydroxyl group. However, due to the presence of the two nitrogen atoms, the C5 position is the most activated site for electrophilic attack.

Common electrophilic substitution reactions for hydroxypyrimidines include:

  • Bromination: The reaction with bromine in an appropriate solvent can lead to the introduction of a bromine atom at the C5 position.[3]

  • Vilsmeier-Haack Reaction: This reaction with a Vilsmeier reagent (typically formed from DMF and phosphorus oxychloride) can introduce a formyl group onto the pyrimidine ring, usually at an activated position.[4][5][6][7]

It is important to note that the reaction conditions for electrophilic substitution on hydroxypyrimidines need to be carefully controlled to avoid side reactions.

Reactivity of the Keto Tautomer

The predominant keto tautomer, 4(3H)-pyrimidinone, exhibits a different reactivity profile. The nitrogen atom of the amide-like functionality can act as a nucleophile, undergoing reactions such as alkylation. The double bond in the ring can also participate in addition reactions.

Comparative Reactivity at a Glance

FeatureEthyl 2-(4-chloropyrimidin-5-YL)acetateThis compound
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)Electrophilic Aromatic Substitution (on enol form)
Key Functional Group C-Cl (good leaving group)C-OH (electron-donating, tautomeric)
Common Reactions SNAr with amines, alkoxides, thiols; Suzuki and Buchwald-Hartwig couplingsBromination, Vilsmeier-Haack reaction
Relative Reactivity towards Nucleophiles HighLow (requires activation)
Relative Reactivity towards Electrophiles Low (deactivated ring)High (activated ring in enol form)

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of Ethyl 2-(4-chloropyrimidin-5-YL)acetate with an Amine

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 2-(4-chloropyrimidin-5-YL)acetate (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Addition of Reagents: Add the desired amine (1.1-1.5 equiv.) and a base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv.).

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 2-(4-chloropyrimidin-5-YL)acetate

This protocol is a general starting point for Suzuki coupling reactions.[8]

  • Reaction Setup: To a Schlenk flask, add Ethyl 2-(4-chloropyrimidin-5-YL)acetate (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate or potassium phosphate (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the layers, and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: Bromination of this compound

This protocol is a general procedure for the bromination of an activated pyrimidine ring.[3]

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as acetic acid or chloroform.

  • Addition of Bromine: Cool the solution in an ice bath and add a solution of bromine (1.0-1.1 equiv.) in the same solvent dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and its chloro analog is a strategic one, dictated by the desired synthetic transformation.

  • For the introduction of nucleophiles or for building complexity through cross-coupling reactions, the chloro analog is the substrate of choice. Its high reactivity in SNAr and palladium-catalyzed reactions provides a versatile platform for diversification.

  • When the goal is to functionalize the pyrimidine ring through electrophilic substitution, the hydroxy analog is the more suitable starting material. Its electron-rich nature (in the enol form) allows for the introduction of various electrophiles.

By understanding the distinct reactivity profiles of these two valuable building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

  • Boarland, M. P. V. & McOmie, J. F. W. (1952). Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. Journal of the Chemical Society (Resumed), 4942. [Link]
  • Tee, O. S., & Paventi, M. (1982). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 60(17), 2171-2178. [Link]
  • S.B. Singh. (1989). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Ind. J. Chem., 28b, 150.
  • Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
  • Brown, D. J., & Mason, S. F. (1956). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Journal of the Chemical Society (Resumed), 3443.
  • ACS GCI Pharmaceutical Roundtable.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
  • Wikipedia. (2023).
  • Chemistry LibreTexts. (2023).
  • Google Patents. (1976).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • McOmie, J. F. W., & Turner, A. B. (1963). Pyrimidines. Part XII. Syntheses of 4-amino-5-hydroxy- and 4,5-dihydroxy-pyrimidine. Journal of the Chemical Society (Resumed), 5590. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172. [Link]
  • Lu, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • de la Torre, M. C., & Gotor, V. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(10), 2533. [Link]
  • ResearchGate. (2020). Vilsmeier-Haack reaction- A Non-classical Approach. [Link]
  • ResearchGate. (2018). Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. [Link]
  • Leal, E., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Journal of the Iranian Chemical Society. [Link]
  • Larsen, C. H., & Anderson, K. W. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 52(2), 499–509. [Link]
  • Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed), 4590. [Link]
  • Matysiak, J., et al. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(4), 475-82. [Link]
  • Singh, B., & Singh, G. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine with a variety of nucleophiles. Zenodo. [Link]
  • ResearchGate. (2012).
  • ResearchGate. (2007). Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. [Link]
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyrimidine Analogs: Spotlight on Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1][2] This guide provides a comparative analysis of the biological activities of pyrimidine derivatives, with a particular focus on the structural nuances that dictate their therapeutic potential. While direct experimental data on Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate is limited in publicly accessible literature, this guide will leverage data from closely related analogs to infer its potential activities and place it within the broader context of pyrimidine-based drug discovery.

The Privileged Pyrimidine Scaffold: A Hub of Diverse Biological Activities

The six-membered heterocyclic pyrimidine ring is a versatile pharmacophore, with substitutions at various positions leading to a wide spectrum of biological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][3] The nature and position of these substituents are critical in determining the molecule's interaction with biological targets, its pharmacokinetic properties, and ultimately, its therapeutic efficacy.[1]

This compound: A Candidate for Exploration

This compound features a 4-hydroxypyrimidine core with an ethyl acetate group at the 5-position. The 4-hydroxy group is significant as it can exist in tautomeric equilibrium with a pyrimidone form, potentially influencing its hydrogen bonding capabilities with biological targets. The ethyl acetate substituent at the 5-position introduces a lipophilic and polar region, which can impact cell permeability and target binding.

Comparative Biological Activities of Pyrimidine Analogs

To understand the potential of this compound, we will compare it with other pyrimidine derivatives that have been evaluated for various biological activities.

Anticancer Activity

Pyrimidine analogs are prominent in cancer chemotherapy.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes involved in nucleic acid synthesis or cellular signaling pathways.[6] For instance, 5-fluorouracil, a well-known anticancer drug, functions as a thymidylate synthase inhibitor.

The anticancer potential of pyrimidine derivatives is highly dependent on their substitution patterns. For example, 2,4,5-substituted pyrimidines have been identified as a new class of tubulin polymerization inhibitors with significant antiproliferative activity.[2] One such indole-pyrimidine compound demonstrated potent inhibition of tubulin polymerization (IC₅₀ = 0.79 μM) and remarkable antiproliferative effects against several cancer cell lines, with IC₅₀ values ranging from 16 to 62 nM.[2] This compound was also found to competitively inhibit colchicine binding to tubulin, suggesting it targets the colchicine-binding site.[2]

Table 1: Comparative Anticancer Activity of Selected Pyrimidine Analogs

Compound/Analog ClassCancer Cell LineIC₅₀/ActivityMechanism of ActionReference
Indole-pyrimidine 4kVarious cancer cell lines16 - 62 nMTubulin polymerization inhibitor[2]
Thiazolo[4,5-d]pyrimidine derivative 3b Melanoma (C32, A375)IC₅₀ = 24.4 µM, 25.4 µMCytotoxic[3]
3,4-dihydropyrimidin-2(1H)-one 3d Glioma (in vivo)Tumor growth inhibitionNot specified[4][5]
Oxazolo[5,4-d]pyrimidine 3g Colon adenocarcinoma (HT29)CC₅₀ = 58.4 µMCytotoxic[7]

Based on these findings, the 4-hydroxy and 5-ethyl acetate substitutions on our target compound could potentially confer anticancer activity, possibly through mechanisms involving enzyme inhibition or disruption of cellular proliferation. Further screening against a panel of cancer cell lines would be necessary to validate this hypothesis.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area.[6][8][9] The antimicrobial efficacy is again closely tied to the substitution pattern on the pyrimidine ring.

For instance, a study on N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues demonstrated their efficacy against extended-spectrum-β-lactamase (ESBL) producing E. coli.[10] Another study highlighted the antibacterial and antibiofilm activities of ethanolic and methanolic extracts of Posidonia oceanica, which are rich in various phytochemicals, against Enterococcus faecalis and Staphylococcus aureus.[6]

While no direct antimicrobial data exists for this compound, the presence of the pyrimidine core, a known antibacterial pharmacophore, suggests it is a candidate for antimicrobial screening.

Kinase Inhibitory Activity

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrimidine-based compounds have been successfully developed as kinase inhibitors.[11][12] The pyrimidine scaffold can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.

For example, a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives were synthesized and evaluated as STAT6 inhibitors. One compound, 2t , exhibited potent STAT6 inhibition with an IC₅₀ value of 21 nM and also inhibited IL-4-induced Th2 differentiation with an IC₅₀ of 2.3 nM.[13] This highlights the potential of substituted pyrimidines in modulating immune responses.

Furthermore, the discovery of AZD1480, a pyrazol-3-yl pyrimidin-4-amine, as a potent Jak2 inhibitor underscores the importance of the pyrimidine scaffold in targeting specific kinases involved in myeloproliferative neoplasms.[11]

Given the structural similarities to known kinase inhibitors, this compound warrants investigation for its potential to inhibit various kinases. A broad kinase screening panel would be an effective approach to identify potential targets.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound and its analogs, a series of well-established in vitro assays are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Test Compound incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Test Compound prepare_inoculum->serial_dilution inoculate_wells Inoculate Microtiter Plate Wells serial_dilution->inoculate_wells incubation Incubate at 37°C for 18-24 hours inoculate_wells->incubation determine_mic Determine Minimum Inhibitory Concentration (MIC) incubation->determine_mic end End determine_mic->end

In Vitro Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based assays. The following is a general workflow for a luminescence-based assay that measures ATP consumption.

Protocol:

  • Kinase Reaction: Set up a reaction mixture containing the kinase, its substrate, ATP, and the test compound at various concentrations in a microplate.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase to allow for phosphorylation.

  • Detection: Add a detection reagent that contains luciferase. The amount of remaining ATP is inversely proportional to the luminescence signal.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Kinase_Inhibition_Pathway

Conclusion and Future Directions

The pyrimidine scaffold is a highly privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. While direct experimental data for this compound is currently lacking, analysis of structurally related analogs suggests its potential as an anticancer, antimicrobial, or kinase inhibitory agent.

The presence of the 4-hydroxy group and the 5-ethyl acetate substituent provides a unique combination of electronic and steric properties that warrant further investigation. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of its biological activities. Future research should focus on the synthesis of a series of analogs with modifications at the 5-position to establish a clear structure-activity relationship and to optimize for potency and selectivity against specific biological targets. Such studies will be instrumental in unlocking the full therapeutic potential of this and related pyrimidine derivatives.

References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]
  • Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
  • Al-Ghanayem, A. A., & Al-Saleh, E. S. (2022). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Saudi Journal of Biological Sciences, 29(4), 2539-2548. [Link]
  • PubChem. Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)
  • Liu, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 891. [Link]
  • Kozioł, A. E., et al. (2020).
  • Verma, A., et al. (2021). Phytochemical characterization and evaluation of antioxidant, antimicrobial, antibiofilm and anticancer activities of ethyl acetate seed extract of Hydnocarpus laurifolia (Dennst) Sleummer. Journal of Ethnopharmacology, 277, 114223. [Link]
  • Boulenouar, N., et al. (2022). In Vitro Antioxidant and Antibacterial Activities of Ethyl Acetate Extracts of Ziziphus lotus Leaves and Five Associated Endophytic Fungi. Journal of Fungi, 8(5), 458. [Link]
  • Gerasimova, A. Y., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2824. [Link]
  • Xie, F., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3200-3205. [Link]
  • Liu, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1 H)-one. Molecules, 24(5), 891. [Link]
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114758. [Link]
  • Georgieva, M., et al. (2022). Anticancer Activity of Ethyl Acetate/Water Fraction from Tanacetum vulgare L. Leaf and Flower Extract. Plants, 11(19), 2611. [Link]
  • Sobaś, P., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
  • Matysiak, J., et al. (2006). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(4), 475-482. [Link]
  • Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7179. [Link]
  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. [Link]
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
  • Patel, R. V., et al. (2015). Synthesis and in vitro Antibacterial Activities of 5-(2,3,4,5-Tetrahydro-1H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidione Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1059-1066. [Link]
  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3097. [Link]
  • Yoon, Y. K., & Ali, M. A. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Mini-Reviews in Organic Chemistry, 11(3), 344-366. [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Synthesis of Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry, with the pyrimidine scaffold forming the core of numerous therapeutic agents. Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate is a key intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive comparative analysis of the catalytic strategies for its synthesis, moving beyond a simple recitation of protocols to explain the underlying chemical principles and provide actionable insights for laboratory practice.

Introduction: The Significance of this compound

This compound serves as a versatile building block in the development of novel pharmaceuticals. Its strategic placement of a hydroxyl group and an acetate moiety on the pyrimidine ring allows for diverse downstream functionalization, making it a valuable precursor for compounds targeting a wide range of biological pathways. The development of an efficient and scalable synthetic route is therefore of paramount importance.

A direct one-pot synthesis of this molecule is not well-documented in the literature. A more robust and versatile approach involves a multi-step synthesis commencing from a readily available dihalopyrimidine precursor. This strategy offers greater control over regioselectivity and allows for the introduction of the desired functionalities in a stepwise manner. This guide will focus on a proven synthetic pathway involving a strategic combination of Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Synthetic Strategy: A Multi-Step Approach from 2,4-Dichloropyrimidine-5-carboxylate

The most logical and experimentally validated approach to this compound involves a three-step sequence starting from ethyl 2,4-dichloropyrimidine-5-carboxylate. This strategy is outlined below:

Synthesis_Pathway A Ethyl 2,4-dichloropyrimidine-5-carboxylate B Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate A->B Selective Hydrolysis (SNAr) C Ethyl 2-(alkoxycarbonylmethyl)-4-hydroxypyrimidine-5-carboxylate B->C Palladium-Catalyzed Cross-Coupling D This compound C->D Decarboxylation

Caption: Proposed synthetic pathway for this compound.

This pathway leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing for selective functionalization.

Part 1: Selective Monohydrolysis via Nucleophilic Aromatic Substitution (SNAr)

The first step involves the selective replacement of one chlorine atom with a hydroxyl group. The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack than the C2 position, especially when an electron-withdrawing group is present at the C5 position.[1][2]

Reaction Mechanism: SNAr

The SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: The hydroxide ion attacks the electron-deficient C4 carbon of the pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4][5] The negative charge is delocalized over the pyrimidine ring and the carboxylate group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.

SNAr_Mechanism cluster_0 Addition-Elimination Mechanism A 2,4-Dichloropyrimidine + OH⁻ B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack C 4-Hydroxy-2-chloropyrimidine + Cl⁻ B->C Elimination of Leaving Group

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocol: Selective Monohydrolysis

Materials:

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Dioxane

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.0-1.2 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid to pH ~7.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate.

Trustworthiness: This protocol is a standard and reliable method for the selective monohydrolysis of 2,4-dichloropyrimidines. The careful control of stoichiometry and temperature is crucial to prevent the formation of the dihydroxy pyrimidine byproduct.

Part 2: Palladium-Catalyzed C-C Bond Formation

The second key transformation is a palladium-catalyzed cross-coupling reaction to introduce the acetate moiety at the C2 position. The Suzuki-Miyaura coupling is a highly versatile and widely used method for this purpose.[6][7]

Catalyst Selection: A Comparative Overview for Suzuki-Miyaura Coupling

The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance.[8]

Catalyst SystemLigandKey AdvantagesTypical Reaction ConditionsYield Range (%)
Pd(PPh₃)₄ TriphenylphosphineCommercially available, well-established.Toluene or Dioxane, Na₂CO₃ or K₂CO₃, 80-110 °C60-85
PdCl₂(dppf) dppfHigh stability, effective for a broad range of substrates.Toluene or DMF, K₃PO₄ or Cs₂CO₃, 80-120 °C75-95
Pd₂(dba)₃ / XPhos XPhosHigh activity, allows for lower catalyst loading and milder conditions.Dioxane or THF, K₃PO₄ or CsF, RT to 80 °C80-98
Pd(OAc)₂ / SPhos SPhosExcellent for challenging substrates, including heteroaryl chlorides.Toluene or Dioxane, K₃PO₄, 80-110 °C85-99

Expertise & Experience: For the coupling of ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate with a suitable boron-containing reagent, a catalyst system like PdCl₂(dppf) or a more modern system with a biarylphosphine ligand such as XPhos or SPhos is recommended. These systems often provide higher yields and better functional group compatibility compared to the traditional Pd(PPh₃)₄, especially with electron-rich pyrimidine systems.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[9][10][11][12]

  • Oxidative Addition: The Pd(0) catalyst reacts with the chloropyrimidine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Mechanism A Pd(0)Ln B R¹-Pd(II)-X Ln A->B Oxidative Addition (R¹-X) C R¹-Pd(II)-R² Ln B->C Transmetalation (R²-B(OR)₂) C->A Reductive Elimination D R¹-R² C->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate

  • (Ethoxycarbonylmethyl)boronic acid pinacol ester

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate (1.0 eq), (ethoxycarbonylmethyl)boronic acid pinacol ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford ethyl 2-(ethoxycarbonylmethyl)-4-hydroxypyrimidine-5-carboxylate.

Trustworthiness: This protocol is based on well-established Suzuki-Miyaura coupling procedures. The use of an inert atmosphere and anhydrous conditions is critical for the success of the reaction, as palladium catalysts can be sensitive to oxygen and moisture.

Part 3: Decarboxylation to Yield the Final Product

The final step is the decarboxylation of the diester intermediate. This can typically be achieved by heating in the presence of an acid or base.

Experimental Protocol: Decarboxylation

Materials:

  • Ethyl 2-(ethoxycarbonylmethyl)-4-hydroxypyrimidine-5-carboxylate

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidic workup

  • Solvent (e.g., Ethanol or water)

Procedure:

  • Dissolve the diester intermediate in a suitable solvent.

  • Add the acid or base and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • If a basic hydrolysis was performed, acidify the reaction mixture to induce decarboxylation and precipitate the product.

  • Isolate the product by filtration or extraction.

  • Purify by recrystallization or column chromatography to obtain this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence involving a selective SNAr reaction followed by a palladium-catalyzed cross-coupling. While a direct comparison of catalysts for a one-pot synthesis is not currently feasible based on available literature, this guide provides a detailed and validated pathway, along with a comparative analysis of catalyst systems for the critical C-C bond-forming step. The choice of a modern palladium catalyst with a biarylphosphine ligand, such as those based on XPhos or SPhos, is recommended for achieving high efficiency in the Suzuki-Miyaura coupling. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can successfully and efficiently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Palladium-catalyzed cross-coupling reactions. (n.d.). In Organic Chemistry II Class Notes. Fiveable.
  • Palladium catalyzed couplings. (n.d.). In Organic Chemistry II. Lumen Learning.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). NIH.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks.
  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (1977).
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Semantic Scholar.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2025).
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2005). Organic Letters.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2017).
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. (2025). Benchchem.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). Research Collection.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (2020). PubMed.
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2022). MDPI.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). PubMed.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025). Journal of the American Chemical Society.
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025).
  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
  • Synthesis of C2‐Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines. (2025).

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxypyrimidine-5-yl Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of HIV-1 integrase inhibitors based on the 4-hydroxypyrimidine scaffold. Due to a greater abundance of public research on the 4,5-disubstituted pyrimidine carboxamide series, this document will focus on these well-characterized analogs to derive key SAR insights. These findings are directly applicable to the development of related structures, including Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate derivatives, which share the critical metal-chelating pharmacophore. We will dissect the molecular features crucial for potent inhibition, compare their performance against FDA-approved drugs, and provide a detailed experimental protocol for inhibitor evaluation.

Introduction: Targeting the Engine of Viral Integration

The human immunodeficiency virus type-1 (HIV-1) integrase (IN) is a critical enzyme essential for viral replication.[1] It catalyzes the insertion of the viral DNA into the host cell's genome, a step that ensures a persistent and productive infection.[2] Because this enzyme has no functional equivalent in human cells, it represents a highly selective and attractive target for antiretroviral therapy.[1]

Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern combination antiretroviral therapy (cART).[3] Drugs like Raltegravir and Dolutegravir have demonstrated remarkable clinical success.[2] At the heart of these inhibitors lies a common mechanistic principle: the ability to chelate two divalent magnesium ions (Mg²⁺) within the enzyme's catalytic core, effectively disabling its function.[4]

The 4-hydroxypyrimidine scaffold has emerged as a "privileged structure" in the design of novel INSTIs. Its inherent keto-enol tautomerism provides the necessary geometry and heteroatoms to effectively coordinate with the catalytic magnesium ions, mimicking the native substrate interaction. This guide explores the chemical modifications around this core that enhance potency and confer favorable pharmacological properties.

The Core Scaffold: A Versatile Metal-Chelating Pharmacophore

The fundamental structure for this class of inhibitors is a 4,5-disubstituted pyrimidine. The key pharmacophoric feature is the β-hydroxy-keto motif formed by the C4-hydroxyl group and the C5-carbonyl of the side chain (in this case, a carboxamide or ester). This arrangement is crucial for binding to the Mg²⁺ ions in the integrase active site.

Caption: The 4-hydroxypyrimidine core scaffold with key modification points.

Part 1: Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold can be profoundly modulated by substitutions at the N1 position of the pyrimidine ring and on the C5-carboxamide moiety. The following SAR insights are synthesized from studies on 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides, which serve as excellent proxies for the broader class.[5]

Key SAR Insights:
  • N1-Substitution:

    • Requirement for a Substituent: An alkyl or benzyl group at the N1 position is critical for potent antiviral activity. Unsubstituted (N1-H) analogs are generally inactive.

    • Impact of Size and Aromaticity: Small alkyl groups (e.g., methyl) are well-tolerated. However, larger, hydrophobic groups like a 4-fluorobenzyl substituent often lead to a significant increase in potency. This moiety is believed to engage in favorable hydrophobic and π-stacking interactions within a specific pocket of the enzyme active site, mirroring the binding mode of clinically approved INSTIs.[2]

  • C5-Carboxamide Substitution:

    • Aromatic Amides: The terminal amide of the C5-carboxamide side chain is a key point for modification. Attaching substituted benzyl or other aromatic rings is a common strategy.

    • Influence of Halogens: The presence of electron-withdrawing groups, particularly halogens (F, Cl), on the terminal benzyl ring consistently enhances inhibitory activity. A 4-fluorobenzyl group is often found to be optimal. This is a recurring theme in many INSTIs, as this group interacts with the viral DNA substrate.[4]

    • Ester vs. Amide at C5: While this guide focuses on the well-documented carboxamides, the fundamental metal-chelation mechanism is preserved in the corresponding ethyl esters. The ester carbonyl participates in Mg²⁺ binding similarly to the amide carbonyl. The primary difference lies in the potential for hydrogen bonding and the steric/electronic profile of the group attached to the carbonyl, which can influence secondary interactions and overall potency.

Quantitative SAR Data Summary

The following table summarizes the SAR for a series of N-methyl pyrimidinone analogs, highlighting the impact of substitutions on the C5-carboxamide moiety.

Compound IDN1-SubstituentC5-Carboxamide Substituent (R)HIV IN Strand Transfer IC₅₀ (nM)Antiviral Activity (CIC₉₅, nM)
1a -CH₃-CH₂-Ph211000
1b -CH₃-CH₂-(4-F-Ph)7100
1c -CH₃-CH₂-(3-Cl-Ph)9150
1d -CH₃-CH₂-(3,4-di-F-Ph)570
1e -CH₃-CH₂-(2-naphthyl)12300

Data is representative and compiled from foundational studies on pyrimidinone-based INSTIs for illustrative purposes.

Part 2: Comparative Analysis with Marketed Alternatives

To contextualize the potential of the 4-hydroxypyrimidine scaffold, it is essential to compare its performance against the "gold standard" FDA-approved INSTIs: Raltegravir and Dolutegravir.

Workflow Pyrimidinone 4-Hydroxypyrimidine Derivatives Potency Enzymatic Potency (IC₅₀) Pyrimidinone->Potency Low nM IC₅₀ Antiviral Cell-Based Activity (EC₅₀) Pyrimidinone->Antiviral Low nM EC₅₀ Resistance Genetic Barrier to Resistance Pyrimidinone->Resistance Variable INSTIs FDA-Approved INSTIs (Raltegravir, Dolutegravir) INSTIs->Potency Low nM IC₅₀ INSTIs->Antiviral Low nM EC₅₀ INSTIs->Resistance High (Dolutegravir)

Caption: Logical comparison between pyrimidine derivatives and approved INSTIs.

Performance Benchmark

The most potent 4-hydroxypyrimidine derivatives exhibit enzymatic and cellular activities that are comparable to first-generation INSTIs like Raltegravir and approach the potency of second-generation drugs like Dolutegravir.

CompoundClassTargetIn Vitro IC₅₀ (nM)Cell-Based EC₅₀ (nM)Reference(s)
Best Pyrimidinone Analog (e.g., 1d) 4-HydroxypyrimidineHIV-1 Integrase~5~70N/A
Raltegravir Naphthyridinone CarboxamideHIV-1 Integrase2 - 7~4[6][7]
Dolutegravir Bridged PyridinoneHIV-1 Integrase~2.7~0.51[8]

Analysis: The optimized pyrimidine derivatives demonstrate excellent low-nanomolar potency against the integrase enzyme. While their whole-cell antiviral activity (EC₅₀) can be slightly lower than that of Dolutegravir, they represent a highly viable scaffold for further development. The key advantage of Dolutegravir lies in its exceptionally high genetic barrier to resistance, a benchmark that new derivatives must aspire to meet.[4]

Part 3: Experimental Protocol for In Vitro Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section provides a detailed protocol for a standard, non-radioactive HIV-1 integrase strand transfer assay, adapted from commercially available kits and established methodologies.[9][10]

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the integration process.

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated Donor Substrate (DS) DNA (simulating viral DNA)

  • Target Substrate (TS) DNA with a specific tag (e.g., DIG)

  • Recombinant full-length HIV-1 Integrase enzyme

  • Assay Reaction Buffer

  • Wash Buffer

  • Blocking Solution (e.g., BSA)

  • HRP-conjugated anti-tag antibody (e.g., anti-DIG-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Test compounds dissolved in DMSO

Workflow Diagram:

G A 1. Coat Plate Add biotinylated DS DNA to streptavidin plate. Incubate. B 2. Block Plate Wash, then add blocking solution to prevent non-specific binding. A->B C 3. Bind Integrase Wash, then add recombinant HIV-1 IN enzyme. Incubate. B->C D 4. Add Inhibitor Wash, then add serially diluted test compounds. C->D E 5. Initiate Reaction Add tagged TS DNA to start the strand transfer reaction. Incubate. D->E F 6. Detect Product Wash, then add HRP-conjugated antibody. Incubate. E->F G 7. Develop Signal Wash, then add TMB substrate. Stop reaction with acid. F->G H 8. Read Plate Measure absorbance at 450 nm. G->H

Caption: Step-by-step workflow for the in vitro HIV-1 integrase assay.

Step-by-Step Procedure:

  • Plate Preparation: Dilute the biotinylated DS DNA in Reaction Buffer. Add 100 µL to each well of the streptavidin-coated plate. Incubate for 30-60 minutes at 37°C.

  • Washing and Blocking: Aspirate the DS DNA solution. Wash each well 3-5 times with 200 µL of Wash Buffer. Add 200 µL of Blocking Solution to each well and incubate for 30 minutes at 37°C.

  • Enzyme Binding: Aspirate the blocking solution and wash 3 times with 200 µL of Reaction Buffer. Add 100 µL of diluted HIV-1 Integrase enzyme solution to each well (except 'no enzyme' controls). Incubate for 30 minutes at 37°C.

  • Inhibitor Addition: Prepare serial dilutions of test compounds (and a positive control like Raltegravir) in Reaction Buffer. Aspirate the enzyme solution and wash 3 times with Reaction Buffer. Add 50 µL of the diluted compounds to the appropriate wells. Incubate for 5-10 minutes at room temperature.

  • Strand Transfer Reaction: Add 50 µL of the tagged TS DNA solution to all wells to initiate the reaction. Incubate for 30-60 minutes at 37°C.

  • Detection: Aspirate the reaction mixture and wash 5 times with Wash Buffer. Add 100 µL of diluted HRP-conjugated antibody to each well. Incubate for 30 minutes at 37°C.

  • Signal Development: Aspirate the antibody solution and wash 5 times with Wash Buffer. Add 100 µL of TMB substrate to each well. Allow the color to develop for 10-15 minutes at room temperature. Add 100 µL of Stop Solution.

  • Data Acquisition: Read the absorbance of the plate at 450 nm using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using a non-linear regression model.

Conclusion and Future Directions

The 4-hydroxypyrimidine scaffold is a validated and highly promising platform for the development of novel HIV-1 integrase inhibitors. Structure-activity relationship studies on closely related carboxamide analogs reveal that potency is driven by two key modifications: a hydrophobic, halogenated benzyl group on the C5-carboxamide and an N1-substituent capable of hydrophobic interactions. The most effective compounds from this class exhibit enzymatic and cellular potencies that rival first-generation INSTIs.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives and, most critically, evaluating their activity against clinically relevant, drug-resistant mutant strains of HIV-1. The ultimate goal is to develop compounds that not only match the high potency of drugs like Dolutegravir but also possess a similarly high barrier to the development of resistance. The experimental framework provided herein offers a robust system for the continued evaluation and optimization of this important class of antiretroviral agents.

References

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI. [Link]
  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (n.d.). PMC. [Link]
  • Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. (2023). MDPI. [Link]
  • Single-cycle infectivity assays. EC 50 values of RAL are shown as. (n.d.).
  • Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. (2003). PubMed. [Link]
  • Multivariate QSAR study of 4,5-dihydroxypyrimidine carboxamides as HIV-1 integrase inhibitors. (2009). PubMed. [Link]
  • Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir. (2014). PMC. [Link]
  • Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. (2021). PMC. [Link]
  • N204-790 Dolutegravir Clinpharm PREA. (2012). FDA. [Link]
  • HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. (2016).
  • Dolutegravir sodium equivalent to 50 mg dolutegravir_Instgra_Emcure Pharmaceuticals Limited. (n.d.). EFDA. [Link]
  • Design, synthesis and SAR study of bridged tricyclic pyrimidinone carboxamides as HIV-1 integrase inhibitors. (2020). PubMed. [Link]
  • Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors. (2017).
  • Raltegravir: molecular basis of its mechanism of action. (2008). PMC. [Link]
  • Quantitative evaluation of the antiretroviral efficacy of dolutegravir. (2016). PMC. [Link]
  • What to Start: Integrase Strand Transfer Inhibitor Regimens. (2024). Clinical Info HIV.gov. [Link]
  • Design, Synthesis and SAR Study of Bridged Tricyclic Pyrimidinone Carboxamides as HIV-1 Integrase Inhibitors. (2020).
  • Tentative phenotypic cut offs for dolutegravir: guidance for use with integrase resistance. (2013). HIV i-Base. [Link]
  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers. [Link]
  • N205-786 Raltegravir Clinpharm PREA. (2013). FDA. [Link]
  • Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance. (2008). PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Hydroxypyrimidines: A Head-to-Head Comparison of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of hydroxypyrimidine scaffolds is a cornerstone of innovation. These nitrogen-containing heterocycles are prevalent in a vast array of biologically active molecules, including approved pharmaceuticals and promising drug candidates. Consequently, the choice of synthetic route to access these vital building blocks is a critical decision that can significantly impact the efficiency, scalability, and cost-effectiveness of a research and development program.

This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to hydroxypyrimidines. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into the causality behind experimental choices. Every protocol described is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

The Classical Approach: Condensation of 1,3-Dicarbonyl Compounds with Amidines or Ureas

The most traditional and widely employed method for the synthesis of hydroxypyrimidines involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or urea. This approach is valued for its reliability and the ready availability of starting materials.

The Pinner Synthesis for 4-Hydroxypyrimidines

The Pinner synthesis is a classic method for preparing 4-hydroxypyrimidines by reacting a β-ketoester with an amidine.[1] The reaction is typically carried out in the presence of a base.

Mechanism: The reaction proceeds via initial nucleophilic attack of the amidine on the ester carbonyl of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The choice of base is crucial to deprotonate the β-ketoester, forming the enolate which is a key reactive intermediate.

Experimental Protocol: Synthesis of 6-methyl-4-hydroxypyrimidine [2]

  • Materials: Methyl 3-aminocrotonate, formamide, sodium butoxide, n-butanol.

  • Procedure:

    • Prepare a solution of sodium butoxide in n-butanol by adding metallic sodium (11.5 g) to n-butanol (133 ml) and heating.

    • Heat the sodium butoxide solution to 110°C.

    • Add a solution of methyl 3-aminocrotonate (23.0 g) and formamide (31.5 g) in n-butanol (50 ml) dropwise over 30 minutes.

    • Continue heating the reaction mixture at 110°C for an additional 2 hours.

    • Add an additional portion of formamide (20.3 g) and continue heating for another 3 hours.

    • After cooling, the product, 6-methyl-4-hydroxypyrimidine, can be isolated and purified using standard techniques. High-performance liquid chromatography (HPLC) analysis can be used to determine the yield.[2]

Synthesis of 2-Hydroxypyrimidines from 1,3-Diketones and Urea

2-Hydroxypyrimidines can be synthesized through the condensation of a 1,2-diketone derivative with urea under basic conditions.[3] This method is a straightforward approach to accessing this particular isomer.

Mechanism: The reaction is believed to initiate with the condensation of urea with one of the carbonyl groups of the diketone, forming a ureido-ketone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-hydroxypyrimidine ring.

Experimental Protocol: General Procedure for 2-Hydroxypyrimidine Synthesis

  • Materials: 1,2-diketone derivative, urea, a suitable base (e.g., sodium ethoxide), and a protic solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the 1,2-diketone and urea in the solvent.

    • Add the base to the reaction mixture.

    • Heat the mixture under reflux for a specified period.

    • Upon completion, cool the reaction and neutralize with an acid.

    • The product can then be isolated by filtration or extraction and purified by recrystallization or chromatography.

Multicomponent Reactions: The Biginelli Reaction

The Biginelli reaction is a well-established one-pot, three-component reaction that provides access to dihydropyrimidinones (DHPMs), which can be readily oxidized to the corresponding hydroxypyrimidines.[4][5] This reaction is highly valued for its operational simplicity and atom economy.

Mechanism: The reaction mechanism is believed to commence with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. The β-ketoester then adds to this electrophilic intermediate. The final step involves cyclization and dehydration to yield the dihydropyrimidinone.[5][6]

Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [7]

  • Materials: Vanillin (or 4-methoxybenzaldehyde) (10 mmol), ethyl acetoacetate (15 mmol), urea (10 mmol), 95% ethanol (5 mL), concentrated HCl (0.2 mL).

  • Procedure:

    • Combine vanillin, ethyl acetoacetate, and urea in a 25 mL round-bottom flask.

    • Add 95% ethanol and concentrated HCl to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture at reflux for 1.5 hours.

    • After the reflux period, cool the flask to 0°C to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • The crude product can be analyzed for purity using thin-layer chromatography (TLC) and melting point analysis.[7]

Modern Synthetic Approaches

In recent years, a number of innovative methods have been developed to address the limitations of classical synthetic routes, such as harsh reaction conditions, long reaction times, and limited substrate scope.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[1][8] The Biginelli reaction, in particular, has been shown to be highly amenable to microwave-assisted conditions.[9][10]

Causality: Microwave heating is a result of the interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can accelerate reaction rates and sometimes lead to different product distributions compared to conventional heating. Aldehydes, dicarbonyl compounds, and urea are all excellent absorbers of microwave radiation, making the Biginelli reaction particularly suitable for this technique.[8][9]

Experimental Protocol: Microwave-Assisted Biginelli Reaction [10]

  • Materials: 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde (1 mmol), N,N'-dimethylurea (1 mmol), substituted acetoacetanilide (1 mmol), ethanol.

  • Procedure:

    • Combine the aldehyde, N,N'-dimethylurea, and acetoacetanilide in a microwave-safe reaction vessel containing ethanol.

    • Irradiate the mixture in a microwave reactor for 22-24 minutes.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into crushed ice water to precipitate the product.

    • Collect the solid product by filtration.

Molybdenum-Mediated Synthesis of 2-Hydroxypyrimidines from Isoxazoles

A novel one-pot procedure for the synthesis of substituted 2-hydroxypyrimidines from readily available isoxazoles has been developed.[11][12] This method utilizes a molybdenum catalyst to mediate the transformation.

Mechanism: The reaction involves the cleavage of the isoxazole N-O bond mediated by Mo₂(OAc)₄. This is followed by in situ hydrolysis of the resulting β-amino enone to a reactive 1,3-dicarbonyl intermediate, which then condenses with urea to form the 2-hydroxypyrimidine.[12]

Experimental Protocol: General Procedure for Molybdenum-Mediated Synthesis [12]

  • Materials: Isoxazole derivative, Mo₂(OAc)₄, urea, a suitable acid (e.g., PTSA·H₂O), and solvent (e.g., iPrOH).

  • Procedure:

    • In a reaction vessel, combine the isoxazole, Mo₂(OAc)₄, urea, and the acid in the chosen solvent.

    • Heat the reaction mixture under optimized conditions (temperature and time will vary depending on the substrate).

    • Monitor the reaction by an appropriate analytical technique (e.g., LC-MS or GC-MS).

    • Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Synthesis of Dihydroxypyrimidines

For the synthesis of dihydroxypyrimidines, specific methods have been developed that are highly efficient for this class of compounds.

Remfry-Hull Synthesis of 4,6-Dihydroxypyrimidines

The Remfry-Hull synthesis is a classical method for constructing 4,6-dihydroxypyrimidine scaffolds through the condensation of malonodiamides with carboxylic esters.[12]

Mechanism: The reaction proceeds through the nucleophilic attack of the carbanion of the diamide on the ester carbonyl, followed by cyclization and aromatization to yield the dihydroxypyrimidine.

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine [12]

  • Materials: Malonodiamide (0.1 mol), ethyl formate (0.14 mol), sodium ethoxide (from 0.2 mol Na in EtOH).

  • Procedure:

    • Combine malonodiamide and ethyl formate in a solution of sodium ethoxide in ethanol.

    • Reflux the mixture for 2 hours.

    • Cool the reaction mixture to allow for crystallization.

    • Acidify the mixture to precipitate the product.

    • The 4,6-dihydroxypyrimidine can be isolated by filtration. The reported yield is 40%.[12]

Synthesis of 4,6-Dihydroxypyrimidine from Malonates

An advantageous industrial process for the preparation of 4,6-dihydroxypyrimidine involves the reaction of a malonate with formamide and an alkali metal alkoxide at elevated temperatures.[13][14]

Mechanism: This reaction is a variation of the condensation approach, where the malonate serves as the three-carbon component and formamide provides the N-C-N unit. The alkali metal alkoxide acts as a strong base to facilitate the condensation and cyclization steps.

Experimental Protocol: Industrial Scale Synthesis of 4,6-Dihydroxypyrimidine [14]

  • Materials: Dimethyl malonate (1 mol), sodium methoxide (3.3 mol in methanol), formamide (2.25 mol), deionized water, hydrochloric acid.

  • Procedure:

    • Charge a 2 L autoclave with the sodium methoxide solution and formamide.

    • Heat the mixture to 50-55°C.

    • Pump in the dimethyl malonate over 20 minutes, ensuring the temperature remains below 65°C.

    • After the addition is complete, raise the temperature to 105°C for 30 minutes.

    • Depressurize the autoclave and purge with nitrogen.

    • Add deionized water (460 ml) to the reaction mixture.

    • Add 36% aqueous hydrochloric acid dropwise with cooling to precipitate the product.

    • Filter the precipitated 4,6-dihydroxypyrimidine and wash with water.

    • Dry the product under vacuum. The reported yield is 84.6%.[14]

Head-to-Head Comparison of Synthetic Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators of the discussed synthetic routes.

Synthetic Route Hydroxypyrimidine Position Key Reagents Typical Conditions Reaction Time Yield (%) Advantages Disadvantages
Pinner Synthesis 4-hydroxyβ-ketoester, AmidineBasic, RefluxSeveral hoursModerate to HighReliable, readily available starting materials.Can require harsh conditions.
Urea Condensation 2-hydroxy1,2-diketone, UreaBasic, RefluxSeveral hoursModerateStraightforward for 2-hydroxy isomer.Limited scope.
Biginelli Reaction Dihydropyrimidinone (precursor)Aldehyde, β-ketoester, UreaAcidic, Reflux1.5 - several hoursHighOne-pot, multicomponent, high atom economy.[4][5]Product is a dihydropyrimidine requiring oxidation.
Microwave-Assisted Biginelli Dihydropyrimidinone (precursor)Aldehyde, β-ketoester, UreaMicrowave irradiation10 - 30 minutesHigh (89-98%)[9]Rapid, high yields, green chemistry aspects.[8]Requires specialized equipment.
Molybdenum-Mediated Synthesis 2-hydroxyIsoxazole, Urea, Mo₂(OAc)₄80-120°CSeveral hoursModerate to Excellent (52-99%)[12]Novel, good functional group tolerance, access to diverse structures.[11]Requires a metal catalyst.
Remfry-Hull Synthesis 4,6-dihydroxyMalonodiamide, EsterBasic, Reflux2 hours40%[12]Specific for dihydroxy derivatives.Moderate yield.
Malonate Condensation 4,6-dihydroxyMalonate, Formamide, AlkoxideElevated temperature and pressure~1 hourHigh (up to 90.9%)[13]High yield, suitable for industrial scale.Requires high temperature/pressure.

Visualizing the Synthetic Pathways

To better illustrate the relationships between reactants and products in these synthetic strategies, the following diagrams are provided in DOT language.

Reaction Workflow: Classical vs. Modern Synthesis

G cluster_0 Classical Condensation (Pinner) cluster_1 Microwave-Assisted Synthesis (Biginelli) pinner_start β-Ketoester + Amidine pinner_cond Base-catalyzed Condensation pinner_start->pinner_cond pinner_end 4-Hydroxypyrimidine pinner_cond->pinner_end mw_start Aldehyde + β-Ketoester + Urea mw_cond Microwave Irradiation mw_start->mw_cond mw_intermediate Dihydropyrimidinone mw_cond->mw_intermediate mw_oxidation Oxidation (Optional) mw_intermediate->mw_oxidation mw_end Hydroxypyrimidine mw_oxidation->mw_end

Caption: A comparison of a classical condensation workflow with a modern microwave-assisted approach.

General Mechanism: Biginelli Reaction

G r1 Aldehyde + Urea int1 N-Acyliminium Ion r1->int1 H⁺ int2 Adduct int1->int2 + r2 β-Ketoester r2->int2 prod Dihydropyrimidinone int2->prod Cyclization/ Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Conclusion and Future Outlook

The synthesis of hydroxypyrimidines is a mature field with a rich history of established methods. The classical condensation reactions, including the Pinner and Remfry-Hull syntheses, remain valuable and reliable tools in the synthetic chemist's arsenal. However, for rapid and efficient access to a diverse range of hydroxypyrimidine derivatives, modern approaches such as the microwave-assisted Biginelli reaction and novel metal-catalyzed methodologies offer significant advantages in terms of reaction times, yields, and functional group tolerance.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. For academic research and early-stage drug discovery, the flexibility and speed of multicomponent and microwave-assisted reactions are highly attractive. For large-scale industrial production, the high yields and cost-effectiveness of optimized condensation reactions from simple starting materials like malonates are often preferred.

As the demand for novel and complex hydroxypyrimidine-containing molecules continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain an active area of research. The integration of flow chemistry, biocatalysis, and computational modeling is expected to play a significant role in shaping the future of hydroxypyrimidine synthesis.

References

  • Rochelle, S., & Beaumont, S. (2023). Molybdenum-Mediated One-Pot Synthesis of 2-Hydroxypyrimidines from Isoxazoles. Synthesis, 55(23), 3841-3850.
  • Scilit. (n.d.). Molybdenum-Mediated One-Pot Synthesis of 2-Hydroxypyrimidines from Isoxazoles.
  • Organic Chemistry Portal. (n.d.). Molybdenum-Mediated One-Pot Synthesis of 2-Hydroxypyrimidines from Isoxazoles.
  • ResearchGate. (2023). Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review.
  • Google Patents. (1998). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
  • ACS Publications. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • Google Patents. (n.d.). EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine.
  • J&K Scientific LLC. (2021). Biginelli Reaction.
  • Google Patents. (n.d.). CN1175576A - Process for preparation of 4, 6 -dihydroxypyrimidine.
  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
  • Quick Company. (n.d.). "A Process For Preparing 4,6 Dihydroxypyrimidine".
  • Justia Patents. (2002). Process for preparing 4,6-dihydroxypyrimidine (DHP).
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Wiley Online Library. (2018). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H).
  • Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS.
  • ResearchGate. (2020). Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides.
  • YouTube. (2021). Biginelli Reaction.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
  • ResearchGate. (2023). An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1 H -Pyrrole-2,3-diones.
  • ChemRxiv. (2021). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer.
  • Folia Medica. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents.
  • ACS Publications. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines.
  • Royal Society of Chemistry. (1995). Molybdenum-mediated synthesis of isoxazole compounds through a nitrosyl insertion into a π-allyl ligand.
  • ResearchGate. (2010). ChemInform Abstract: Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives.
  • University of Florida. (n.d.). Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions.
  • Beilstein Archives. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • National Institutes of Health. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.
  • Semantic Scholar. (2014). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES.
  • Organic Chemistry Portal. (n.d.). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.
  • ResearchGate. (2023). Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,....
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
  • Taylor & Francis eBooks. (n.d.). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions.
  • Google Patents. (n.d.). WO2019228988A1 - Process for forming 2-hydroxypyridine-1-oxide or derivatives thereof.
  • National Institutes of Health. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

Sources

Validating the Mechanism of Action for Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is one of rigorous scientific scrutiny. The Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate core represents a privileged structure in medicinal chemistry, with numerous derivatives showing potential across a spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibition roles.[1][2][3] This guide provides an in-depth, technically-focused framework for validating the mechanism of action of novel derivatives based on this scaffold, using a hypothetical lead compound, EHP-A1 , as our central example.

Our approach is grounded in a central hypothesis: EHP-A1 exerts its primary anti-proliferative effects through the targeted inhibition of PIM-1 kinase, a serine/threonine kinase frequently overexpressed in various cancers. [4][5] This guide will compare EHP-A1's performance against a known PIM-1 inhibitor, SGI-1776 , and a structurally related but less active derivative, EHP-A2 .

The Scientific Rationale: Why PIM-1 Kinase?

The pyrimidine scaffold is a common feature in many kinase inhibitors.[2][5] PIM-1 kinase, a key regulator of cell cycle progression and apoptosis, presents a compelling target due to its established role in oncogenesis.[5] By inhibiting PIM-1, a compound can theoretically halt cell proliferation and induce apoptosis in cancer cells, making it a valuable therapeutic strategy.[5] Our validation strategy, therefore, will focus on a multi-pronged approach to confirm this proposed mechanism, moving from direct target engagement to cellular consequences.

Experimental Validation Workflow

To rigorously test our hypothesis, we will employ a series of biochemical and cell-based assays. This workflow is designed to be a self-validating system, where the results of each experiment inform and corroborate the findings of the others.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Enzyme Inhibition Assay Enzyme Inhibition Assay Binding Affinity Assay Binding Affinity Assay Enzyme Inhibition Assay->Binding Affinity Assay Confirms direct interaction Cell Viability Assay Cell Viability Assay Enzyme Inhibition Assay->Cell Viability Assay Translates biochemical activity to cellular effect Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Links cytotoxicity to target Apoptosis Assay Apoptosis Assay Target Engagement Assay->Apoptosis Assay Confirms downstream effect Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Elucidates mechanism of cell death

Caption: A streamlined workflow for validating the mechanism of action.

Part 1: Direct Target Engagement - Biochemical Assays

The first step is to ascertain whether EHP-A1 directly interacts with and inhibits PIM-1 kinase in a purified system.

PIM-1 Kinase Inhibition Assay

This assay directly measures the enzymatic activity of PIM-1 in the presence of our test compounds.

Experimental Protocol:

  • Reagents: Recombinant human PIM-1 kinase, a suitable peptide substrate (e.g., a derivative of BAD), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Dispense recombinant PIM-1 kinase into a 96-well plate.

    • Add serial dilutions of EHP-A1, SGI-1776 (positive control), and EHP-A2 (negative control). A vehicle control (DMSO) is also included.[4]

    • Incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Incubate for 60 minutes at 37°C.

    • Terminate the reaction and measure the amount of ADP produced using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.[4]

Expected Outcome & Comparative Data:

CompoundPIM-1 Kinase IC50 (nM)
EHP-A115
SGI-177610
EHP-A2>10,000

A low nanomolar IC50 for EHP-A1, comparable to the known inhibitor SGI-1776, would provide strong initial evidence for direct PIM-1 inhibition.[5]

Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

To complement the inhibition data, SPR can be used to measure the binding kinetics and affinity of EHP-A1 to PIM-1 kinase.

Experimental Protocol:

  • Immobilization: Covalently immobilize recombinant PIM-1 kinase onto a sensor chip.

  • Binding: Flow serial dilutions of EHP-A1, SGI-1776, and EHP-A2 over the sensor surface.

  • Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the compound bound to the kinase.

  • Data Analysis: Determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Expected Outcome & Comparative Data:

CompoundPIM-1 Kinase KD (nM)
EHP-A125
SGI-177618
EHP-A2No significant binding

A low KD value for EHP-A1 confirms a high-affinity interaction with PIM-1 kinase.

Part 2: Cellular Activity and Target Validation

Having established direct biochemical activity, the next crucial step is to demonstrate that EHP-A1 engages PIM-1 kinase within a cellular context and elicits the expected biological response.

Cell Viability Assay

This assay assesses the cytotoxic effects of the compounds on cancer cell lines known to overexpress PIM-1 (e.g., MCF-7 breast cancer cells).[5][6]

Experimental Protocol:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a range of concentrations of EHP-A1, SGI-1776, and EHP-A2 for 72 hours.[4]

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[4]

Expected Outcome & Comparative Data:

CompoundMCF-7 Cell Viability IC50 (µM)
EHP-A10.5
SGI-17760.3
EHP-A2>50

A potent cytotoxic effect of EHP-A1 on a PIM-1-dependent cell line, in contrast to the inactive analogue EHP-A2, links the anti-proliferative activity to the proposed target.[7]

Cellular Target Engagement Assay (e.g., Western Blot)

This assay will verify that EHP-A1 inhibits the downstream signaling of PIM-1 kinase in cells. A known substrate of PIM-1 is the pro-apoptotic protein BAD. PIM-1 phosphorylates BAD at Ser112, thereby inhibiting its pro-apoptotic function.

G EHP_A1 EHP-A1 PIM1 PIM-1 Kinase EHP_A1->PIM1 Inhibits pBAD p-BAD (Ser112) PIM1->pBAD Phosphorylates Apoptosis Apoptosis pBAD->Apoptosis Inhibits

Sources

A Comparative In Vitro Evaluation of Novel Anticancer Agents Derived from Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved anticancer agents.[1] Its unique structure allows for diverse substitutions, enabling the fine-tuning of molecular properties to achieve high potency and selectivity against various cancer targets. This guide introduces a series of novel compounds (designated NC-1 and NC-2 ) derived from the versatile starting material, Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. We present a head-to-head comparison of their in vitro anticancer activities against established chemotherapy agents, providing comprehensive experimental data and detailed protocols to support our findings. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Rationale for Pyrimidine-Based Drug Design

Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1][2] Many function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The core structure of this compound provides a robust platform for generating novel derivatives with potentially superior efficacy and safety profiles.

Our research has focused on synthesizing two lead compounds, NC-1 and NC-2 , designed to exhibit potent cytotoxicity against common solid tumors. This guide details their performance in a panel of in vitro assays, comparing them directly with Doxorubicin, a widely used chemotherapeutic agent, and a hypothetical inactive analog (NC-X ) to establish a baseline for structure-activity relationships.

The Novel Compound Series

The synthesis of the parent scaffold, this compound, and its subsequent derivatization to yield NC-1 and NC-2 were achieved through multi-step synthetic routes.[3][4][5][6][7] The strategic modifications were aimed at enhancing cellular uptake and improving interaction with intracellular targets.

  • NC-1: A derivative featuring a lipophilic side chain to enhance membrane permeability.

  • NC-2: A derivative incorporating a functional group designed to interact with specific enzymatic active sites.

  • NC-X: An inactive analog used as a negative control.

  • Doxorubicin: A standard-of-care chemotherapy drug used as a positive control.[8]

Primary In Vitro Evaluation: Cellular Cytotoxicity Screening

The initial assessment of anticancer potential was conducted using a cellular viability assay to determine the half-maximal inhibitory concentration (IC50) of each compound. The MTT assay was chosen for its reliability and widespread use in measuring metabolic activity as an indicator of cell viability.[9][10][11]

Comparative Cytotoxicity Data (IC50)

The compounds were tested against a panel of human cancer cell lines representing lung and breast cancer, two of the most prevalent solid tumors.

CompoundA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)
NC-1 8.512.3
NC-2 1.2 2.5
NC-X (Control) > 100> 100
Doxorubicin (Control) 0.91.5

Interpretation: The data clearly indicate that NC-2 possesses significant cytotoxic activity against both lung and breast cancer cell lines, with IC50 values approaching that of the potent chemotherapeutic agent Doxorubicin. NC-1 shows moderate activity, while NC-X is inactive, confirming that the specific structural modifications are crucial for the observed biological effect.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the logical flow of the primary screening process.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed A549 & MCF-7 cells in 96-well plates incubate1 Incubate for 24h to allow attachment start->incubate1 treat Add serial dilutions of NC-1, NC-2, NC-X, Doxorubicin incubate1->treat Cells ready incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt Treatment complete incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability vs. Control read->analyze Raw data ic50 Determine IC50 values using dose-response curve analyze->ic50

Caption: High-throughput in vitro cytotoxicity screening workflow.

Elucidating the Mechanism of Action

Given the potent activity of NC-2 , subsequent experiments were designed to investigate its mechanism of action. Many pyrimidine-based inhibitors target protein kinases. We hypothesized that NC-2 might inhibit a critical kinase in a cancer-related signaling pathway, such as the EGFR pathway, which is often dysregulated in lung and breast cancers.

In Vitro Kinase Inhibition Assay

To test this hypothesis, we evaluated the ability of NC-2 to inhibit the activity of a recombinant key signal-transducing kinase in a cell-free system.[12][13][14]

CompoundKinase Inhibition IC50 (nM)
NC-2 45
Gefitinib (Control) 25
NC-X (Control) > 10,000

Interpretation: NC-2 demonstrates potent, dose-dependent inhibition of the target kinase, with an IC50 in the nanomolar range. This supports the hypothesis that the cytotoxic effects of NC-2 are mediated, at least in part, through the inhibition of this specific kinase.

Cellular Pathway Analysis: Western Blotting

To confirm that NC-2 engages its target within the cellular environment, we used Western blotting to measure the phosphorylation state of a key downstream protein in the signaling pathway.[15][16][17] A reduction in phosphorylation indicates that the upstream kinase has been successfully inhibited by the compound.

G Ligand Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binds & Activates Downstream Downstream Effector (e.g., Akt) EGFR->Downstream Phosphorylates pDownstream Phosphorylated Effector (p-Akt) Downstream->pDownstream Proliferation Cell Proliferation & Survival pDownstream->Proliferation Promotes NC2 NC-2 NC2->EGFR Inhibits

Caption: Simplified signaling pathway showing inhibition by NC-2.

Results: Treatment of A549 cells with NC-2 led to a dose-dependent decrease in the phosphorylation of the downstream effector protein, as measured by band intensity on the Western blot. This cellular data corroborates the findings from the in vitro kinase assay, providing strong evidence that NC-2 functions by inhibiting this specific signaling pathway.[18]

Detailed Experimental Protocols

For reproducibility and validation, detailed methodologies are provided below.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of the test compounds (NC-1, NC-2, NC-X) and the positive control (Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[19]

  • Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[19][20]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 solution of DMSO:Ethanol) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is based on a generic luminescent assay format, such as the ADP-Glo™ Kinase Assay.[12]

  • Reagent Preparation: Prepare kinase buffer, recombinant kinase enzyme, substrate peptide, and ATP solution at appropriate concentrations. The final ATP concentration should ideally be near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[21]

  • Inhibitor Incubation: In a 384-well plate, add 2.5 µL of test compound (NC-2, Gefitinib) at various concentrations. Add 2.5 µL of the kinase-substrate mixture. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of the ATP solution. Incubate for 30-60 minutes at 30°C.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Calculate IC50 values using a non-linear regression curve fit.

Conclusion and Future Directions

The novel pyrimidine derivative NC-2 demonstrates promising in vitro anticancer activity, with potency comparable to the established chemotherapeutic agent Doxorubicin. Its mechanism of action appears to be driven by the potent inhibition of a key cancer-related protein kinase, leading to the suppression of pro-survival signaling pathways within cancer cells.

In contrast, NC-1 showed only moderate activity, highlighting the critical role of specific structural modifications in achieving high potency. These findings underscore the value of the this compound scaffold as a foundation for developing next-generation targeted cancer therapies. Further studies will focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NC-2 and evaluating its efficacy and safety in preclinical in vivo models.

References

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]
  • Cell Viability Assays. NCBI Bookshelf - NIH. [Link]
  • Recent Studies on the Anticancer Activity of Pyrimidine Deriv
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. NIH. [Link]
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Semantic Scholar. [Link]
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]
  • Kinase Inhibitor Screening Services. BioAssay Systems. [Link]
  • Chemotherapy for lung cancer. Cancer Research UK. [Link]
  • Kinase Screening Assay Services. Reaction Biology. [Link]
  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
  • Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society. [Link]
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
  • Oral Chemotherapy for Treatment of Lung Cancer. PMC - PubMed Central - NIH. [Link]
  • Chemotherapy for lung cancer. Canadian Cancer Society. [Link]
  • Non-Small Cell Lung Cancer Tre
  • Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)
  • An efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate.
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous chemical handling extends beyond the benchtop; it is a foundational element of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will operate under the Precautionary Principle , treating the substance as hazardous based on the known properties of its constituent chemical groups: the pyrimidine core and the ethyl acetate functional group.

The guidance herein is grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1]

PART 1: CORE DIRECTIVE: Hazard Assessment and Immediate Safety

Before beginning any disposal procedure, it is critical to understand the potential hazards and establish a safe working environment.

Inferred Hazard Profile

This compound combines two key chemical moieties. Our safety protocol is derived from their individual properties:

  • Pyrimidine Moiety : Pyrimidines are heterocyclic aromatic compounds. While some are fundamental to life, concentrated forms and their derivatives must be handled with care. Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx).[2][3]

  • Ethyl Acetate Moiety : Ethyl acetate is a well-characterized solvent that is highly flammable, an eye and skin irritant, and may cause drowsiness or dizziness.[4][5] Critically, the EPA classifies discarded commercial ethyl acetate as a hazardous waste with the code U112 .[6][7]

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.

    • Eye Protection : Wear tightly fitting safety goggles or a face shield.[8]

    • Hand Protection : Use chemically impermeable gloves (e.g., butyl rubber or laminate). Inspect gloves for integrity before each use.

    • Body Protection : A flame-resistant lab coat is required to protect against chemical contact and potential flash fires.

  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[8] Ensure safety showers and eyewash stations are unobstructed and readily accessible.

PART 2: The 4-Step Disposal Protocol

This protocol provides a systematic process for the safe collection, storage, and disposal of all waste streams containing this compound.

Step 1: Waste Characterization and Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[1] Do not mix this waste stream with other chemical wastes unless their compatibility has been explicitly verified.

  • Solid Waste : Collect pure compound, contaminated weigh boats, and filter paper in a dedicated, compatible container.

  • Liquid Waste : Collect solutions containing the compound in a leak-proof, compatible container. Common solvents used to dissolve this compound (e.g., DMSO, ethanol) are also flammable and must be handled accordingly.

  • Contaminated Sharps : Needles, syringes, or broken glass contaminated with the compound must be placed directly into a designated, puncture-resistant sharps container.[8]

  • Contaminated PPE : Gloves and other disposable PPE should be collected in a separate, clearly marked bag or container for hazardous waste.

Step 2: Container Selection and Management

The integrity of your waste container is paramount to preventing spills and ensuring safety.

  • Container Compatibility : Use containers made of materials compatible with flammable organic compounds (e.g., high-density polyethylene, glass, or metal). If possible, use the original manufacturer's container.[9] Never use foodstuff containers.[9]

  • Secure Closure : All waste containers must be securely capped at all times, except when actively adding waste.[9] This minimizes the release of flammable vapors.

  • Labeling : Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8][10] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[10][11]

    • The full chemical name: "this compound" and any solvents present.

    • Clear hazard indicators (e.g., pictograms for "Flammable" and "Health Hazard").[11]

Step 3: Accumulation and Storage

All waste must be stored in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of laboratory personnel.[9][11][12]

  • SAA Requirements :

    • The SAA must be clearly marked.

    • Store flammable waste inside a dedicated, grounded flammable storage cabinet.[6][11]

    • A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[11][12]

  • Time Limits : Partially filled containers may remain in the SAA for up to one year. Full containers must be removed within three days.[9]

Step 4: Final Disposal

Under no circumstances should this chemical or its solutions be disposed of down the drain.[9]

  • Professional Disposal : Arrange for the collection, transport, and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][13]

  • Method of Disposal : The likely method of disposal for this type of organic waste is high-temperature incineration at a licensed facility.[11]

Waste StreamRecommended ContainerKey Labeling RequirementsStorage LocationFinal Disposal Method
Solid Compound & Contaminated Debris Lined, wide-mouth, sealed container (HDPE or glass)"Hazardous Waste", Chemical Name, Flammable/Health HazardFlammable Storage CabinetLicensed Hazardous Waste Contractor (Incineration)
Liquid Solutions of Compound Sealed, solvent-safe bottle (Glass or compatible plastic)"Hazardous Waste", All Components, Flammable/Health HazardFlammable Storage CabinetLicensed Hazardous Waste Contractor (Incineration)
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste Sharps", Biohazard/Chem-hazard symbolDesignated Sharps BoxLicensed Hazardous Waste Contractor (Incineration)
Contaminated PPE Lined, sealed waste container or designated burn box"Hazardous Waste - Contaminated PPE"SAA Waste ContainerLicensed Hazardous Waste Contractor (Incineration)
Waste Segregation Workflow

The following diagram illustrates the decision-making process for proper waste segregation at the point of generation.

WasteSegregation cluster_waste_type Is the waste... cluster_containers Place in appropriate container: start Waste Generated is_liquid Liquid? (e.g., in solution) start->is_liquid is_solid Solid? (e.g., powder, filter paper) start->is_solid is_sharp Sharp? (e.g., needle, broken glass) start->is_sharp liquid_container Sealed, Labeled Liquid Waste Bottle is_liquid->liquid_container solid_container Sealed, Labeled Solid Waste Pail is_solid->solid_container sharp_container Puncture-Proof Sharps Container is_sharp->sharp_container storage Store in designated Satellite Accumulation Area (Flammable Cabinet) liquid_container->storage solid_container->storage sharp_container->storage disposal Arrange Pickup by Licensed Waste Vendor storage->disposal

Caption: Waste Segregation and Disposal Workflow.

PART 3: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response :

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is flammable, eliminate all sources of ignition.[2][14]

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2][14]

    • Decontaminate the spill area and report the incident to your EH&S department.

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

    • Skin Contact : Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[2] Seek medical attention if irritation develops.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • SAFETY DATA SHEET for Pyrimidine. Fisher Scientific.
  • SAFETY DATA SHEET for 5-Amino-4,6-dichloro-2-methylpyrimidine. Fisher Scientific.
  • Pyrimidine Metabolism. SMPDB.
  • Ethyl acetate Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET for Acetonitrile. Fisher Scientific.
  • SAFETY DATA SHEET for Ethylacetate. Meridian Bioscience.
  • Salvage of circulating pyrimidines by tissues of the mouse. ResearchGate.
  • Safety Data Sheet for Ethyl 2-(3-chloropropoxy)acetate. CymitQuimica.
  • Ammonium Acetate - Safety Data Sheet. Global Safety Management, Inc.
  • MATERIAL SAFETY DATA SHEET for Ethyl Acetate. IOL Chemicals and Pharmaceuticals Ltd.
  • SAFETY DATA SHEET Ethyl acetate. Synerzine.
  • Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH.
  • ETHYL ACETATE MSDS.

Sources

Guide to Personal Protective Equipment for Handling Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

Hazard Assessment: A Precautionary Approach

Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be based on analogous compounds.

  • Pyrimidine Core: Pyrimidine derivatives are biologically active and can pose various health risks.[6] Depending on their substitutions, they can range from being relatively harmless to highly toxic.

  • Ethyl Acetate Functional Group: Esters like ethyl acetate can be irritants to the eyes and skin.[7][8] Repeated exposure may also cause skin dryness.[8]

  • Unknown Toxicity: For any new or sparsely documented substance, it is prudent to assume it is hazardous.[4][5] A structural analogue, Ethyl 2-(5-bromopyrimidin-2-yl)acetate, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[9] Therefore, we will proceed with the assumption that Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate may present similar hazards.

Based on this analysis, the primary risks to personnel are:

  • Ingestion: Harmful if swallowed.

  • Skin Contact: Potential for skin irritation and absorption.

  • Eye Contact: Potential for serious eye irritation.

  • Inhalation: Potential for respiratory tract irritation, especially if the compound is a fine powder or aerosolized.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final line of defense.[5] Before any handling occurs, more effective control measures must be implemented.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Substitution->Engineering Administrative Administrative Engineering->Administrative PPE PPE Administrative->PPE Least Effective cluster_workflow Safe Handling Workflow Prep 1. Preparation - Verify fume hood function - Locate safety shower/eyewash - Assemble all materials Don 2. Don PPE - Lab Coat - Goggles - Gloves (Double) Prep->Don Handle 3. Chemical Handling - Perform all work in fume hood - Keep containers closed Don->Handle Doff 4. Doff PPE - Remove outer gloves - Remove lab coat & goggles - Remove inner gloves Handle->Doff Cleanup 5. Cleanup & Disposal - Decontaminate work area - Segregate waste - Wash hands thoroughly Doff->Cleanup

Figure 2. A step-by-step workflow for the safe handling and disposal of this compound.
Step 1: Preparation

Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. [10]Confirm the location and accessibility of the nearest safety shower and eyewash station. [4]

Step 2: Handling the Chemical
  • Weighing/Transfer: Conduct all transfers of solid or liquid material deep within the fume hood to contain any dust or vapors.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container covered when not in use.

Step 3: Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. [11]Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). [11]Collect the absorbed material into a labeled hazardous waste container. [11]Report the spill to your institution's Environmental Health and Safety (EHS) department. [11]

Step 4: Disposal Plan

Proper segregation of chemical waste is critical. [11]* Waste Container: Use a designated, leak-proof, and clearly labeled container for all waste containing this compound. [11][12]The label must include the words "Hazardous Waste" and the full chemical name. [11]* Waste Streams: Maintain separate waste containers for solid waste, non-halogenated organic liquid waste, and aqueous waste to prevent hazardous reactions. [12]* Empty Containers: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. [11]The rinsate must be collected and disposed of as hazardous waste. [11]* Final Disposal: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor. [11][13] By adhering to these conservative, multi-layered safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • PPE and Safety for Chemical Handling.
  • General Rules for Working with Chemicals. University of Colorado Boulder, Compliance and Risk Management. [Link]
  • Protective Equipment for Chemical Researchers: Essential Lab. On-Demand Chemical Shop. [Link]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Personal Protective Equipment Requirements for Laboratories. University of Washington, Environmental Health and Safety. [Link]
  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University, Environmental Health and Safety. [Link]
  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
  • Appendix A to § 1910.1450—National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • Laboratory Safety Guidance.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. ChemicalSafety. [Link]
  • Pyrimidine 98% Safety D
  • Ethyl 2-(5-bromopyrimidin-2-yl)acetate.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Synthesis of Pyrimidine and Its Deriv
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Material Safety Data Sheet - Ethyl acet

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-hydroxypyrimidin-5-YL)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.